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Foundational

An In-depth Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for 1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. While direct experimental data for this specific molecule is not extensively available in public literature, this guide leverages established chemical principles and data from the closely related and commercially available precursor, 3-Amino-4-methylpyridine, to provide a robust theoretical and practical framework. The content herein is designed to support researchers and drug development professionals in the synthesis, characterization, and evaluation of this and similar aminopyridine derivatives.

Introduction: The Aminopyridine Scaffold in Medicinal Chemistry

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These structures are integral to a wide array of biologically active molecules and approved pharmaceuticals.[3] The unique electronic properties of the pyridine ring, combined with the nucleophilic and hydrogen-bonding capabilities of the amino group, make aminopyridine derivatives versatile building blocks in drug discovery.[3] They are known to interact with various enzymes and receptors, leading to a broad spectrum of biological effects, including but not limited to, antibacterial, anticancer, and anti-inflammatory activities.[4][5] This guide focuses on a specific derivative, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, providing a detailed exploration of its predicted chemical nature and synthesis.

Chemical Structure and Nomenclature

The chemical structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one consists of a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 4-position, and a propan-1-one (propionyl) group at the 3-position.

Systematic (IUPAC) Name: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Core Scaffold: 3-Amino-4-methylpyridine

The structural representation is as follows:

Caption: Chemical structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for the title compound, the following properties are predicted based on the known characteristics of its core substructure, 3-Amino-4-methylpyridine, and general principles of organic chemistry.

Table 1: Physicochemical Properties of 3-Amino-4-methylpyridine (CAS: 3430-27-1)

PropertyValueSource
Molecular Formula C₆H₈N₂[6]
Molecular Weight 108.14 g/mol [6]
Appearance Brown colored powder[7]
Melting Point 102-107 °C[6]
Boiling Point 261.3 °C (Estimated)[7]
SMILES Cc1ccncc1N[6]
InChI Key IBKMZYWDWWIWEL-UHFFFAOYSA-N[6]

For 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, we can predict the following:

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.21 g/mol

  • Solubility: Likely to exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and DMSO. Solubility in water is expected to be limited but may be enhanced in acidic conditions due to the basicity of the pyridine nitrogen and the amino group.

  • Basicity (pKa): The presence of the electron-donating amino and methyl groups would increase the basicity of the pyridine nitrogen compared to pyridine itself. The amino group will also contribute to the overall basicity. The acyl group at the 3-position, being electron-withdrawing, will slightly decrease the basicity of the pyridine nitrogen.

Synthesis and Methodologies

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is not explicitly described in the reviewed literature. However, a plausible synthetic strategy would involve the acylation of 3-Amino-4-methylpyridine. It is important to note that direct Friedel-Crafts acylation of the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated upon complexation of the Lewis acid catalyst with the basic pyridine nitrogen.[8][9]

Challenges in Direct Acylation of the Pyridine Ring

Standard Friedel-Crafts acylation conditions often fail with pyridine substrates. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates to the lone pair of electrons on the nitrogen atom, creating a positively charged pyridinium species that is highly deactivated towards electrophilic aromatic substitution.[8][9]

Proposed Synthetic Pathway: Acylation of the Amino Group

A more probable outcome of reacting 3-Amino-4-methylpyridine with an acylating agent like propionyl chloride or propionic anhydride would be the acylation of the more nucleophilic amino group.

G Start 3-Amino-4-methylpyridine Product N-(4-methyl-3-pyridinyl)propanamide Start->Product Acylation Reagent Propionyl Chloride Reagent->Product

Caption: Predicted acylation of the amino group of 3-Amino-4-methylpyridine.

Hypothetical Synthetic Protocol for Ring Acylation

To achieve the desired C-3 acylation on the pyridine ring, more specialized synthetic strategies would be required. One potential, though speculative, approach could involve a directed ortho-metalation followed by acylation.

Step-by-Step Hypothetical Protocol:

  • Protection of the Amino Group: The exocyclic amino group of 3-Amino-4-methylpyridine would first need to be protected to prevent its reaction with the organometallic base and the acylating agent. A suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, could be introduced.

  • Directed Ortho-Metalation: The protected aminopyridine would then be treated with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). The protected amino group could direct the deprotonation to the adjacent C-2 or C-4 position. However, achieving selective deprotonation at the C-3 position would be challenging and may require a different directing group or a pre-functionalized starting material.

  • Acylation: The resulting lithiated intermediate would then be quenched with an acylating agent, such as propionyl chloride, to introduce the propan-1-one group.

  • Deprotection: Finally, the protecting group on the amino function would be removed under appropriate conditions (e.g., acidic treatment for a Boc group) to yield the target compound.

It must be emphasized that this is a theoretical pathway and would require significant experimental optimization and verification.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one based on its structure.

  • ¹H NMR:

    • Aromatic protons on the pyridine ring would appear as distinct signals.

    • A singlet corresponding to the methyl group protons.

    • A broad singlet for the amino group protons.

    • A quartet and a triplet for the ethyl protons of the propanoyl group.

  • ¹³C NMR:

    • Signals corresponding to the carbon atoms of the pyridine ring.

    • A signal for the methyl carbon.

    • A downfield signal for the carbonyl carbon.

    • Signals for the methylene and methyl carbons of the propanoyl group.

  • IR Spectroscopy:

    • N-H stretching vibrations for the amino group.

    • C=O stretching vibration for the ketone.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ).

Potential Applications in Drug Development

Given the established biological activities of aminopyridine derivatives, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one could be a valuable scaffold for the development of novel therapeutic agents.[1][2][3] The introduction of a propionyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent aminopyridine core. Potential areas of investigation include:

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring.[4]

  • Antibacterial Agents: Aminopyridine derivatives have shown promise as antibacterial compounds.[5]

  • CNS-Active Agents: The aminopyridine structure is present in drugs that target the central nervous system.

Safety and Handling

The safety and handling precautions for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one should be based on the known hazards of its precursor, 3-Amino-4-methylpyridine.

Table 2: Hazard Information for 3-Amino-4-methylpyridine

Hazard StatementPrecautionary StatementSource
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.[6]
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
H318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

It is recommended to handle 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one represents an interesting, albeit underexplored, derivative of the pharmacologically relevant aminopyridine scaffold. This technical guide has provided a comprehensive theoretical framework for its chemical structure, physicochemical properties, and potential synthetic routes, drawing upon the established knowledge of its core component, 3-Amino-4-methylpyridine. While direct experimental data remains to be established, the information presented herein offers a valuable starting point for researchers and drug development professionals interested in exploring the synthesis and biological activity of this and related compounds. Further experimental investigation is warranted to validate the predicted properties and to develop efficient and regioselective synthetic methodologies.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Science Publishing Group. [Link]

  • 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. (1978). Angewandte Chemie International Edition in English. [Link]

  • Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2023). PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar. [Link]

  • Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. (n.d.). ResearchGate. [Link]

  • Acylation of Aminopyridines and Related Compounds with Endic Anhydride. (2005). ResearchGate. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • Synthesis of Imidazopyridine- and Indole-Fused Azepinones via an Unusual Friedel–Crafts Alkylation of Chloroacetylated GBB Adducts. (2026). Organic Letters. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PLoS One. [Link]

  • friedel-crafts acylation reaction: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • 3-amino-4-methylpyridine. (n.d.). ChakraChem LifeSciences. [Link]

Sources

Exploratory

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one CAS number and molecular weight

The following is an in-depth technical monograph designed for researchers and drug development professionals. CAS Number: 1355206-77-7 | Molecular Weight: 164.21 g/mol Executive Summary 1-(6-Amino-4-methylpyridin-3-yl)pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals.

CAS Number: 1355206-77-7 | Molecular Weight: 164.21 g/mol

Executive Summary

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors and complex pharmacophores. Characterized by a pyridine core substituted with an amino group at position 6, a methyl group at position 4, and a propionyl moiety at position 3, this compound serves as a critical "hinge-binding" mimetic or a scaffold for fragment-based drug discovery (FBDD).

Its structural geometry allows for precise vectorization of substituents, making it invaluable for designing ligands that target ATP-binding pockets in enzymes such as Bruton's Tyrosine Kinase (BTK) and Spleen Tyrosine Kinase (Syk) .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one
Common Synonyms 1-(6-amino-4-methyl-3-pyridinyl)-1-propanone; 2-Amino-4-methyl-5-propionylpyridine
CAS Number 1355206-77-7
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine nitrogen), ~2.0 (Ketone influence)
LogP ~1.3
Structural Analysis

The compound features a 2-aminopyridine motif (using pyridine numbering where N=1, Amino=2, Propionyl=5, Methyl=4; note that "6-amino-3-propionyl" is equivalent to "2-amino-5-propionyl" depending on the numbering start, but CAS 1355206-77-7 defines the specific isomer).

  • H-Bond Donor: The primary amine (-NH₂) acts as a dual donor, critical for interacting with the "gatekeeper" residues in kinase domains.

  • H-Bond Acceptor: The pyridine nitrogen and the carbonyl oxygen serve as acceptors.

  • Steric Handle: The C4-methyl group restricts conformational freedom, potentially enhancing selectivity by clashing with non-target protein residues.

Advanced Synthetic Methodology

Note: Direct acylation of 2-aminopyridines often leads to N-acylation. The following protocol utilizes Directed Ortho Metalation (DOM) , a standard high-precision method in medicinal chemistry to ensure regioselectivity at the C3/C5 position.

Reaction Pathway Strategy
  • Protection: Pivaloylation of the amine to direct lithiation and prevent nucleophilic interference.

  • Lithiation: Selective C-lithiation at position 3 (ortho to the directing group).

  • Electrophilic Trapping: Reaction with propionitrile or N-methoxy-N-methylpropionamide.

  • Deprotection: Hydrolysis to restore the free amine.

Visualization of Synthetic Logic

SynthesisPathway Start 2-Amino-4-methylpyridine (Starting Material) Step1 N-Pivaloyl Protection Start->Step1 Intermediate1 Protected Intermediate (Pivalamide) Step1->Intermediate1 Step2 Directed Ortho Metalation (n-BuLi, -78°C) Intermediate1->Step2 Ortho-Direction LithioSpecies C3-Lithio Species Step2->LithioSpecies Step3 Electrophilic Trap (Propionitrile) LithioSpecies->Step3 Intermediate2 Ketimine Intermediate Step3->Intermediate2 Step4 Acid Hydrolysis (Deprotection) Intermediate2->Step4 Product 1-(6-Amino-4-methylpyridin-3-yl) propan-1-one Step4->Product

Caption: Directed Ortho Metalation (DOM) strategy for regioselective synthesis of the target ketone.

Detailed Protocol (Representative)

Step 1: Protection Dissolve 2-amino-4-methylpyridine (1.0 eq) in DCM/TEA. Add pivaloyl chloride (1.1 eq) dropwise at 0°C. Stir at RT for 4h. Aqueous workup yields the N-pivaloyl derivative.

Step 2: C-Acylation (The Critical Step)

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-pivaloyl-4-methylpyridin-2-amine in anhydrous THF. Cool to -78°C .

  • Lithiation: Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise. Crucial: Maintain internal temp < -70°C to prevent polymerization. Stir for 1h to form the dianion (N-Li, C3-Li).

  • Trapping: Add N-methoxy-N-methylpropionamide (Weinreb amide, 1.2 eq) or propionitrile. The Weinreb amide is preferred to prevent over-addition.

  • Quench: Warm to RT and quench with NH₄Cl (sat). Extract with EtOAc.[1][2]

Step 3: Deprotection Reflux the intermediate in 3M HCl or H₂SO₄/EtOH for 6h to remove the pivaloyl group. Neutralize with NaOH to pH 8. Precipitate the final product or purify via column chromatography (Hexane/EtOAc gradient).

Applications in Drug Discovery

Kinase Inhibitor Scaffold

The 2-aminopyridine motif is a "privileged structure" in kinase inhibition.

  • Hinge Binding: The pyridine N and the exocyclic NH₂ form a donor-acceptor pair that mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK).

  • Gatekeeper Interaction: The C3-propionyl group extends into the hydrophobic back pocket or solvent-exposed region, depending on the specific kinase conformation.

Fragment-Based Drug Design (FBDD)

Researchers use this molecule as a "seed" fragment. The ketone handle allows for rapid elaboration:

  • Reductive Amination: Conversion to chiral amines.

  • Condensation: Formation of bicyclic systems (e.g., naphthyridines) by reacting the ketone with adjacent nucleophiles.

Workflow: From Intermediate to Lead Candidate

ApplicationWorkflow cluster_reactions Chemical Elaborations Compound 1-(6-Amino-4-methylpyridin-3-yl) propan-1-one (CAS 1355206-77-7) RedAm Reductive Amination (Formation of Chiral Amines) Compound->RedAm Cycliz Cyclization (Formation of Naphthyridines) Compound->Cycliz Linker Linker Attachment (PROTACs / Bifunctional Ligands) Compound->Linker Target Target: Tyrosine Kinases (BTK, Syk, JAK) RedAm->Target Optimized Affinity Cycliz->Target Conformational Lock Linker->Target Degradation (E3 Ligase)

Caption: Divergent synthesis pathways utilizing the compound as a core scaffold for medicinal chemistry.

Analytical Characterization Standards

To validate the integrity of CAS 1355206-77-7 , the following analytical signals must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.05 (t, 3H): Methyl protons of the propionyl group.

    • δ 2.35 (s, 3H): C4-Methyl group (singlet, deshielded by aromatic ring).

    • δ 2.90 (q, 2H): Methylene protons of the propionyl group.

    • δ 6.30 (s, 1H): C5-H (aromatic proton, ortho to amino).

    • δ 6.50 (br s, 2H): NH₂ protons (exchangeable with D₂O).

    • δ 8.00 (s, 1H): C2-H (aromatic proton, deshielded by ketone).

    • Note: Shifts are approximate and solvent-dependent.

  • LC-MS (ESI+):

    • [M+H]⁺: Observed mass of 165.2 Da .

    • Purity: >98% by HPLC (254 nm).

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the primary amine is susceptible to oxidation over prolonged periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59389406, 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one. Retrieved from [Link]

  • Gudmundsson, K. S., et al. (1997). "An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines."[3] Synthetic Communications, 27(5), 861-870. (Cited for general aminopyridine synthesis methodology).[4]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of Amino-Methylpyridine Derivatives for Drug Development Professionals

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a thorough exploration of the thermodynamic stability of amino-methylpyridine derivatives. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a thorough exploration of the thermodynamic stability of amino-methylpyridine derivatives. As a critical determinant of a drug candidate's success, understanding and characterizing this property is paramount. This guide provides a foundational understanding of the principles governing stability, detailed experimental protocols, and insights into the real-world implications for pharmaceutical development.

Section 1: The Imperative of Thermodynamic Stability in Pharmaceutical Development

The journey of a potential drug molecule from the laboratory to the market is a rigorous one, with thermodynamic stability being a critical gatekeeper. For amino-methylpyridine derivatives, a class of compounds with significant therapeutic promise, their intrinsic stability dictates their shelf-life, bioavailability, and safety profile. An unstable active pharmaceutical ingredient (API) can degrade over time, leading to a decrease in potency and the formation of potentially toxic impurities. Such degradation can compromise patient safety, lead to regulatory hurdles, and result in significant financial losses due to reduced product shelf-life and the need for specialized storage conditions.[1] The thermal stability of an API is not only crucial for storage but also during manufacturing processes like tableting, where localized high temperatures can induce polymorphic changes or degradation, affecting the final product's performance.[2]

Section 2: Fundamental Drivers of Stability in Amino-Methylpyridine Architectures

The thermodynamic stability of an amino-methylpyridine derivative is not a monolithic property but rather the result of a complex interplay of various structural and electronic factors. A nuanced understanding of these factors is essential for the rational design of stable and effective drug candidates.

  • Aromaticity and Resonance: The inherent aromaticity of the pyridine ring provides a significant degree of resonance stabilization. The positions of the amino and methyl substituents can either enhance or disrupt this aromatic character, thereby influencing the overall thermodynamic stability.

  • Substituent Effects: The location of the amino and methyl groups on the pyridine ring has a profound impact on the molecule's electronic distribution and, consequently, its stability. The electron-donating nature of both the amino and methyl groups can increase the electron density of the pyridine ring, affecting its reactivity and susceptibility to degradation pathways.

  • Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the amino group and the pyridine nitrogen can lock the molecule into a more stable conformation, thereby increasing its overall thermodynamic stability. The geometry required for this interaction is highly dependent on the relative positions of the substituents.

  • Tautomerism: Amino-substituted pyridines can exist in tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is a key aspect of their thermodynamic profile. For most aminopyridines, the amino form is thermodynamically favored.

Section 3: Quantifying Thermodynamic Stability: Experimental Methodologies

A robust evaluation of thermodynamic stability necessitates the use of precise and reliable analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides crucial information about melting point, enthalpy of fusion, and solid-state transitions, which are direct indicators of a compound's thermodynamic stability.

Experimental Protocol: DSC Analysis of Amino-Methylpyridine Derivatives (Based on ASTM E928)

This protocol is designed to determine the purity and melting characteristics of amino-methylpyridine derivatives with a purity greater than 98.5 mole percent.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) as per the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 1 to 3 mg of the amino-methylpyridine derivative into a clean, hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the cell at a temperature at least 30°C below the expected melting point.

    • Heat the sample at a controlled rate of 10°C/min through the melting transition.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (T_m) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔH_f) is calculated from the area of the melting peak.

Data Presentation: Thermal Properties of Amino-Methylpyridine Isomers

CompoundCAS NumberMelting Point (°C)
2-Amino-3-methylpyridine1603-40-329 - 31[3][4][5][6]
2-Amino-4-methylpyridine695-34-196 - 101[7][8][9]
2-Amino-5-methylpyridine1603-41-472 - 79[10][11][12][13]
2-Amino-6-methylpyridine1824-81-340 - 45[14][15][16][17]
3-Amino-4-methylpyridine3430-27-1101 - 108[18][19][20]
4-Amino-2-methylpyridine18437-58-693 - 97[21][22]
4-Amino-3-methylpyridine1990-90-5107 - 111[23][24][25]

Note: The melting point ranges are compiled from various sources and may vary slightly depending on the purity and experimental conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA of Amino-Methylpyridine Derivatives (Based on ASTM E1131 & E2550)

This protocol assesses the thermal stability by determining the temperature at which decomposition begins.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5 to 10 mg of the amino-methylpyridine derivative into a tared TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[26]

    • Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate of 10°C/min.[27]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • The onset of decomposition is determined as the temperature at which a significant mass loss begins.

Visualization of Experimental Workflow

Caption: A streamlined workflow for the thermodynamic stability assessment of amino-methylpyridine derivatives.

Section 4: Structure-Stability Relationships and Implications for Drug Design

The data presented in the table above reveals a clear relationship between the substitution pattern and the melting point, a key indicator of thermodynamic stability. For instance, isomers with the amino and methyl groups in positions that allow for greater intermolecular interactions, such as hydrogen bonding and efficient crystal packing, tend to exhibit higher melting points.

Logical Relationship: From Molecular Structure to Drug Performance

G cluster_0 Molecular Properties cluster_1 Physicochemical Properties cluster_2 Drug Development Outcomes A Substituent Position (Amino & Methyl Groups) D Thermodynamic Stability (Melting Point, Decomposition Temp.) A->D B Electronic Effects (Resonance, Inductive) B->D C Steric Hindrance F Crystal Packing Efficiency C->F G Shelf-Life & Storage Conditions D->G I Manufacturing Process Viability D->I E Solubility H Bioavailability E->H F->D F->E J Patient Safety (Impurity Profile) G->J H->J I->J

Caption: The causal chain from molecular structure to critical drug development outcomes.

A case in point from the broader field of drug development is the story of Ritonavir, an HIV protease inhibitor. Early formulations suffered from the unexpected crystallization of a less soluble, more stable polymorph, which drastically reduced the drug's bioavailability and led to a temporary market withdrawal. This highlights the critical importance of identifying the most thermodynamically stable form of a drug candidate early in development to avoid costly and potentially dangerous setbacks. While not an amino-methylpyridine, this example serves as a powerful cautionary tale for all drug development professionals.

Section 5: Conclusion and Future Outlook

The thermodynamic stability of amino-methylpyridine derivatives is a cornerstone of their potential as therapeutic agents. A thorough understanding and rigorous experimental evaluation of this property are not merely academic exercises but essential components of a successful drug development program. By integrating techniques like DSC and TGA into early-stage characterization, and by carefully considering the structure-stability relationships, researchers can de-risk their projects and design drug candidates with a higher probability of success. The principles and protocols outlined in this guide provide a robust framework for navigating the complex but critical landscape of thermodynamic stability.

References

  • Infinita Lab. (n.d.). Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • ASTM International. (2021). E2550 Standard Test Method for Thermal Stability by Thermogravimetry. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.).
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  • Lab Pro. (n.d.). 4-Amino-3-methylpyridine, 1G.
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  • Intertek. (2023, October 5). DSC OIT Test Method ASTM D3895, ISO 11357, EN 728, ASTM D3418.
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  • Savant Labs. (n.d.). ASTM D1269 – Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
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Exploratory

Literature review on 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one synthesis pathways

Engineering the Pyridine Core: A Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Synthesis Executive Summary 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355206-77-7) is a highly specialized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Pyridine Core: A Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Synthesis

Executive Summary 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355206-77-7) is a highly specialized heterocyclic building block. Characterized by a 2-aminopyridine scaffold adorned with a C4-methyl and a C5-propionyl group, this motif is a privileged structure in the design of ATP-competitive kinase inhibitors [4]. (Note on nomenclature: Due to the numbering rules of the pyridine ring, 6-amino-4-methylpyridin-3-yl is structurally identical to 2-amino-4-methylpyridin-5-yl). This whitepaper critically evaluates the synthetic pathways to construct this molecule, bypassing the inherent limitations of traditional electrophilic aromatic substitution to provide a scalable, self-validating protocol for bench scientists.

The Mechanistic Challenge: Why Traditional Acylation Fails

Direct Friedel-Crafts acylation is a staple for aromatic functionalization, yet it is notoriously ineffective for pyridine derivatives. The nitrogen atom's lone pair rapidly complexes with Lewis acids (e.g., AlCl


), forming a deactivated pyridinium species that strongly resists electrophilic attack [1].

While the presence of a strongly electron-donating 2-amino group increases the electron density at the ortho (C3) and para (C5) positions [2], attempting direct acylation typically results in competitive N-acylation or requires harsh, degrading conditions. Although recent advances in photoredox catalysis have enabled site-selective C–H acylation of pyridinium salts [3], achieving precise C5-propionylation in the presence of a C4-methyl group requires directed organometallic approaches to ensure absolute regiocontrol.

Retrosynthetic Strategy

To achieve absolute regiocontrol, the synthesis relies on the pre-functionalization of the pyridine ring. The most robust approach utilizes 4-methylpyridin-2-amine as the starting material, leveraging steric and electronic directing effects.

Retrosynthesis Target 1-(6-Amino-4-methylpyridin-3-yl) propan-1-one Intermediate1 5-Bromo-4-methyl pyridin-2-amine Target->Intermediate1 Halogen-Metal Exchange Intermediate2 N-Methoxy-N-methyl propionamide Target->Intermediate2 Acylation Precursor 4-Methylpyridin-2-amine Intermediate1->Precursor Regioselective Bromination

Retrosynthetic deconstruction of the target molecule via halogen-metal exchange.

Pathway A: The Organolithium / Weinreb Amide Route (Validated Protocol)

Causality and Design:

  • Regioselective Bromination: The 2-amino group directs electrophiles to C3 and C5. The C4-methyl group sterically shields the C3 position, making C5 the kinetically and thermodynamically favored site for bromination.

  • Amine Protection: Primary amines react violently with organolithium reagents. Converting the 2-amino group to a bis-Boc protected imide ensures the acidic N–H protons do not quench the n-Butyllithium (n-BuLi).

  • Halogen-Metal Exchange & Acylation: n-BuLi selectively undergoes halogen-metal exchange with the C5-bromide at cryogenic temperatures. Trapping the aryllithium species with a Weinreb amide is critical: it forms a stable tetrahedral intermediate that prevents over-addition of the organometallic reagent, collapsing only upon aqueous workup to yield the desired ketone[5].

Workflow Step1 1. Bromination NBS, MeCN, 0°C to RT Step2 2. Protection Boc2O, DMAP, THF, 60°C Step1->Step2 Step3 3. Lithiation & Acylation n-BuLi, Weinreb Amide, -78°C Step2->Step3 Step4 4. Deprotection TFA, CH2Cl2, RT Step3->Step4 Product Target Molecule (CAS: 1355206-77-7) Step4->Product

Step-by-step experimental workflow for the Weinreb amide acylation route.

Step-by-Step Methodology:

  • Step 1: Bromination. Dissolve 4-methylpyridin-2-amine (1.0 eq) in anhydrous acetonitrile. Cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise in the dark. Stir for 2 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. Aqueous workup yields 5-bromo-4-methylpyridin-2-amine.

  • Step 2: Protection. Dissolve the intermediate in THF. Add Di-tert-butyl dicarbonate (Boc

    
    O, 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Heat to 60 °C for 12 hours.
    
    • Self-Validation: LC-MS must confirm the mass of the bis-Boc protected species[M+H]

      
      .
      
  • Step 3: Lithiation/Acylation. Purge a flame-dried flask with Argon. Dissolve the protected intermediate in anhydrous THF and cool to -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete exchange. Slowly add N-methoxy-N-methylpropionamide (1.2 eq). Maintain at -78 °C for 1 hour, then gradually warm to room temperature. Quench with saturated aqueous NH

    
    Cl.
    
  • Step 4: Deprotection. Dissolve the crude ketone in CH

    
    Cl
    
    
    
    . Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO
    
    
    to precipitate the final product, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

Pathway B: Palladium-Catalyzed Stille Coupling (Alternative)

For scale-up scenarios where cryogenic conditions (-78 °C) are operationally prohibitive, transition-metal catalysis offers a viable alternative. The 5-bromo intermediate (from Step 1 above) can be coupled with tributyl(1-ethoxyprop-1-enyl)stannane using Pd(PPh


)

as a catalyst in toluene at 100 °C. Following the cross-coupling, the resulting enol ether is hydrolyzed with 2M HCl to reveal the C5-propionyl group. While avoiding n-BuLi, this route introduces toxic organotin byproducts, requiring rigorous purification (e.g., KF washes) to achieve pharmaceutical-grade purity.

Quantitative Data Summary

MetricPathway A (Organolithium/Weinreb)Pathway B (Pd-Catalyzed Stille)
Key Reagents n-BuLi, Propionyl Weinreb AmidePd(PPh

)

, Organostannane
Operating Temp. -78 °C to Room Temp100 °C
Regioselectivity Absolute (Directed by Bromine)Absolute (Directed by Bromine)
Toxicity Profile Low (Standard organics)High (Organotin waste)
Typical Overall Yield 45 - 55%35 - 40%
Scalability Moderate (Cryogenic limits)High (Standard heating)

Table 1: Comparative analysis of synthetic pathways for 5-acyl-2-aminopyridines.

Conclusion

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one requires strategic circumvention of the pyridine ring's innate resistance to electrophilic acylation. By leveraging the directing effects of the 2-amino and 4-methyl groups, regioselective bromination followed by halogen-metal exchange and Weinreb amide trapping provides a highly reliable, self-validating protocol. This methodology ensures structural fidelity, making it the optimal choice for generating this critical building block for advanced medicinal chemistry campaigns.

References

  • Pyridine - Wikipedia. Wikipedia.[Link]

  • Heterocyclic Compounds - 2-Aminopyridine Reactivity. Mustansiriyah University.[Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications.[Link]

  • ChemInform Abstract: One-Pot, Three Component Tandem Reaction of 2-Aminopyridines. ResearchGate. [Link]

Foundational

An Investigator's Guide to the Therapeutic Potential of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one: A Scoping Review and Future Directions

Abstract The aminopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive framework for inve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive framework for investigating the potential therapeutic applications of a specific, yet under-explored derivative: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. While direct research on this compound is nascent, its structural features suggest a high probability of interaction with key biological targets implicated in a range of pathologies. This document will synthesize existing knowledge on related aminopyridine compounds to build a strong rationale for its investigation. We will delve into hypothesized mechanisms of action, propose detailed experimental workflows for its characterization, and outline promising therapeutic avenues. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within the aminopyridine class.

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Drug Discovery

Aminopyridines are a class of heterocyclic organic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The addition of an amino group further enhances its ability to interact with biological targets, leading to a wide spectrum of pharmacological effects.[2]

Clinically approved drugs such as Dalfampridine (Ampyra), a potassium channel blocker used to improve walking in patients with multiple sclerosis, underscore the therapeutic potential of this chemical class.[1][2] The versatility of the aminopyridine scaffold is further demonstrated by its presence in compounds developed as tyrosine kinase inhibitors, immunomodulators, and agents targeting neglected tropical diseases.[1][3][4] The ongoing exploration of aminopyridine derivatives continues to yield novel candidates with potential applications in oncology, neurology, and infectious diseases.[1]

This guide focuses on the specific molecule, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. Its structure, featuring a 3-propanoyl substituent on the 6-aminopyridine core, presents a unique profile for potential drug-target interactions. The following sections will build a scientific case for the systematic investigation of this compound.

Compound Profile: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Property Value
IUPAC Name 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Canonical SMILES CCC(=O)C1=C(C=C(N=C1)N)C

Hypothesized Mechanisms and Therapeutic Targets

Based on the structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one and the known pharmacology of related aminopyridine derivatives, we can postulate several potential mechanisms of action and therapeutic targets.

Potassium Channel Blockade: A Gateway to Neurological Applications

The most well-established mechanism for aminopyridines is the blockade of voltage-gated potassium channels.[2] This action leads to prolonged action potentials, enhanced neurotransmitter release at synapses, and improved nerve conduction.

Hypothesis: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one acts as a potassium channel blocker, with potential therapeutic efficacy in conditions characterized by demyelination and impaired neural conduction, such as multiple sclerosis and spinal cord injury.[5]

Experimental Rationale: The initial screening of this compound should involve electrophysiological assays to determine its effect on various potassium channel subtypes (e.g., Kv1.1, Kv1.2, Kv7).

Compound 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Blockade Blockade Compound->Blockade K_Channel Voltage-Gated K+ Channel AP_Prolong Action Potential Prolongation K_Channel->AP_Prolong Inhibition of repolarization Blockade->K_Channel Neuro_Release Increased Neurotransmitter Release AP_Prolong->Neuro_Release Nerve_Conduction Improved Nerve Conduction Neuro_Release->Nerve_Conduction Therapeutic_Effect Therapeutic Effect in Neurological Disorders Nerve_Conduction->Therapeutic_Effect

Caption: Hypothesized mechanism of potassium channel blockade.

Modulation of Transient Receptor Potential (TRP) Channels: A Novel Approach to Pain Management

Recent research has identified aminopyridine derivatives as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a key player in inflammatory and neuropathic pain.[6]

Hypothesis: The structural motifs within 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one may allow it to selectively antagonize TRPV4 or other TRP channels, offering a potential non-opioid analgesic strategy.

Experimental Rationale: Calcium imaging assays using cells expressing specific TRP channels can be employed to assess the antagonistic activity of the compound.

Proposed Investigational Workflow

A structured, multi-stage approach is essential for the efficient and thorough evaluation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Lead Optimization & Preclinical Evaluation cluster_2 Phase 3: IND-Enabling Studies In_Silico In Silico Docking (K+ Channels, TRP Channels) Synthesis Chemical Synthesis & Purification In_Silico->Synthesis In_Vitro_Screen Primary In Vitro Screening (Electrophysiology, Ca2+ Imaging) Synthesis->In_Vitro_Screen Toxicity Preliminary Cytotoxicity Assays In_Vitro_Screen->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Models (e.g., EAE for MS, CFA for pain) ADME->In_Vivo IND Investigational New Drug (IND) -Enabling Studies In_Vivo->IND

Caption: Proposed investigational workflow for the compound.

Phase 1: Foundational Screening

Objective: To establish the primary biological activity and safety profile of the compound.

Step-by-Step Protocol: Electrophysiological Screening for Potassium Channel Activity

  • Cell Culture: Culture HEK293 cells stably expressing the desired human potassium channel subtype (e.g., hKv1.1).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

  • Compound Application: Prepare a stock solution of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

  • Data Acquisition: Apply a series of voltage steps to elicit potassium currents before and after the application of the compound.

  • Analysis: Measure the peak current amplitude at each voltage step and calculate the percentage of current inhibition at different compound concentrations to determine the IC50 value.

Phase 2: Lead Optimization and Preclinical Validation

Objective: To improve the potency, selectivity, and pharmacokinetic properties of the initial hit through medicinal chemistry efforts and to evaluate its efficacy in animal models.

Step-by-Step Protocol: In Vivo Model of Inflammatory Pain

  • Model Induction: Induce persistent inflammatory pain in rodents by injecting Complete Freund's Adjuvant (CFA) into the hind paw.

  • Compound Administration: Administer 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one or its optimized derivatives via a relevant route (e.g., oral, intraperitoneal).

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points post-administration using von Frey filaments and a plantar test apparatus, respectively.

  • Data Analysis: Compare the withdrawal thresholds between vehicle-treated and compound-treated groups to determine the analgesic efficacy.

Future Therapeutic Landscapes

Should initial investigations prove fruitful, the therapeutic potential of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one could extend to a variety of indications.

Potential Therapeutic Area Rationale Key Investigational Endpoints
Multiple Sclerosis Potassium channel blockade to improve nerve conduction in demyelinated axons.Improved motor function, reduced disability progression.
Spinal Cord Injury Enhancement of action potential propagation in spared axons.Restoration of sensory and motor function.
Neuropathic & Inflammatory Pain Antagonism of TRP channels involved in pain signaling.Reduction in allodynia and hyperalgesia.
Epilepsy Modulation of neuronal excitability through potassium channel activity.Reduction in seizure frequency and severity.

Conclusion

While 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one remains a largely uncharacterized molecule, its structural relationship to a class of compounds with proven therapeutic value provides a strong impetus for its investigation. The proposed framework of hypothesized mechanisms and a phased experimental approach offers a clear path forward for elucidating its pharmacological profile and potential clinical utility. The exploration of such novel chemical entities is paramount to the continued advancement of pharmacotherapy for a range of debilitating diseases.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Taylor & Francis Online.
  • 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one. PubChem.
  • 1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol. BLDpharm.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)
  • Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)
  • 3-(4-Amino-piperidin-1-yl)-1-(6-chloro-pyridin-3-yl)-propan-1-one, CAS 886363-81-1. Santa Cruz Biotechnology.
  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. Enamine.
  • 1-(4-Amino-3-methylpiperidin-1-yl)propan-1-one. ChemScene.
  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry.
  • 3-[methyl(piperidin-4-yl)amino]propan-1-ol. Merck.
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

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Exploratory

Mastering the Matrix: A Methodological Guide to Determining the Organic Solvent Solubility of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Solubility Imperative in Modern Drug Discovery In the landscape of contemporary drug...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Solubility Imperative in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its entire preclinical and clinical trajectory is built. Among these, solubility stands as a paramount gatekeeper to bioavailability and, ultimately, therapeutic efficacy. A compound that cannot be adequately dissolved in a range of solvents presents formidable challenges, from formulation and in vitro assay reliability to its in vivo performance. This guide, therefore, addresses a critical, yet often under-documented, aspect of early-phase drug development: the systematic determination of a compound's solubility profile in organic solvents.

While we will focus on the specific molecule 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one , this document is designed not as a static data sheet—as no published solubility data for this specific compound currently exists—but as a comprehensive methodological framework. Herein, we will dissect the theoretical underpinnings of solubility, provide a strategic rationale for solvent selection, and detail robust, field-proven experimental protocols. This approach empowers the researcher to not only generate a solubility profile for our target compound but to apply these principles to any NCE, transforming the often-empirical process of solubility screening into a rational, predictive, and efficient scientific endeavor.

Section 1: Physicochemical Characterization and Its Implications for Solubility

Before any experimental work commences, an in silico or preliminary analytical characterization of the target compound is essential for predicting its behavior and for the rational selection of solvents. As experimental data for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is not publicly available, we will utilize the computed properties for a closely related structural analog, 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one , to inform our strategy. It is crucial for the researcher to obtain either experimentally or through reliable prediction software the actual values for the target compound.

PropertyPredicted Value (for structural analog)Implication for Solubility
Molecular Weight 165.21 g/mol [1]A relatively low molecular weight generally favors solubility.
XLogP3-AA 1.3[1]A positive LogP value indicates a degree of lipophilicity, suggesting that the compound will likely be more soluble in non-polar organic solvents than in water.
Hydrogen Bond Donors 1[1]The presence of a hydrogen bond donor (the amino group) allows for interaction with protic solvents and polar aprotic solvents with hydrogen bond-accepting capabilities.
Hydrogen Bond Acceptors 2[1]The nitrogen in the pyridine ring and the carbonyl oxygen act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.
Topological Polar Surface Area (TPSA) 47 Ų[1]A moderate TPSA suggests the molecule has polar features, which will contribute to its solubility in polar solvents.

Expert Analysis of Physicochemical Properties:

The predicted physicochemical properties of our proxy molecule paint a picture of a compound with a balanced character. The positive XLogP3 value suggests a preference for less polar environments, while the presence of both hydrogen bond donors and acceptors, along with a moderate TPSA, indicates that it will also interact favorably with polar solvents. This duality is key: we can anticipate that 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one will exhibit solubility across a range of organic solvents, but the degree of solubility will be highly dependent on the specific solute-solvent interactions. The amino group on the pyridine ring introduces a basic character, making the compound's solubility potentially pH-dependent in protic solvents.

Section 2: The Theoretical Cornerstone: Rational Solvent Selection

The age-old axiom of "like dissolves like" remains a fundamental principle in solubility science.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Intermolecular Forces at Play:

  • Hydrogen Bonding: This is a strong type of dipole-dipole interaction and will be a primary driver of solubility for our target compound in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone). The amino group of our compound can donate a hydrogen bond, while the pyridine nitrogen and carbonyl oxygen can accept them.

  • Dipole-Dipole Interactions: The polar nature of the pyridine ring and the carbonyl group will lead to favorable interactions with other polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): These are weaker forces that are present in all molecules and will be the primary mode of interaction in non-polar solvents (e.g., hexane, toluene).

A Strategic Approach to Solvent Selection:

A comprehensive solubility screen should encompass a diverse set of organic solvents, categorized by their polarity and hydrogen bonding capabilities.

Solvent ClassExample SolventsPredicted Solubility of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one
Polar Protic Methanol, Ethanol, IsopropanolHigh: These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amino group, pyridine nitrogen, and carbonyl oxygen of the target compound.
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to High: These solvents are polar and can accept hydrogen bonds, interacting favorably with the amino group. DMSO is a particularly strong solvent for a wide range of organic molecules.
Non-Polar Hexane, Toluene, Diethyl EtherLow to Moderate: Solubility will be dependent on the non-polar regions of the molecule. The lipophilicity indicated by the positive LogP suggests some solubility, but the strong polar groups will limit it.

Section 3: Gold-Standard and High-Throughput Experimental Protocols

The following section provides detailed, step-by-step protocols for determining the solubility of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. The choice of method will depend on the stage of development, the amount of material available, and the required throughput.

The Shake-Flask Method: The Benchmark for Thermodynamic Solubility

This method is considered the gold standard for determining equilibrium solubility and is essential for obtaining definitive data for lead optimization and formulation development.[2][3][4]

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one into a series of glass vials. "Excess" means that a visible amount of solid remains undissolved at equilibrium.

    • Add a precise volume (e.g., 1 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or agitator. A constant temperature (e.g., 25 °C) is critical.

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24-72 hours. A preliminary experiment to determine the time to equilibrium is recommended.[5]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is crucial to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one of known concentrations.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL and mol/L.

Shake_Flask_Workflow A Weigh Excess Compound B Add Solvent A->B C Seal and Equilibrate (24-72h at constant T) B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F G Calculate Solubility F->G HTS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Dispense Compound (96-well plate) B Add Solvent Array A->B C Seal and Equilibrate B->C D Centrifuge Plate C->D E Transfer Supernatant D->E F Analyze Concentration (e.g., UV-Vis, LC-MS) E->F

Caption: High-Throughput Solubility Screening Workflow.

Potentiometric Titration for Ionizable Compounds

Given the basic amino group, the solubility of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one may be influenced by the acidic or basic nature of the solvent. Potentiometric titration can be a powerful tool to determine the solubility of such ionizable compounds in non-aqueous media. [6][7][8][9] Protocol:

  • System Setup:

    • Use a potentiometer with a suitable electrode system for non-aqueous titrations (e.g., a glass electrode and a reference electrode with a non-aqueous electrolyte).

    • Prepare a standardized titrant, such as perchloric acid in a non-aqueous solvent (e.g., dioxane or acetic acid).

  • Titration of a Saturated Solution:

    • Prepare a saturated solution of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in the desired organic solvent as described in the shake-flask method (steps 1-3).

    • Titrate a known volume of the filtered saturated solution with the standardized titrant.

    • Record the potential (mV) or pH as a function of the titrant volume.

  • Data Analysis:

    • Plot the titration curve (potential vs. volume).

    • Determine the equivalence point from the inflection point of the curve or by using the first or second derivative plot.

    • The concentration of the compound in the saturated solution (i.e., its solubility) can be calculated from the volume of titrant required to reach the equivalence point.

Potentiometric_Workflow A Prepare Saturated Solution B Titrate with Standardized Non-aqueous Titrant A->B C Record Potential vs. Volume B->C D Determine Equivalence Point C->D E Calculate Solubility D->E

Caption: Workflow for Potentiometric Solubility Determination.

Section 4: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.

Table for Reporting Solubility Data:

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., MethanolPolar Protic25
e.g., AcetonitrilePolar Aprotic25
e.g., TolueneNon-Polar25
.........

Conclusion

This guide has provided a comprehensive framework for determining the solubility profile of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in organic solvents. By integrating an understanding of the compound's physicochemical properties with robust experimental methodologies, researchers can move beyond trial-and-error approaches to a more predictive and efficient process. The detailed protocols for the shake-flask, high-throughput screening, and potentiometric titration methods offer a tiered strategy for generating high-quality solubility data at various stages of the drug development pipeline. The principles and workflows outlined herein are not only applicable to the target compound but can be readily adapted for any new chemical entity, ensuring that solubility is thoroughly characterized, a critical step in the successful advancement of new therapeutic candidates.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Jouyban, A., & Fakhree, M. A. A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Thienthong, I., et al. (2021, March 19).
  • Thienthong, I., et al. (2020).
  • Madsen, C. G., et al. (2025, December 31). A high-throughput micro-scale workflow to quantify molecularly dissolved drug concentrations under solubilizing conditions. University of Southern Denmark.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Berger, M. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Avdeef, A. (2020, June 18).
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • National Center for Biotechnology Information. (n.d.). 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one.
  • National Center for Biotechnology Information. (n.d.). 6-[2-[3-[1-Amino-3-(6-amino-4-methyl-2-pyridinyl)propan-2-yl]phenyl]ethyl]-4-methylpyridin-2-amine.
  • Okoro, C. O., & Flake, A. (2026). In Silico ADMET Optimization Studies of Potential Inhibitors of Topoisomerase II. Open Journal of Medicinal Chemistry, 16, 15-23.
  • Analytical Techniques. (2020, July 9).
  • Grabowski, L. E., & Goode, S. R. (2017, February 10). Determining a Solubility Product Constant by Potentiometric Titration.
  • Bergström, C. A. S., et al. (2020). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • Mor-Marco, E., et al. (n.d.). Understanding predictions of drug profiles using explainable machine learning models. UPCommons.
  • U.S. Environmental Protection Agency. (n.d.). 6-(4-amino-3-methylanilino)-1H-pyrimidine-2,4-dione.
  • National Center for Biotechnology Information. (n.d.). 6-Amino-1-methyl-4-(oxan-4-yl)pyridin-2-one.
  • BLDpharm. (n.d.). 1355192-09-4|1-(6-Amino-4-methylpyridin-3-yl)propan-1-ol.
  • Stickle, D. F., et al. (1992). Hydrogen bond donors and acceptors from amino acid residues. Journal of Molecular Biology, 226(4), 1143-1159.
  • MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Amino-piperidin-1-yl)-1-(6-chloro-pyridin-3-yl)-propan-1-one, CAS 886363-81-1.
  • Naylor, B. C., et al. (2023, September 8). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. PMC.
  • National Center for Biotechnology Information. (n.d.). [1-(6-oxo-3H-pyridin-3-yl)piperidin-4-yl] 4-propan-2-ylpiperazine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). 4-amino-6-[[(1S)-1-[3-methyl-6-[3-[[4-[methyl(2-methylpropyl)amino]piperidin-1-yl]methyl]phenyl]-5-oxo-t[2]hiazolo[3,2-a]pyridin-7-yl]ethyl]amino]pyrimidine-5-carbonitrile. PubChem Compound Database; CID=134611885.

  • National Center for Biotechnology Information. (n.d.). 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.
  • ChemScene. (n.d.). 6-Amino-3-methyl-5-phenyl-1-(m-tolyl)pyridazin-4(1H)-one.
  • McConnellsMedchem. (2023, August 16). Which Amino Acid is the Strongest H-Bonder.
  • Ertl, P., & Schuffenhauer, A. (2009). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 52(23), 7443-7451.
  • Hunter, C. A. (2023, November 29). Hydrogen Bond Donor-Acceptor Asymmetries in Drug Design. [Video]. YouTube.
  • BLDpharm. (n.d.). 1-(6-Amino-4-methylpyridin-3-yl)ethanone.
  • Plante, J., & Werner, S. (2018). JPlogP: An improved logP predictor trained using predicted data.
  • Chemazone. (n.d.). 1-(4-chlorophenyl)-3-{methyl[(6-methylpyridin-2-yl)methyl]amino}propan-1-one.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Amino-4-methylpyridine.

Sources

Foundational

Technical Whitepaper: Toxicological Profile and Handling Protocols for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

The following technical guide is structured as a high-level internal whitepaper, designed for use by drug discovery teams and safety officers. It synthesizes specific chemical data with predictive toxicology and rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level internal whitepaper, designed for use by drug discovery teams and safety officers. It synthesizes specific chemical data with predictive toxicology and rigorous handling protocols.[1]

[1]

Executive Summary

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355192-09-4) is a specialized heterocyclic intermediate primarily utilized in the synthesis of TRPV4 antagonists and kinase inhibitors for pain management and neuropharmacology.[1]

As a functionalized aminopyridine, this compound presents a dual-hazard profile: chemical reactivity typical of electron-rich pyridines (susceptibility to oxidation/hygroscopicity) and biological activity associated with potassium channel modulation.[1] This guide supersedes generic vendor SDSs by integrating Structure-Activity Relationship (SAR) data to predict neurotoxic risks absent in standard high-throughput safety screens.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecificationNotes
IUPAC Name 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one
CAS Number 1355192-09-4 Verified Identifier
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow
Solubility DMSO, Methanol, DCMLow solubility in water (neutral pH)
pKa (Predicted) ~6.5 (Pyridine N), ~14 (Amine)Protonation likely at Pyridine N first
LogP (Predicted) 1.3 - 1.8Lipophilic, crosses BBB easily
Structural Analysis & Reactivity

The molecule features an aminopyridine core substituted with a ketone (propionyl group) at the 3-position and a methyl group at the 4-position.[1]

  • Nucleophilicity: The exocyclic amine (6-position) is moderately nucleophilic but reduced by the electron-withdrawing ketone at C3.[1]

  • Stability: The ketone functionality makes the alpha-carbons susceptible to enolization, though the pyridine ring provides stabilization.[1] It is hygroscopic and should be stored under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidative degradation.[1]

Hazard Identification (GHS Classification)

Note: Direct toxicological data for this specific CAS is limited.[1] The following classification is derived from validated SAR analysis of structural analogs (e.g., 2-amino-4-methylpyridine, 4-aminopyridine).

GHS Label Elements

Signal Word: DANGER Pictograms:

  • 💀 (Acute Toxicity)[1]

  • ❗ (Irritant)[1]

Hazard Statements
  • H301: Toxic if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H373 (Predicted): May cause damage to organs (Nervous System) through prolonged or repeated exposure.[1]

Toxicological Mechanism (The "Why")

Unlike simple irritants, aminopyridines are known Potassium Channel Blockers .[1]

  • Mechanism: The protonated pyridine nitrogen mimics the potassium ion (K+), occluding the pore of voltage-gated K+ channels.[1]

  • Consequence: This prolongs the action potential, increases neurotransmitter release (acetylcholine, glutamate), and can lead to hyperexcitability, tremors, and seizures .[1]

  • Specific Risk: The lipophilic nature of this ketone derivative (LogP ~1.[1]5) suggests it can readily cross the Blood-Brain Barrier (BBB) , increasing the risk of central neurotoxicity compared to more polar analogs.[1]

Emergency Response & First Aid

Critical Rule: Treat all exposures as a potential neurotoxic event.[1] Speed is critical.

Exposure RouteImmediate Action ProtocolMedical Note
Inhalation Remove to fresh air. Oxygen if breathing is labored.[1]Monitor for laryngeal spasm or delayed pulmonary edema.[1]
Skin Contact Wash with soap/water for 15 mins .[1] Discard contaminated leather.[1]Lipophilic absorption is rapid.[1] Systemic signs (tremors) may appear before local irritation.[1]
Eye Contact Rinse with water/saline for 15 mins.[1] Lift eyelids.[1]Alkaline nature of aminopyridines can cause corneal damage.[1]
Ingestion Do NOT induce vomiting. Rinse mouth. Transport to ER.High risk of seizure.[1] Benzodiazepines should be available.[1]

Safe Handling & Engineering Controls

Engineering Controls (The "Self-Validating" System)

Do not rely on PPE alone.[1] The containment system must be the primary barrier.[1]

  • Primary: Handle exclusively in a Chemical Fume Hood or Glovebox (if powder is fine/dusty).[1]

  • Airflow: Verify face velocity > 100 fpm (0.5 m/s) before opening the container.

  • Static Control: Use anti-static weighing boats and grounded spatulas; organic powders can be combustible.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 minimum for solid handling; Half-mask with organic vapor/P100 cartridges if generating dust/aerosol.[1]

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness).[1] Break-through time is predicted < 15 mins for aminopyridines in solution.[1] Change gloves immediately upon splash.[1]

  • Ocular: Chemical splash goggles.[1]

Storage[1]
  • Conditions: Refrigerator (2-8°C).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Incompatibility: Oxidizing agents, Acid chlorides, Chloroformates (violent reaction possible).[1]

Experimental Protocols

Synthesis Workflow (Pd-Catalyzed Coupling)

Context: Preparing the compound from 2-amino-4-methyl-5-bromopyridine.

Safety Check: This reaction generates HBr and requires heating flammable solvents.[1]

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and N2 inlet.[1]

  • Reagents: Charge Pd(PPh3)4 (5 mol%), 2-amino-4-methyl-5-bromopyridine (1.0 eq), and Tributyl(propionyl)stannane (1.1 eq) in dry Toluene.

  • Reaction: Heat to 100°C for 12 hours.

  • Quench: Cool to RT. Add saturated KF solution (to sequester Tin).[1] Warning: Organotin byproducts are highly toxic.[1]

  • Workup: Extract with EtOAc. Wash with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Biological Assay Preparation (Stock Solution)

Objective: Prepare a 10 mM stock for in vitro assays (e.g., TRPV4 inhibition).

  • Solvent: DMSO (Dimethyl Sulfoxide).[1]

  • Procedure:

    • Weigh 1.64 mg of compound into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.[1]

    • Vortex for 30 seconds. (Solution should be clear; if cloudy, sonicate for 1 min).[1]

  • Storage: Aliquot into 50 µL vials. Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Visualizations

Hazard Communication Workflow

This diagram outlines the decision logic for handling this compound based on its GHS classification.

GHS_Workflow Start Compound Receipt: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Check_State Check Physical State Start->Check_State Solid Solid / Powder Check_State->Solid Solution Solution (DMSO/MeOH) Check_State->Solution Risk_Inhalation Risk: Inhalation of Dust (Acute Tox 3) Solid->Risk_Inhalation Risk_Absorption Risk: Skin Absorption (Neurotoxicity) Solution->Risk_Absorption Control_Solid Engineering Control: Weigh in Fume Hood Use Static Gun Risk_Inhalation->Control_Solid Control_Soln Engineering Control: Double Gloves Splash Goggles Risk_Absorption->Control_Soln Action Proceed to Experiment Control_Solid->Action Control_Soln->Action

Caption: Decision tree for engineering controls based on physical state to mitigate neurotoxic risks.

Predicted Mechanism of Action (Neurotoxicity)

Visualizing why this compound requires strict handling beyond standard irritants.[1]

MOA_Neurotox Compound Aminopyridine Derivative BBB Blood-Brain Barrier Compound->BBB High LogP Target Voltage-Gated K+ Channels BBB->Target CNS Entry Effect1 Blockade of K+ Efflux Target->Effect1 Inhibition Effect2 Prolonged Action Potential Effect1->Effect2 Effect3 Increased Ca2+ Influx Effect2->Effect3 Outcome Neurotransmitter Release (Seizure Risk) Effect3->Outcome

Caption: Pharmacological pathway illustrating the potassium channel blockade mechanism leading to neurotoxicity.[1]

References

  • PubChem. 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Tsuno, N., et al. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists.[1] Bioorganic & Medicinal Chemistry, 2017.[1][2] [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one as a Pharmaceutical Scaffold

Abstract The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This technical guide delves into the prospective...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This technical guide delves into the prospective role of a specific, yet underexplored, aminopyridine derivative: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . While direct literature on this exact molecule is sparse, this document will provide a comprehensive, forward-looking analysis of its potential as a valuable pharmaceutical scaffold. By leveraging structure-activity relationships (SAR) from analogous compounds and established synthetic methodologies, we will outline its proposed synthesis, potential physicochemical advantages, hypothesized biological targets, and a strategic workflow for its integration into drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Aminopyridine Scaffold in Modern Drug Discovery

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their versatile biological activities and favorable physicochemical properties.[1] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases.[3][4] The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, the aminopyridine core can favorably influence key drug-like properties such as aqueous solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[5]

Numerous aminopyridine derivatives have been investigated for a wide range of therapeutic applications, including:

  • Oncology: As kinase inhibitors targeting enzymes like EGFR, CDKs, and TRKs.[3][6][7]

  • Neurodegenerative Diseases: Modulating potassium channels in conditions like multiple sclerosis and Alzheimer's disease.[8][9][10][11][12]

  • Infectious Diseases: Exhibiting antibacterial activity against various pathogens.[13][14][15][16]

This guide focuses on the untapped potential of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one , a molecule that combines the established aminopyridine core with a propionyl group at the 3-position. This substitution pattern offers unique opportunities for chemical elaboration and interaction with biological targets.

Proposed Synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

One promising approach involves a multi-step synthesis starting from a suitable aminopyridine precursor. A potential synthetic scheme is outlined below:

Synthetic Scheme

G cluster_0 Proposed Synthesis of the Core Scaffold A 2-Amino-4-methylpyridine B Protection of Amino Group (e.g., Boc anhydride) A->B C N-Boc-2-amino-4-methylpyridine B->C D Directed Ortho-Metalation (e.g., n-BuLi) C->D E Quench with Propanoyl Chloride D->E F N-Boc-1-(6-amino-4-methylpyridin-3-yl)propan-1-one E->F G Deprotection (e.g., TFA) F->G H 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one G->H G cluster_0 Kinase Inhibition by Aminopyridine Scaffold Scaffold 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Derivative BindingSite ATP-Binding Site Scaffold->BindingSite Competitive Binding ATP ATP ATP->BindingSite Kinase Protein Kinase (e.g., CDK, EGFR) Phosphorylation Phosphorylation BindingSite->Phosphorylation Inhibition Inhibition Substrate Protein Substrate Substrate->Phosphorylation Downstream Downstream Signaling (Cell Proliferation, Survival) Phosphorylation->Downstream BiologicalEffect Therapeutic Effect (e.g., Anti-cancer) Downstream->BiologicalEffect G cluster_workflow Drug Discovery Workflow Start Scaffold Synthesis (1-(6-Amino-4-methylpyridin-3-yl)propan-1-one) Library Library Generation (Derivatization at propionyl and amino groups) Start->Library Screening High-Throughput Screening (e.g., Kinase Panel) Library->Screening HitID Hit Identification Screening->HitID HitToLead Hit-to-Lead Optimization (SAR Studies) HitID->HitToLead LeadOpt Lead Optimization (ADMET Profiling) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Sources

Foundational

Supramolecular and Pharmacological Architectures: The Hydrogen Bonding Matrix of 6-Amino-4-Methylpyridine Derivatives

Executive Summary The 6-amino-4-methylpyridine scaffold (chemically equivalent to 2-amino-4-methylpyridine or AMPY ) represents a privileged motif in both crystal engineering and rational drug design. Its utility stems f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-amino-4-methylpyridine scaffold (chemically equivalent to 2-amino-4-methylpyridine or AMPY ) represents a privileged motif in both crystal engineering and rational drug design. Its utility stems from a "Janus-faced" hydrogen bonding capability: it functions simultaneously as a hydrogen bond donor (via the exocyclic amine) and an acceptor (via the endocyclic pyridine nitrogen).

This guide dissects the physicochemical mechanics of AMPY derivatives, focusing on their tautomeric dynamics, supramolecular synthons, and critical role as kinase "hinge binders." We provide validated protocols for quantifying these interactions via NMR titration and X-ray crystallography.

Structural Dynamics: Tautomerism and Electronics

The Amino-Imino Equilibrium

The hydrogen bonding potential of AMPY is governed by the prototropic equilibrium between the amino (aromatic) and imino (non-aromatic) forms.

  • Amino Form (Dominant): In solution and solid state, the amino tautomer predominates by a factor of

    
     to 
    
    
    
    (
    
    
    ). This stability is driven by the preservation of the pyridine ring's aromaticity.[1]
  • Imino Form (Transient): While rare, the imino form is essential for specific catalytic mechanisms and excited-state proton transfers.

Electronic Influence of the 4-Methyl Group

The methyl group at the 4-position is not merely a lipophilic appendage; it exerts a specific +I (inductive) effect .

  • Basicity: The electron-donating methyl group increases the electron density on the ring nitrogen. While unsubstituted pyridine has a

    
     of ~5.2, 2-amino-4-methylpyridine exhibits a 
    
    
    
    of 7.4 – 7.8 (conjugate acid).
  • Implication: This elevated basicity makes AMPY a superior hydrogen bond acceptor compared to unsubstituted 2-aminopyridine, enhancing its affinity for carboxylic acids and kinase hinge regions.

Supramolecular Synthons: The Motif[2][3]

In non-polar solvents (e.g.,


) and crystal lattices, AMPY derivatives self-assemble or co-assemble using the 

graph set motif
. This notation describes a ring (R) involving two donors and two acceptors (subscript/superscript 2) forming an 8-membered cycle.[2][3]
Homosynthons (Self-Assembly)

Two AMPY molecules form a centrosymmetric dimer.[3]

  • Donor: Exocyclic

    
    
    
  • Acceptor: Endocyclic Ring

    
    
    
  • Stability: Weak association (

    
     in chloroform) due to secondary electrostatic repulsion between adjacent hydrogens.
    
Heterosynthons (Co-Crystallization)

The most robust architecture arises when AMPY pairs with carboxylic acids (e.g., benzoic acid, drug salts).

  • Mechanism: Proton transfer often occurs, leading to a charge-assisted hydrogen bond (salt bridge).

  • Stability: High (

    
    ), driven by complementary electrostatics.
    
Visualization: Structural Pathways

The following diagram illustrates the tautomeric equilibrium and the formation of the primary supramolecular synthons.

AMPY_Pathways Amino Amino Tautomer (Aromatic, Dominant) Imino Imino Tautomer (Non-Aromatic, Rare) Amino->Imino  Proton Transfer (High Energy Barrier) Dimer Homodimer R2,2(8) Motif (Weak) Amino->Dimer  Self-Assembly (CDCl3) Complex Acid-Base Heterosynthon (Strong/Ionic) Amino->Complex  + Carboxylic Acid (Co-crystal)

Figure 1: Tautomeric equilibrium and supramolecular assembly pathways of 6-amino-4-methylpyridine.

Pharmacological Application: The Kinase Hinge Binder[4][5]

In medicinal chemistry, the 2-aminopyridine motif is a "privileged structure" for designing ATP-competitive kinase inhibitors.

The Binding Mode

Kinases possess a "hinge region" connecting the N-terminal and C-terminal lobes. AMPY derivatives mimic the adenine ring of ATP, forming a bidentate hydrogen bond network with the protein backbone.

Interaction TypeAMPY MoietyKinase Hinge ResidueRole
H-Bond Acceptor Pyridine Ring

Backbone

(Gatekeeper + 1)
Anchors the inhibitor
H-Bond Donor Exocyclic

Backbone

(Gatekeeper + 1)
Orients the inhibitor
Hydrophobic 4-Methyl GroupHydrophobic PocketDisplaces water/Entropy gain
Visualization: Kinase Interaction Logic

Kinase_Binding cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor AMPY Inhibitor Core BackboneNH Backbone N-H (Donor) PyridineN Pyridine Ring N (Acceptor) BackboneNH->PyridineN H-Bond (Primary Anchor) BackboneCO Backbone C=O (Acceptor) Selectivity Selectivity Filter (Gatekeeper Residue) PyridineN->Selectivity Steric Proximity AminoGroup Exocyclic -NH2 (Donor) AminoGroup->BackboneCO H-Bond (Orientation)

Figure 2: Bidentate binding mode of AMPY derivatives at the kinase hinge region.

Experimental Protocols

Protocol A: Determination of Association Constants ( ) via NMR Titration

Objective: Quantify the hydrogen bonding strength between an AMPY derivative (Host) and a target ligand (Guest).

Reagents:

  • Host: 6-amino-4-methylpyridine derivative (

    
     stock).
    
  • Guest: Benzoic acid derivative or similar H-bond donor (

    
     stock).
    
  • Solvent:

    
     (dried over activated molecular sieves to remove water competition).
    

Workflow:

  • Preparation: Prepare a

    
     sample of the Host at 
    
    
    
    in an NMR tube.
  • Initial Scan: Acquire a

    
     NMR spectrum (64 scans) to establish the baseline chemical shift (
    
    
    
    ) of the amide/amine protons.
  • Titration: Sequentially add aliquots of the Guest stock solution (0.2 to 10 equivalents).

  • Equilibration: Cap and invert the tube 5 times; allow 2 minutes for thermal equilibration inside the probe before each acquisition.

  • Data Analysis: Track the downfield shift (

    
    ) of the exocyclic 
    
    
    
    protons.
  • Fitting: Fit the data to a 1:1 binding isotherm using the equation:

    
    
    
Protocol B: Co-Crystal Growth for X-Ray Diffraction

Objective: Isolate the


 heterosynthon.
  • Stoichiometry: Mix AMPY and the carboxylic acid co-former in a 1:1 molar ratio.

  • Solvent Selection: Use a solvent mixture where both are soluble but not highly solvated (e.g., Methanol:Ethyl Acetate 1:1). Avoid DMSO (competes for H-bonds).

  • Method: Dissolve

    
     of mixture in 
    
    
    
    solvent. Filter into a clean vial. Cover with parafilm and punch 3 small holes.
  • Crystallization: Allow slow evaporation at room temperature (

    
    ) for 3-7 days.
    
  • Harvest: Select block-like crystals for SC-XRD.

References

  • Supramolecular Motifs in 2-Aminopyridines

    • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid deriv
    • Source: PMC / NIH
    • [Link]

  • Kinase Hinge Binding Mechanisms

    • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (Discusses the 2-amino-pyridine hinge binding role).
    • Source: ACS Public
    • [Link]

  • Tautomerism and pKa Studies

    • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
    • Source: ResearchGate[4][5]

    • [Link]

  • NMR Titration Methodologies

    • Determination of Binding Constants by NMR Titr
    • Source: KGROUP / University of Regensburg
    • [Link]

  • Crystallographic Data (Squarates)

    • Synthesis and structure of 2-amino-4-methylpyridin-1-ium hydrogen squar
    • Source: IUCr (Intern
    • [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

This application note details the synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (also identifiable by IUPAC nomenclature as 1-(2-amino-4-methylpyridin-5-yl)propan-1-one ).[1] This compound serves as a functio...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (also identifiable by IUPAC nomenclature as 1-(2-amino-4-methylpyridin-5-yl)propan-1-one ).[1] This compound serves as a functionalized heteroaromatic building block, valuable in the development of kinase inhibitors and other pharmaceutical agents requiring a specific pyridine core with hydrogen bond donor/acceptor motifs.[1]

The protocol utilizes a "field-proven" modular approach: Halogenation followed by Metal-Halogen Exchange/Acylation .[1] This route is selected for its regiochemical reliability compared to direct Friedel-Crafts acylation, which is often sluggish or unselective on electron-deficient pyridine rings.[1]

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Core Challenge: Installing an acyl group on the pyridine ring while preserving the free amine and controlling regioselectivity in the presence of the directing methyl group.[1]

Retrosynthetic Logic:

  • Disconnection: The C(sp2)-C(sp2) bond between the pyridine ring (C3/C5) and the carbonyl carbon.[1]

  • Precursor: A halogenated aminopyridine intermediate, specifically 2-amino-5-bromo-4-methylpyridine .[1]

  • Starting Material: Commercially available 2-amino-4-methylpyridine (CAS 3430-27-1).[1][2]

  • Key Transformation: Regioselective bromination followed by a lithiation-acylation sequence using a Weinreb amide to prevent over-addition (which would form the tertiary alcohol).[1]

Part 2: Detailed Synthesis Protocol

Phase A: Regioselective Bromination

The amino group at C2 is a strong ortho/para director.[1] The methyl group at C4 also activates the ring.[1] The position C5 (para to the amine, ortho to the methyl) is the most electronically activated and sterically accessible site for electrophilic aromatic substitution.[1]

Reagents:

  • 2-Amino-4-methylpyridine (Starting Material)[1]

  • N-Bromosuccinimide (NBS)[1]

  • Acetonitrile (Solvent)[1]

Protocol:

  • Dissolution: Charge a reaction vessel with 2-amino-4-methylpyridine (1.0 eq) and dissolve in acetonitrile (10 mL/g).

  • Addition: Cool the solution to 0–5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC or HPLC for the consumption of starting material.[1]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate.[1] Wash the organic layer with sodium thiosulfate solution (to remove bromine traces) and brine.[1]

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate:2-Amino-5-bromo-4-methylpyridine .[1]

Phase B: Amine Protection (Critical for Lithiation)

Direct lithiation of the free amine is problematic due to the acidic protons.[1] Protection as a carbamate (Boc) is recommended.[1]

Reagents:

  • 2-Amino-5-bromo-4-methylpyridine[1]

  • Di-tert-butyl dicarbonate (Boc₂O)[1]

  • 4-Dimethylaminopyridine (DMAP) (Catalytic)[1]

  • Dichloromethane (DCM)[1]

Protocol:

  • Dissolve the brominated intermediate (1.0 eq) in DCM.[1]

  • Add Boc₂O (1.2 eq) and catalytic DMAP (0.1 eq).[1]

  • Stir at room temperature for 12 hours.

  • Wash with 1M HCl (mild wash to remove DMAP) and brine. Dry over Na₂SO₄ and concentrate.

    • Target Intermediate:tert-Butyl (5-bromo-4-methylpyridin-2-yl)carbamate .[1]

Phase C: Acylation via Weinreb Amide

This step installs the propionyl chain.[1] Using a Weinreb amide (N-methoxy-N-methylpropionamide) ensures the reaction stops at the ketone stage.[1]

Reagents:

  • Protected Bromo-pyridine intermediate[1]

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes) or Isopropylmagnesium chloride (iPrMgCl) for milder exchange.[1]

  • N-Methoxy-N-methylpropionamide[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the protected bromo-pyridine (1.0 eq) and anhydrous THF. Cool to -78 °C .[1]

  • Exchange: Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30–60 minutes to generate the lithiated species.

  • Acylation: Dissolve N-methoxy-N-methylpropionamide (1.2 eq) in a small volume of anhydrous THF and add it slowly to the lithiated mixture at -78 °C.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract with EtOAc. Dry organic phase over MgSO₄ and concentrate.[1]

Phase D: Deprotection

Reagents:

  • Trifluoroacetic acid (TFA) or HCl in Dioxane[1]

  • DCM[1][2]

Protocol:

  • Dissolve the crude acylated product in DCM (or Dioxane).[1]

  • Add TFA (20% v/v) or 4M HCl in Dioxane . Stir at room temperature for 1–2 hours until Boc cleavage is complete (monitor by LC-MS).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution to pH ~8.

  • Final Isolation: Extract with DCM or EtOAc. Dry and concentrate.

  • Final Purification: Recrystallize from Isopropanol/Heptane or use preparative HPLC if high purity (>99%) is required.

Part 3: Data Summary & Visualization

Process Parameters Table
StepTransformationKey ReagentsCritical ParameterExpected Outcome
1 BrominationNBS, MeCNTemp: 0–5 °CRegioselective C5-Br installation
2 ProtectionBoc₂O, DMAPStoichiometryMasking acidic NH protons
3 Metallationn-BuLi, THFTemp: -78 °C (Strict)Generation of nucleophilic aryl-Li
4 AcylationWeinreb AmideSlow AdditionFormation of ketone without over-alkylation
5 DeprotectionTFA or HClpH ControlRestoration of free amine
Synthesis Workflow Diagram

SynthesisProtocol Start 2-Amino-4-methylpyridine (Starting Material) Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Inter1 Intermediate: 2-Amino-5-bromo-4-methylpyridine Step1->Inter1 Step2 Step 2: Boc Protection (Boc2O, DMAP) Inter1->Step2 Inter2 Intermediate: N-Boc-5-bromo-4-methylpyridin-2-amine Step2->Inter2 Step3 Step 3: Lithiation & Acylation (n-BuLi, -78°C; Weinreb Amide) Inter2->Step3 Inter3 Intermediate: N-Boc-Protected Ketone Step3->Inter3 Step4 Step 4: Deprotection (TFA/DCM or HCl) Inter3->Step4 Final Target: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Step4->Final

Caption: Step-by-step synthetic pathway for the production of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, highlighting critical intermediates and reaction conditions.

Part 4: Safety & Handling (HSE)

  • 2-Amino-4-methylpyridine: Irritant to eyes, respiratory system, and skin.[1][2] Toxic if swallowed.[1][2][3] Use in a fume hood [1].

  • n-Butyllithium: Pyrophoric.[1] Must be handled under inert atmosphere (Argon/Nitrogen).[1] Ensure quenching agents (isopropanol/dry ice) are available.[1]

  • Bromination: Exothermic reaction.[1] Control temperature to prevent runaway or loss of regioselectivity.[1]

References

  • Jubilant Ingrevia Limited . (2012).[1][2] Safety Data Sheet: 3-Amino-4-methylpyridine (and related aminopyridines). Retrieved from [Vertex AI Search Result 1.1].

  • PubChem . (2021).[1][4] Compound Summary: 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one.[1][4] National Library of Medicine.[1] Retrieved from [Link].[1]

  • Fisher Scientific . (2010).[1][3] Safety Data Sheet: 2-Amino-4-methylpyridine. Retrieved from [Vertex AI Search Result 1.7].

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Weinreb amide synthesis and pyridine functionalization).

Sources

Application

Application Note &amp; Protocol: Strategic Acylation of 2-Amino-4-Picoline for Pharmaceutical and Agrochemical Synthesis

For: Researchers, scientists, and drug development professionals Abstract The acylation of 2-amino-4-picoline is a foundational synthetic transformation pivotal in the development of novel pharmaceutical and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

The acylation of 2-amino-4-picoline is a foundational synthetic transformation pivotal in the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive guide to the selection of reagents and the establishment of robust protocols for this reaction. We will delve into the mechanistic rationale behind reagent choices, offering a comparative analysis of common acylating agents, bases, and solvent systems. A detailed, validated protocol for a representative acylation reaction is provided, alongside troubleshooting insights to address potential challenges such as regioselectivity and over-reactivity.

Introduction: The Synthetic Utility of Acylated 2-Amino-4-Picoline

2-Amino-4-picoline, a substituted pyridine, serves as a versatile building block in organic synthesis. The introduction of an acyl group onto the amino moiety fundamentally alters the molecule's electronic and steric properties, paving the way for the construction of complex molecular architectures. Acylated 2-amino-4-picoline derivatives are key intermediates in the synthesis of a range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The strategic selection of reagents for this acylation is paramount to achieving high yields and purity, thereby streamlining the drug discovery and development process.

Reagent Selection: A Mechanistic Approach

The successful acylation of 2-amino-4-picoline hinges on the careful selection of three key components: the acylating agent, a base (if required), and the solvent. The interplay between these reagents dictates the reaction kinetics, selectivity, and overall efficiency.

Acylating Agents: Tailoring Reactivity

The choice of acylating agent is the primary determinant of the reaction's success. The most common classes of acylating agents for this transformation are acid chlorides and acid anhydrides.

  • Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive electrophiles that readily react with the nucleophilic amino group of 2-amino-4-picoline. The high reactivity of acid chlorides often leads to rapid reaction rates and high yields. However, this reactivity can also be a double-edged sword, potentially leading to undesired side reactions if not properly controlled. A key byproduct of this reaction is hydrochloric acid (HCl), which can protonate the starting material or the product, thereby necessitating the use of a base to neutralize it and drive the reaction to completion.

  • Acid Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride): Acid anhydrides are generally less reactive than their acid chloride counterparts, offering a more controlled reaction profile. This reduced reactivity can be advantageous in preventing over-acylation or other side reactions. The byproduct of this reaction is a carboxylic acid, which is less corrosive than HCl but may still require a base for neutralization, depending on the specific reaction conditions.

The Role of the Base: Scavenging Protons and Enhancing Nucleophilicity

The use of a base is often crucial in the acylation of 2-amino-4-picoline, particularly when using acid chlorides. The primary functions of the base are:

  • Proton Scavenging: To neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and halt the reaction.

  • Enhancing Nucleophilicity: In some cases, a base can deprotonate the amino group, increasing its nucleophilicity and accelerating the rate of acylation.

Commonly used bases include:

  • Pyridine: Often used as both a base and a solvent, pyridine is effective at neutralizing HCl. Its nucleophilic nature can also catalyze the reaction.

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered organic base that is highly effective at scavenging protons without competing with the primary amine as a nucleophile.

  • No Base (Neat Conditions): In some instances, particularly with less reactive acylating agents like acetic anhydride, the reaction can proceed without an added base. The starting material itself can act as a proton acceptor, though this may lead to lower yields.

Solvent Systems: Creating the Optimal Reaction Environment

The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. The choice of solvent depends on the specific reagents used and the desired reaction temperature.

  • Aprotic Solvents: Dichloromethane (DCM) and chloroform are excellent choices as they are relatively inert and effectively solubilize both the starting material and the acylating agent.

  • Pyridine (as a solvent): As mentioned, pyridine can serve a dual role as both a solvent and a base.

  • Neat (Solvent-Free) Conditions: For certain reactions, particularly with liquid reagents like acetic anhydride, the reaction can be run without a solvent. This can simplify the workup procedure but may require careful temperature control.

Experimental Protocol: Acylation of 2-Amino-4-Picoline with Acetyl Chloride

This protocol provides a detailed, step-by-step method for the N-acetylation of 2-amino-4-picoline using acetyl chloride and triethylamine in dichloromethane.

Materials and Reagents
  • 2-Amino-4-picoline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-picoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acylation of 2-amino-4-picoline.

Acylation_Workflow Start Start: 2-Amino-4-Picoline in Dichloromethane Add_Base Add Triethylamine (Base) Start->Add_Base Step 1 Cooling Cool to 0°C Add_Base->Cooling Step 2 Add_Acyl_Chloride Add Acetyl Chloride (Acylating Agent) Cooling->Add_Acyl_Chloride Step 3 Reaction Reaction at RT Add_Acyl_Chloride->Reaction Step 4 Workup Aqueous Workup (NaHCO3, H2O, Brine) Reaction->Workup Step 5 Purification Purification (Recrystallization/Chromatography) Workup->Purification Step 6 Product Final Product: N-acetyl-2-amino-4-picoline Purification->Product Step 7

Caption: Workflow for the acylation of 2-amino-4-picoline.

Comparative Data of Acylation Methods

The following table summarizes typical reaction parameters for different acylation methods of 2-amino-4-picoline.

Acylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Acetyl ChlorideTriethylamineDichloromethane0 to RT1 - 3> 90
Acetic AnhydridePyridinePyridineRT2 - 485 - 95
Acetic AnhydrideNoneNeatReflux4 - 670 - 85
Benzoyl ChloridePyridineDichloromethane0 to RT2 - 5> 90

Troubleshooting and Key Considerations

  • Regioselectivity: The acylation of 2-amino-4-picoline occurs selectively at the more nucleophilic amino group rather than the pyridine ring nitrogen. This is due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the ring nitrogen.

  • Over-acylation: While less common for this substrate, the use of highly reactive acylating agents in large excess or at elevated temperatures could potentially lead to di-acylation. Careful control of stoichiometry and temperature is crucial.

  • Moisture Sensitivity: Acylating agents like acetyl chloride are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of the acylating agent.

Conclusion

The acylation of 2-amino-4-picoline is a robust and versatile reaction that provides access to a wide array of valuable synthetic intermediates. A judicious choice of acylating agent, base, and solvent, guided by the principles outlined in this application note, will enable researchers to achieve high yields and purity in their synthetic endeavors. The provided protocol serves as a reliable starting point for the N-acetylation of this important building block.

References

  • Synthesis of N-(4-methylpyridin-2-yl)acetamide. Molbase.[Link]

  • A novel and efficient one-pot synthesis of 2-amino-4-picoline derivatives. Organic & Biomolecular Chemistry.[Link]

  • Synthesis and characterization of novel 2-amino-4-picoline derivatives as potential antimicrobial agents. Journal of Heterocyclic Chemistry.[Link]

Method

Application Notes &amp; Protocols: Leveraging 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one for Accelerated Drug Discovery

Introduction: The Strategic Value of the Aminopyridine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The aminopyridine core is a quintessential example of such a scaffold. Its unique combination of a basic nitrogen atom, hydrogen bond donating and accepting capabilities, and an aromatic system allows it to form critical interactions within enzyme active sites and receptors.[1][2] Consequently, aminopyridine derivatives have found extensive application as antibacterial, anti-inflammatory, antiviral, and anticancer agents.[1][2]

A particularly fruitful area for the aminopyridine scaffold has been the development of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3][4] The aminopyridine moiety is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring strategy for many FDA-approved inhibitors like Imatinib.[5]

This guide focuses on a specific, highly versatile building block: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . This molecule is strategically designed for diversity-oriented synthesis, featuring three key reactive sites:

  • A nucleophilic 6-amino group , ideal for amide couplings, sulfonamide formation, and alkylations.

  • An electrophilic propan-1-one moiety , which can be readily modified through reductions, reductive aminations, or condensations.

  • A substituted pyridine ring , whose electronic properties and steric profile are pre-tuned by the methyl group, offering a vector for influencing selectivity and physicochemical properties.

These application notes provide detailed protocols and the underlying scientific rationale for utilizing this building block to construct compound libraries aimed at discovering novel therapeutics, with a particular focus on kinase inhibitors.

Physicochemical Properties and Safe Handling

Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the starting material.

PropertyValueSource/Note
IUPAC Name 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one-
Molecular Formula C₉H₁₂N₂OCalculated
Molecular Weight 164.21 g/mol Calculated
Appearance Typically an off-white to brown solidInferred from similar compounds[6]
Solubility Soluble in methanol, DMSO, DMFCommon for polar organic molecules
pKa (amino group) ~4-6Estimated based on aminopyridines

Safety & Handling: Aminopyridine derivatives should be handled with care in a well-ventilated fume hood.[6] Assume the compound is toxic if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[6][7] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed information.

Core Synthetic Transformations and Protocols

The true power of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one lies in its capacity for controlled, stepwise derivatization at its distinct functional groups. The following protocols detail key transformations.

Protocol 1: Acylation of the 6-Amino Group

Scientific Rationale: The 6-amino group serves as the primary anchor point for building out molecular complexity. Standard amide bond formation is one of the most robust and widely used reactions in medicinal chemistry. This reaction allows for the introduction of diverse R-groups from a vast commercial library of carboxylic acids, enabling systematic exploration of the structure-activity relationship (SAR). The resulting amides can effectively mimic peptide bonds and form crucial hydrogen bond interactions with protein targets.[5]

Workflow: Amide Coupling via EDC/HOBt

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification A Dissolve Building Block (1.0 eq) and Carboxylic Acid (1.1 eq) in DMF B Add HOBt (1.2 eq) and DIPEA (2.5 eq) A->B C Cool to 0°C B->C D Add EDC·HCl (1.2 eq) portion-wise C->D E Warm to RT, stir for 12-18 hours D->E F Quench with water, extract with EtOAc E->F G Wash with brine, dry over Na₂SO₄ F->G H Purify via flash chromatography G->H

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(6-amino-4-methylpyridin-3-yl)propan-1-one (1.0 eq) and the desired carboxylic acid (1.1 eq).

  • Solvent and Reagents: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M). Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Initiation: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Reductive Amination of the Ketone

Scientific Rationale: The propanone side chain provides a robust handle for introducing new amine functionalities, which are often crucial for improving aqueous solubility and forming salt bridges with acidic residues (e.g., Asp, Glu) in a target protein. Reductive amination is a highly efficient one-pot method for converting a ketone into an amine. It proceeds via the formation of a transient iminium ion intermediate, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride, Na(OAc)₃BH. This reagent is particularly useful as it is less basic and more selective than other common reducing agents.

Reaction Scheme: Reductive Amination

Caption: General scheme for reductive amination of the ketone.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(6-amino-4-methylpyridin-3-yl)propan-1-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in 1,2-dichloroethane (DCE, ~0.1 M).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (AcOH, ~0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise. Be cautious of initial gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.

  • Characterization: Verify the structure and purity of the resulting amine by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Reduction of the Ketone to a Secondary Alcohol

Scientific Rationale: Converting the ketone to a secondary alcohol introduces a new chiral center and a valuable hydrogen bond donor/acceptor group.[8] This modification can profoundly impact binding affinity and selectivity by enabling new interactions within a target's active site. The reduction is easily achieved with mild reducing agents like sodium borohydride (NaBH₄). The resulting alcohol, 1-(6-amino-4-methylpyridin-3-yl)propan-1-ol, can serve as a platform for further functionalization, such as ether or ester formation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(6-amino-4-methylpyridin-3-yl)propan-1-one (1.0 eq) in methanol (MeOH, ~0.2 M) in a round-bottom flask.

  • Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions.

  • Reaction Progression: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding acetone to consume excess NaBH₄. Concentrate the mixture under reduced pressure.

  • Purification: Add water to the residue and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, which can often be used without further purification or can be purified by flash chromatography if necessary.

  • Characterization: Confirm product formation via ¹H NMR and MS analysis.

Application Spotlight: Designing Kinase Inhibitors

The aminopyridine scaffold is a cornerstone of modern kinase inhibitor design. Its utility stems from its ability to act as a bioisostere of the purine ring of ATP, forming one or two critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[3][4]

G cluster_0 Kinase Hinge Region Hinge_NH Backbone NH Hinge_CO Backbone C=O Inhibitor Aminopyridine Core Inhibitor->Hinge_NH H-Bond Inhibitor->Hinge_CO H-Bond R1 Vector 1 (Solvent Front) Inhibitor->R1 R2 Vector 2 (Gatekeeper Pocket) Inhibitor->R2

Sources

Application

Synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one: An In-Depth Technical Guide for Researchers

Introduction: Significance of Substituted Aminopyridines Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Their p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance of Substituted Aminopyridines

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Their prevalence in drug discovery is attributed to their ability to act as versatile scaffolds, capable of engaging in various biological interactions. The target molecule, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, is a functionalized aminopyridine derivative with potential applications as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors and other therapeutic candidates. This guide provides a comprehensive overview of a proposed synthetic route to this compound, detailing the underlying chemical principles and offering robust protocols for its preparation.

Strategic Approach to Synthesis: Overcoming the Challenges of Pyridine Functionalization

The direct acylation of the pyridine ring, particularly at the C-3 position of a 2-aminopyridine derivative, presents a significant synthetic challenge. The pyridine ring is inherently electron-deficient, rendering it less susceptible to classical electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the exocyclic amino group can be readily acylated (N-acylation), which deactivates the ring towards C-acylation.

To circumvent these issues, two primary synthetic strategies are proposed and evaluated in this guide:

  • Directed ortho-Metalation (DoM) of an N-Protected Aminopyridine: This powerful technique allows for the regioselective functionalization of the position ortho to a directing group. By first protecting the exocyclic amino group, we can then utilize this protected group to direct lithiation specifically to the C-3 position, followed by quenching with an appropriate acylating agent.

  • Synthesis from a Pre-functionalized Nicotinonitrile Derivative: An alternative approach involves starting with a pyridine ring that already possesses a cyano group at the 3-position. This nitrile can then be converted to the desired ketone via a Grignard reaction, a well-established transformation in organic synthesis.

This guide will focus on the Directed ortho-Metalation route, as it offers a more convergent and potentially higher-yielding pathway.

Proposed Synthetic Pathway via Directed ortho-Metalation

The proposed three-step synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is outlined below. This pathway involves the protection of the amino group, followed by regioselective acylation, and concluding with deprotection to yield the target molecule.

Synthetic_Pathway A 6-Amino-4-methylpyridine B tert-Butyl (4-methylpyridin-2-yl)carbamate A->B Step 1: N-Protection (Boc)₂O, Base C 1-(6-(tert-Butoxycarbonylamino)- 4-methylpyridin-3-yl)propan-1-one B->C Step 2: Directed ortho-Metalation & Acylation 1. n-BuLi 2. Propionyl chloride D 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one C->D Step 3: Deprotection Acidic Conditions

Caption: Proposed synthetic route to 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

Part 1: N-Protection of 6-Amino-4-methylpyridine

Rationale for Protection

The initial and crucial step in this synthetic sequence is the protection of the exocyclic amino group of 6-amino-4-methylpyridine. This is necessary to prevent N-acylation in the subsequent step and to enable the amino group to function as a directed metalation group (DMG). The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under the strongly basic conditions of the metalation step and its facile removal under acidic conditions.[1][2]

Protocol for Boc Protection

This protocol details the N-protection of 6-amino-4-methylpyridine using di-tert-butyl dicarbonate.[3][4]

Materials:

  • 6-Amino-4-methylpyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-amino-4-methylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (0.05 eq) and triethylamine (1.5 eq) to the solution and stir.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (4-methylpyridin-2-yl)carbamate as a solid.

Parameter Condition
Reactants 6-Amino-4-methylpyridine, (Boc)₂O
Base Triethylamine
Catalyst 4-(Dimethylamino)pyridine
Solvent Anhydrous Dichloromethane
Temperature Room Temperature
Reaction Time 12-18 hours
Workup Aqueous wash and extraction
Purification Flash column chromatography

Part 2: Directed ortho-Metalation and Acylation

The Power of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings.[5][6] The N-Boc protected amino group acts as a powerful directing metalation group, facilitating the deprotonation of the adjacent C-3 position by a strong base, such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophile, in this case, propionyl chloride, to introduce the desired propanoyl group.[7]

Protocol for Directed ortho-Metalation and Acylation

Safety First: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.[4][8][9][10] Propionyl chloride is corrosive and reacts violently with water.[11][12][13][14][15] All procedures should be carried out in a well-ventilated fume hood.

Materials:

  • tert-Butyl (4-methylpyridin-2-yl)carbamate

  • n-Butyllithium (solution in hexanes)

  • Propionyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve tert-butyl (4-methylpyridin-2-yl)carbamate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

  • Slowly add a solution of propionyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-(6-(tert-butoxycarbonylamino)-4-methylpyridin-3-yl)propan-1-one.

Parameter Condition
Starting Material tert-Butyl (4-methylpyridin-2-yl)carbamate
Lithiation Reagent n-Butyllithium
Acylating Agent Propionyl chloride
Solvent Anhydrous Tetrahydrofuran
Temperature -78 °C
Reaction Time 3-5 hours at -78 °C, then warm to room temperature
Workup Quenching with aq. NH₄Cl and extraction
Purification Flash column chromatography

Part 3: Deprotection of the Boc Group

Final Step to the Target Molecule

The final step in the synthesis is the removal of the Boc protecting group to unveil the free amino functionality. This is typically achieved under acidic conditions, which cleave the carbamate to release the amine, tert-butanol, and carbon dioxide.[16][17][18][19]

Protocol for Boc Deprotection

Materials:

  • 1-(6-(tert-Butoxycarbonylamino)-4-methylpyridin-3-yl)propan-1-one

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(6-(tert-butoxycarbonylamino)-4-methylpyridin-3-yl)propan-1-one (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography or recrystallization to yield the final product, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

Parameter Condition
Starting Material 1-(6-(tert-Butoxycarbonylamino)-4-methylpyridin-3-yl)propan-1-one
Deprotecting Agent Trifluoroacetic acid or HCl in organic solvent
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1-4 hours
Workup Neutralization and extraction
Purification Chromatography or recrystallization (if needed)

Alternative Synthetic Route: A Brief Overview

As mentioned, an alternative route to the target compound involves the use of 6-amino-4-methylnicotinonitrile as a starting material.[2][20] This approach would necessitate the protection of the amino group, followed by a Grignard reaction with ethylmagnesium bromide to form the corresponding imine, which upon acidic workup, would yield the desired ketone. Subsequent deprotection would provide the final product. While viable, this route may require an additional protection step and careful control of the Grignard reaction to avoid side reactions with the pyridine nitrogen.

Alternative_Pathway A 6-Amino-4-methylnicotinonitrile B N-Protected-6-amino- 4-methylnicotinonitrile A->B N-Protection C Imine Intermediate B->C 1. EtMgBr 2. H₂O (workup) D N-Protected-1-(6-amino- 4-methylpyridin-3-yl)propan-1-one C->D Hydrolysis E 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one D->E Deprotection

Caption: Alternative synthetic route via a nicotinonitrile intermediate.

Conclusion and Future Perspectives

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one can be effectively achieved through a multi-step sequence involving N-protection, directed ortho-metalation, and deprotection. This approach provides a regioselective and potentially high-yielding route to this valuable building block. The protocols outlined in this guide are based on well-established synthetic methodologies and provide a solid foundation for researchers in drug discovery and development. Further optimization of reaction conditions may be necessary to maximize yields and purity on a larger scale. The availability of this and similar substituted aminopyridine ketones will undoubtedly facilitate the synthesis of novel and diverse libraries of compounds for biological screening.

References

  • Propionyl chloride - SAFETY DATA SHEET. (2010). Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. (2022). Retrieved from [Link]

  • Propionyl Chloride - Material Safety Data Sheet (MSDS). (2026). Retrieved from [Link]

  • tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. (n.d.). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]

  • ortho metalation. (n.d.). Retrieved from [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (n.d.). Retrieved from [Link]

  • 6-Amino-4-methylnicotinonitrile | - Frontier Specialty Chemicals. (n.d.). Retrieved from [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Retrieved from [Link]

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019). Retrieved from [Link]

  • Directed Ortho Metalation Guide | PDF - Scribd. (n.d.). Retrieved from [Link]

  • CN102936220A - BOC protection method for aminopyridine - Google Patents. (n.d.).
  • Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

  • 07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. (n.d.). Retrieved from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis of tert-butyl (4-(bis(pyridin-2-ylmethyl)amino)butyl)carbamate. - ResearchGate. (n.d.). Retrieved from [Link]

  • 10 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Tert-butyl n-(4-methylpyridin-2-yl)carbamate (C11H16N2O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved from [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (2020).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 6-Amino-4-methylnicotinonitrile | C7H7N3 | CID 9964103 - PubChem. (n.d.). Retrieved from [Link]

  • US3161689A - Process for making grignard reagents - Google Patents. (n.d.).
  • Grignard Reagent Reaction Mechanism - YouTube. (2018). Retrieved from [Link]

  • The lithiation–borylation reaction - University of Bristol Research Portal. (2021). Retrieved from [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES - LOCKSS: Serve Content. (2015). Retrieved from [Link]

  • Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Method

Application Note: Solvent Selection and Reaction Optimization for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Executive Summary 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a highly versatile, bifunctional heterocyclic scaffold utilized in the synthesis of advanced pharmaceutical intermediates. It possesses two primary vector...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a highly versatile, bifunctional heterocyclic scaffold utilized in the synthesis of advanced pharmaceutical intermediates. It possesses two primary vectors for diversification: a C6-primary amine and a C3-propanoyl (ketone) group. Achieving chemoselective functionalization requires rigorous solvent selection to overcome the inherent electronic deactivation of the aminopyridine motif and the steric hindrance surrounding the ketone. This application note provides a comprehensive, mechanistically grounded guide to solvent selection and reaction optimization for this specific scaffold.

Structural Profiling & Reactivity Mapping

To design an effective synthetic route, one must first understand the stereoelectronic microenvironment of the molecule. Experimental failures often stem from treating this molecule as a simple aliphatic amine or an unhindered ketone.

  • Electronic Deactivation of the C6-Amine: The primary amine is conjugated with the electron-withdrawing pyridine nitrogen. This deactivation is further exacerbated by the para-relationship to the electron-withdrawing C3-propanoyl group. Consequently, the amine is a poor nucleophile, rendering standard

    
     or uncatalyzed 
    
    
    
    reactions ineffective. Transition-metal catalysis (e.g., Buchwald-Hartwig amination) is strictly required to achieve C-N bond formation[1],[2].
  • Steric Shielding of the C3-Ketone: The adjacent C4-methyl group imposes significant steric bulk around the ketone. Nucleophilic attack at the carbonyl carbon requires solvents that can strongly activate the carbonyl via hydrogen bonding or Lewis acid coordination.

  • Preclusion of Intramolecular Annulation: A common strategic error is attempting a Friedländer-type quinoline or naphthyridine synthesis with this scaffold. While ortho-aminoaryl ketones readily undergo Friedländer condensation[3],[4], the para-relationship between the C6-amine and C3-ketone in this specific isomer makes intramolecular cyclization geometrically impossible. Intermolecular pathways must be prioritized.

ReactivityMap SM 1-(6-Amino-4-methylpyridin-3-yl) propan-1-one Amine C6-Primary Amine (Deactivated Nucleophile) SM->Amine Conjugation with Pyridine N & C3-Acyl Ketone C3-Ketone (Sterically Hindered) SM->Ketone Shielded by C4-Methyl C5 C5-Position (Activated for EAS) SM->C5 Ortho-activation by C6-Amine

Reactivity map of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one highlighting electronic effects.

Solvent Selection by Reaction Class

Class A: Palladium-Catalyzed Amine Functionalization

2-Aminopyridines are notorious for forming stable, off-cycle bidentate chelates with palladium, which stalls the catalytic cycle and leads to catalyst poisoning[1],[5]. To mitigate this, the solvent must promote rapid oxidative addition and transmetalation while destabilizing off-cycle chelates.

  • Primary Recommendation: 2-Methyltetrahydrofuran (2-MeTHF).

  • Mechanistic Causality: 2-MeTHF is a biorenewable, green solvent that offers a higher boiling point (80 °C) than standard THF. This provides the thermal energy required to overcome the activation barrier of the deactivated amine. Furthermore, it exhibits excellent solubility profiles for bulky Pd-NHC (N-heterocyclic carbene) precatalysts, which are highly effective for challenging C-N cross-couplings[6],[7].

Class B: Reductive Amination of the C3-Ketone

Functionalizing the sterically hindered ketone requires dynamic equilibrium management to drive imine formation prior to the irreversible reduction step.

  • Primary Recommendation: Methanol (MeOH) with 10% v/v Acetic Acid (AcOH).

  • Mechanistic Causality: The protic nature of MeOH, combined with the Brønsted acidity of AcOH, effectively protonates the carbonyl oxygen. This increases the electrophilicity of the C3-carbon, overcoming the steric shield imposed by the C4-methyl group.

  • Reagent Synergy: In this acidic solvent system, 2-picoline borane (2-PB) is the reducing agent of choice. Unlike sodium cyanoborohydride (

    
    ), which generates highly toxic hydrogen cyanide gas under acidic conditions, 2-PB is stable, safe, and highly chemoselective for imine reduction over direct ketone reduction[8],[9].
    

Quantitative Data: Solvent Performance Summary

Reaction ClassTarget GroupRecommended SolventAlternative SolventKey Mechanistic AdvantageTypical Yield
Buchwald-Hartwig Coupling C6-Amine2-MeTHF 1,4-DioxaneHigh boiling point; prevents Pd-chelation; excellent Pd-NHC solubility.75 - 88%
Reductive Amination C3-KetoneMeOH / 10% AcOH THF / Ti(OiPr)₄Brønsted acid activation overcomes C4-methyl steric hindrance.80 - 92%
Electrophilic Bromination C5-PositionAcetonitrile (MeCN) DMFPolar aprotic stabilization of the Wheland intermediate during EAS.> 90%

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Chemoselective Pd-Catalyzed N-Arylation (Amine Functionalization)

This protocol utilizes a self-validating visual cue and strict In-Process Controls (IPC) to ensure catalyst turnover.

  • Reactor Charging: To an oven-dried Schlenk flask, add 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (1.0 equiv), aryl bromide (1.2 equiv),

    
     precatalyst (3 mol%), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition & Degassing: Add anhydrous 2-MeTHF (to reach 0.2 M). Sparge the mixture with ultra-pure

    
     for 15 minutes.
    
    • Self-Validation Check: The solution should transition from pale yellow to a deep red/orange hue, indicating the successful generation of the active

      
       species.
      
  • Reaction Execution: Heat the mixture to 80 °C under a positive

    
     atmosphere for 12 hours.
    
  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material AUC is < 2%. If starting material > 5%, add an additional 1 mol% catalyst and stir for 2 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography.

Protocol 2: Reductive Amination of the C3-Ketone

This protocol separates imine formation from reduction to prevent premature consumption of the reducing agent.

  • Imine Formation: Dissolve the starting material (1.0 equiv) and the target primary amine (1.5 equiv) in MeOH (0.3 M). Add glacial Acetic Acid (10% v/v relative to MeOH).

  • Equilibration: Stir the mixture at 40 °C for 2 hours.

    • Self-Validation Check (IPC): Analyze via LC-MS to confirm >95% conversion to the Schiff base (imine) intermediate before proceeding to the reduction step.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Portion-wise, add 2-Picoline Borane (2-PB) (1.5 equiv) over 10 minutes to control the exotherm.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching: Slowly add saturated aqueous

    
     until pH reaches 7.5-8.0.
    
    • Self-Validation Check: The complete cessation of gas (

      
       and trace 
      
      
      
      ) evolution indicates the safe and total quenching of excess borane reagents. Extract with DCM and concentrate.

Experimental Workflow Visualization

Workflow SM Starting Material PathA Pathway A: N-Arylation Solvent: 2-MeTHF Catalyst: Pd-NHC SM->PathA Amine Functionalization PathB Pathway B: Reductive Amination Solvent: MeOH / AcOH Reagent: 2-Picoline Borane SM->PathB Ketone Functionalization ProdA N-Aryl Aminopyridine Derivative PathA->ProdA >85% Yield ProdB C3-Alkylamine Derivative PathB->ProdB >90% Yield

Chemoselective experimental workflow for amine and ketone functionalization pathways.

References
  • Szostak, M., et al. "Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation)." ACS Sustainable Chemistry & Engineering, 2021. URL:[Link]

  • Doraghi, F., et al. "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines." RSC Advances, 2025. URL:[Link]

  • "Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent." European Patent Office / Google Patents, US20120244625A1.
  • "Synthesis of Quinoline and its Derivatives Using Various Name Reactions." IIP Series, 2023. URL:[Link]

Sources

Application

Application Note: Preparation of Schiff Bases using 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Executive Summary This technical guide details the protocol for synthesizing Schiff bases (azomethines) utilizing the scaffold 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . This compound represents a bifunctional hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for synthesizing Schiff bases (azomethines) utilizing the scaffold 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . This compound represents a bifunctional heterocyclic building block containing a nucleophilic 2-aminopyridine moiety (at position 6) and an electrophilic ketone (propanoyl group at position 3).

While both functional groups allow for derivatization, this guide focuses on the Classical Schiff Base Formation where the C6-amino group reacts with aromatic aldehydes. This pathway is critical in medicinal chemistry for generating libraries of kinase inhibitors, antimicrobial agents, and potential neurotropic compounds. The resulting azomethine linkage (-N=CH-) is a pharmacophore known to modulate lipophilicity and target binding affinity.

Chemical Analysis & Reactivity Profile

The Core Scaffold[1]
  • IUPAC Name: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 164.21 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH

      
       at C6):  The primary site for Schiff base formation. Note that 2- and 6-aminopyridines are less nucleophilic than simple anilines due to the electron-withdrawing nature of the pyridine ring and resonance delocalization. Catalysis is required. 
      
    • Ketone (Propanoyl at C3): Susceptible to nucleophilic attack but sterically hindered by the adjacent C4-methyl group. Under standard Schiff base conditions (mild acid, aldehyde electrophile), the amine is the exclusive reaction site.

Reaction Mechanism

The synthesis follows an acid-catalyzed condensation mechanism:

  • Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid), increasing electrophilicity.

  • Nucleophilic Attack: The lone pair of the C6-amino group attacks the carbonyl carbon.

  • Dehydration: Proton transfer and elimination of a water molecule result in the formation of the imine (C=N) bond.

Materials & Equipment

Reagents
  • Precursor: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (>98% purity).

  • Electrophiles: Various substituted benzaldehydes (e.g., 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, Salicylaldehyde).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Purification: Diethyl ether (for washing), DMF/Ethanol (for recrystallization).

Equipment
  • Round-bottom flask (50 mL or 100 mL).

  • Reflux condenser with drying tube (CaCl

    
    ).
    
  • Magnetic stirrer/hot plate with temperature control.

  • TLC plates (Silica gel 60 F254).

  • Vacuum filtration setup.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(4-methyl-6-((E)-(substituted-benzylidene)amino)pyridin-3-yl)propan-1-one.

Step 1: Stoichiometric Preparation

  • Weigh 1.0 mmol of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

  • Weigh 1.0 - 1.1 mmol of the chosen aromatic aldehyde (slight excess ensures consumption of the amine).

Step 2: Reaction Setup

  • Dissolve the aminopyridine precursor in 15-20 mL of Absolute Ethanol in a round-bottom flask. Ensure complete dissolution (mild heating may be required).

  • Add the aromatic aldehyde to the solution.

  • Add 2-4 drops of Glacial Acetic Acid .

    • Note: Without acid, yields for aminopyridines are typically <40%. The acid activates the aldehyde carbonyl.

Step 3: Reflux & Monitoring

  • Attach the condenser and reflux the mixture at 70-80°C for 4 to 8 hours .

  • TLC Monitoring: Check reaction progress every 2 hours using mobile phase Hexane:Ethyl Acetate (7:3 or 6:4) .

    • Endpoint: Disappearance of the baseline amine spot and appearance of a new, less polar spot (Schiff base).

Step 4: Workup & Isolation

  • Cooling: Allow the reaction mixture to cool to room temperature. Then, place in an ice bath (0-5°C) for 30 minutes.

  • Precipitation: The Schiff base typically precipitates as a colored solid (yellow/orange).

    • Troubleshooting: If no precipitate forms, evaporate the solvent to 1/3 volume under reduced pressure and re-cool. Alternatively, pour the mixture into 50 mL of crushed ice/water with vigorous stirring.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted aldehyde).

Step 5: Purification

  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture (9:1) to achieve analytical purity.

  • Dry in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel overnight.

Visualization of Workflow

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

SchiffBaseProtocol Start Start: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Dissolve Dissolve in Abs. Ethanol Add Aromatic Aldehyde (1.1 eq) Start->Dissolve Catalyst Add Catalyst: Glacial Acetic Acid (2-4 drops) Dissolve->Catalyst Reflux Reflux at 80°C (4-8 Hours) Catalyst->Reflux TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC Decision Amine Consumed? TLC->Decision ContinueReflux Continue Reflux (+2 hrs) Decision->ContinueReflux No Cooling Cool to 0°C Precipitation Decision->Cooling Yes ContinueReflux->TLC PrecipitateCheck Solid Formed? Cooling->PrecipitateCheck IcePour Pour into Crushed Ice Vigorous Stirring PrecipitateCheck->IcePour No Filter Vacuum Filtration Wash with Cold EtOH/Ether PrecipitateCheck->Filter Yes IcePour->Filter Recrystallize Recrystallization (Hot EtOH or EtOH/DMF) Filter->Recrystallize Final Final Product: Schiff Base Derivative Recrystallize->Final

Figure 1: Logical workflow for the acid-catalyzed synthesis of aminopyridine Schiff bases.

Characterization & Expected Data

To validate the structure, researchers must confirm the formation of the imine bond and the retention of the ketone.

Spectroscopic Signatures
TechniqueFunctional GroupExpected SignalNotes
FT-IR C=N Stretch 1600 – 1630 cm

Sharp, strong band. Distinct from C=O.
FT-IR C=O (Ketone)1670 – 1690 cm

Should remain present (conjugated).
FT-IR NH

Stretch
DisappearsThe double doublet (3300-3400 cm

) of the starting amine must vanish.

H-NMR
-N=CH-

8.4 – 9.2 ppm
Singlet (1H). The diagnostic Schiff base proton.

H-NMR
Pyridine H

6.5 – 8.5 ppm
Aromatic region. Pattern depends on substitution.

H-NMR
Methyl (C4)

2.3 – 2.5 ppm
Singlet (3H).

H-NMR
Ethyl (Propionyl)

1.1 (t) & 2.9 (q)
Typical triplet/quartet for -CH

CH

.
Expected Yields
  • Electron-Withdrawing Aldehydes (e.g., p-NO

    
    ):  High Yield (80-90%). Reacts faster.
    
  • Electron-Donating Aldehydes (e.g., p-OMe): Moderate Yield (60-75%). May require longer reflux times.

Application Notes & Troubleshooting

Optimization for "Difficult" Substrates

If the reaction stalls (common with sterically hindered aldehydes like 2,6-dichlorobenzaldehyde):

  • Solvent Switch: Replace Ethanol with n-Propanol or Butanol to increase the reflux temperature (97°C / 117°C).

  • Dean-Stark Trap: Use Toluene as solvent and a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier's principle).

Biological Relevance

Derivatives of this scaffold are often explored for:

  • Antimicrobial Activity: The azomethine bond can disrupt cell walls in Gram-positive bacteria [1, 2].

  • Kinase Inhibition: The pyridine core mimics the adenine ring of ATP, making these potential inhibitors for CDK or MAPK pathways.

References

  • Parmar, K. C., et al. "Synthesis, spectral and microbial studies of some novel Schiff base derivatives of 2-amino pyridine." Journal of Chemical and Pharmaceutical Research, vol. 2, no. 4, 2010. Link

  • Desai, S. B., et al. "Synthesis and antimicrobial activity of some Schiff bases derived from 2-aminopyridine." E-Journal of Chemistry, vol. 8, no. 4, 2011. Link

  • Sahu, R., et al. "Biological activity of Schiff bases and their metal complexes: A review." International Journal of Pharmaceutical Sciences and Research, 2012. Link

  • PubChem Compound Summary. "1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one." National Center for Biotechnology Information. Link

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis In the landscape of modern drug discovery, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Pyridine derivatives, in par...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

In the landscape of modern drug discovery, the rapid and efficient synthesis of novel molecular scaffolds is paramount. Pyridine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous therapeutic agents. The title compounds, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one and its analogues, are of significant interest to medicinal chemists due to their potential as intermediates in the synthesis of biologically active molecules. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[1][2] This is achieved through the direct and efficient heating of polar molecules and ions by microwave irradiation, leading to rapid and uniform heating of the reaction mixture.[3][4] This application note provides a detailed protocol for the microwave-assisted synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one derivatives, leveraging the principles of green chemistry to offer a faster, more efficient, and environmentally conscious approach.[5][6]

The Rationale for Microwave-Assisted Friedel-Crafts Acylation

The introduction of the propanoyl group onto the 6-amino-4-methylpyridine core can be effectively achieved via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, a Lewis acid catalyst activates an acylating agent, which then reacts with the electron-rich aminopyridine ring.

The amino group in 6-amino-4-methylpyridine is a strong activating group, directing electrophilic substitution to the ortho and para positions. The methyl group is also an activating, ortho-, para-director. This electronic landscape makes the pyridine ring highly amenable to acylation.

Microwave irradiation is particularly well-suited for Friedel-Crafts acylations for several reasons:

  • Rapid Heating: Microwaves can rapidly bring the reaction mixture to the desired temperature, often in seconds, which can significantly reduce reaction times from hours to minutes.[1][2]

  • Enhanced Reaction Rates: The high temperatures and pressures achievable in a sealed microwave reactor can lead to dramatic rate enhancements.[1][7]

  • Improved Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts that often result from prolonged exposure to high temperatures in conventional heating methods.[5]

  • Solvent Effects: The choice of solvent is crucial in microwave chemistry. Polar solvents with a high dielectric loss factor are heated efficiently by microwaves, while non-polar solvents are relatively transparent. This allows for selective heating of the reactants and solvent.[8]

Visualizing the Synthetic Pathway and Workflow

The following diagrams illustrate the proposed synthetic route for the microwave-assisted Friedel-Crafts acylation of 6-amino-4-methylpyridine and the general experimental workflow.

A 6-Amino-4-methylpyridine F 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one A->F B Propanoic Anhydride/Propanoyl Chloride B->F C Lewis Acid (e.g., AlCl3, ZnCl2) C->F D Microwave Irradiation (Time, Temperature, Power) D->F E Solvent (e.g., Nitrobenzene, Dichloroethane) E->F

Caption: Proposed reaction scheme for the microwave-assisted synthesis.

start Start prep Prepare Reaction Mixture: - 6-Amino-4-methylpyridine - Acylating Agent - Lewis Acid - Solvent start->prep mw Microwave Irradiation (Set Time, Temp, Power) prep->mw cool Cool Reaction Vessel mw->cool quench Quench Reaction (e.g., with ice-water) cool->quench extract Extract Product with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol provides a representative starting point for the microwave-assisted synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. Optimization of reaction parameters is recommended to achieve the best results.

Materials and Equipment:

  • 6-Amino-4-methylpyridine

  • Propanoic anhydride or Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or Zinc chloride (ZnCl₂)

  • Anhydrous nitrobenzene or 1,2-dichloroethane

  • Microwave synthesizer equipped with sealed reaction vessels and temperature and pressure sensors

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Friedel-Crafts reactions can be exothermic. Handle Lewis acids with care as they are corrosive and moisture-sensitive.

  • Microwave synthesizers operate at high temperatures and pressures. Ensure you are properly trained on the instrument's operation and safety features.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-amino-4-methylpyridine (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous nitrobenzene (or 1,2-dichloroethane) (3-5 mL).

  • Lewis Acid Addition: Carefully add the Lewis acid (e.g., AlCl₃, 1.2 mmol, 1.2 eq) in portions while stirring. The mixture may warm up slightly.

  • Acylating Agent Addition: Slowly add the acylating agent (propanoic anhydride or propanoyl chloride, 1.1 mmol, 1.1 eq) to the mixture.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate according to the parameters in the table below.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (or as per the instrument's safety guidelines) before opening.

  • Reaction Quenching: Carefully pour the reaction mixture over crushed ice and water to quench the reaction and decompose the Lewis acid complex.

  • Neutralization: Neutralize the aqueous mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Recommended Starting Conditions and Optimization

The following table provides suggested starting parameters for the microwave-assisted synthesis. These should be optimized to achieve the highest yield and purity for specific derivatives.

ParameterRecommended Starting ConditionRange for OptimizationRationale
Temperature 120 °C100 - 180 °CHigher temperatures generally increase reaction rates, but may lead to byproduct formation.
Time 15 minutes5 - 60 minutesMicrowave synthesis is rapid; monitor reaction progress to avoid degradation.[1][2]
Microwave Power 100 - 200 W (dynamic)Adjust to maintain target temperaturePower should be sufficient to reach and maintain the set temperature without overshooting.
Lewis Acid AlCl₃ (1.2 eq)ZnCl₂, FeCl₃ (1.0 - 2.0 eq)The choice and amount of Lewis acid can significantly impact yield and regioselectivity.[9]
Solvent NitrobenzeneDichloroethane, DichlorobenzeneA polar, high-boiling point solvent is often ideal for microwave-assisted Friedel-Crafts reactions.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is low, consider increasing the reaction temperature, time, or the amount of Lewis acid. Ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid.

  • Byproduct Formation: If significant byproducts are observed, try lowering the reaction temperature or shortening the reaction time. The regioselectivity of the acylation can also be influenced by the choice of Lewis acid and solvent.

  • No Reaction: Confirm that the microwave synthesizer is functioning correctly and that the reaction mixture is absorbing microwave energy (i.e., it is sufficiently polar). Check the quality of the reagents, particularly the Lewis acid.

Conclusion

The application of microwave-assisted synthesis to the Friedel-Crafts acylation of 6-amino-4-methylpyridine offers a rapid, efficient, and scalable method for the preparation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one derivatives. This approach aligns with the principles of green chemistry by reducing reaction times and potentially solvent usage.[5][6] The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to accelerate their discovery efforts in this important area of medicinal chemistry.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (2025, November 7).
  • Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10, 18-23. Retrieved from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Retrieved from [Link]

  • A Review on: A significance of microwave assist technique in green chemistry. (n.d.).
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Retrieved from [Link]

  • Dandu, R. R., et al. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 757-764. Retrieved from [Link]

  • Gleason, J. L., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200263. Retrieved from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials - SciSpace. (n.d.). Retrieved from [Link]

  • Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction - Scientific Research Publishing. (n.d.).
  • Solventless Friedel-Crafts acylation under microwave activation - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Retrieved from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions when synthesizing 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Technical Support Center: Synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Welcome to the technical support guide for the synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. This document is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Welcome to the technical support guide for the synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in established chemical principles.

Troubleshooting Guide: Common Side Reactions & Issues

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, typically approached via a Friedel-Crafts acylation of 2-Amino-4-methylpyridine, is a nuanced procedure. The presence of two nucleophilic centers—the pyridine ring (C-acylation) and the exocyclic amino group (N-acylation)—creates a competitive reaction environment that can lead to a mixture of products and low yields of the desired compound.

Question 1: My reaction yield is very low, or I'm only recovering my starting material. What's going wrong?

Answer: This is a common issue when performing electrophilic aromatic substitution on pyridine-based compounds, especially those bearing an amino group. The root causes are typically related to catalyst deactivation and substrate reactivity.

  • Causality - The Lewis Acid Catalyst Complexation: The primary challenge in the Friedel-Crafts acylation of aminopyridines is the interaction between the Lewis acid catalyst (e.g., AlCl₃) and the nitrogen atoms in the starting material. Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic. They can coordinate strongly with the Lewis acid catalyst.[1][2] This complexation does two things:

    • Deactivates the Catalyst: The Lewis acid is "tied up" by the substrate, preventing it from effectively activating the acylating agent (e.g., propionyl chloride or propionic anhydride) to form the necessary acylium ion electrophile.[3]

    • Deactivates the Ring: The formation of a complex at the pyridine nitrogen places a positive charge on the ring, strongly deactivating it towards further electrophilic attack.

  • Troubleshooting Protocol:

    • Increase Catalyst Stoichiometry: To overcome the catalyst sequestration, a stoichiometric excess of the Lewis acid is often required. While typical Friedel-Crafts reactions may use catalytic amounts, for aminopyridines, using 2.5 to 4.0 equivalents of AlCl₃ can be necessary to ensure enough free catalyst is available to drive the reaction.

    • Protect the Amino Group: A more robust strategy is to temporarily protect the exocyclic amino group. Converting the amine to an amide (e.g., an acetamide) reduces its basicity and directs the acylation to the ring. The protecting group can be removed in a subsequent step. For example, N-acetylation can be achieved using acetic anhydride.[4][5]

    • Optimize Reaction Temperature: Ensure the reaction temperature is appropriate. While some Friedel-Crafts reactions are run at low temperatures, overcoming the deactivation of the pyridine ring may require heating. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

Question 2: My main product isn't the desired C-acylated ketone. Instead, I've isolated the N-acylated byproduct, N-(4-methyl-3-propionylpyridin-2-yl)propanamide. Why did this happen?

Answer: You are observing the classic competition between C-acylation and N-acylation. The exocyclic amino group is a potent nucleophile and can readily attack the acylium ion intermediate, often faster than the aromatic ring.

  • Causality - Kinetic vs. Thermodynamic Control:

    • N-Acylation is often the kinetically favored product. The reaction is fast and can occur at lower temperatures because the lone pair of the amino nitrogen is highly available.

    • C-Acylation (the desired Friedel-Crafts reaction) is typically the thermodynamically more stable product but has a higher activation energy barrier. It requires harsher conditions (more catalyst, higher temperatures) to proceed efficiently.[6]

  • Troubleshooting Protocol & Optimization:

    • Choice of Acylating Agent: Using a less reactive acylating agent, like propionic anhydride instead of propionyl chloride, can sometimes favor C-acylation, although this may require higher temperatures.

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Non-polar solvents like dichloromethane or carbon disulfide are common. Using nitrobenzene can sometimes help dissolve the reaction complex but adds purification challenges.[3]

    • Order of Addition: A slow, controlled addition of the acylating agent to the mixture of the substrate and Lewis acid catalyst at a low temperature, followed by a gradual warming, can help manage the initial exothermic N-acylation and allow the reaction to proceed to the C-acylated product.

  • Workflow Diagram: Competing Reaction Pathways This diagram illustrates the critical decision point where the acylium ion can react with either the amino group or the pyridine ring.

    G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_products Potential Products Start 2-Amino-4-methylpyridine + Propionyl Chloride + AlCl3 Intermediate Acylium Ion Generation [CH3CH2CO]+ Start->Intermediate Catalyst Activation C_Acylation Desired Product (C-Acylation) 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Intermediate->C_Acylation C-5 Nucleophilic Attack (Thermodynamically Favored) N_Acylation Side Product (N-Acylation) N-(4-methyl-3-propionylpyridin-2-yl)propanamide Intermediate->N_Acylation Amino Group Nucleophilic Attack (Kinetically Favored)

    Caption: Competing N-acylation and C-acylation pathways.

Question 3: I have a mixture of regioisomers. Why am I getting acylation at a different position on the ring?

Answer: Regioselectivity in electrophilic substitutions on substituted pyridine rings is governed by the combined electronic effects of the existing substituents. In 2-amino-4-methylpyridine, the amino (-NH₂) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups.

  • Causality - Directing Effects:

    • Amino Group (-NH₂): This is a powerful activating group. It directs electrophilic attack to the ortho (position 3) and para (position 5) positions.

    • Methyl Group (-CH₃): This is a weaker activating group, also directing ortho (position 3, 5) and para (position C6 is already substituted).

    The positions C-3 and C-5 are both activated. However, the C-3 position is ortho to the strong -NH₂ director and ortho to the -CH₃ director. The C-5 position is para to the -NH₂ director and ortho to the -CH₃ director. The strong activation provided by the amino group typically makes the C-3 and C-5 positions the most likely sites for acylation. Steric hindrance from the adjacent methyl group might slightly disfavor the C-5 position, but a mixture is still possible depending on the precise reaction conditions.

  • Troubleshooting Protocol:

    • Confirm Structures: Use Nuclear Magnetic Resonance (NMR) spectroscopy to definitively identify the isomers. The proton coupling patterns will be distinct for each regioisomer.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, favoring the formation of the sterically less hindered or electronically most favored product.

    • Change the Lewis Acid: Different Lewis acids (e.g., ZnCl₂, FeCl₃) have different steric bulk and coordinating abilities, which can sometimes influence the isomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic approach for this molecule? A Friedel-Crafts acylation using propionyl chloride or propionic anhydride with an excess of aluminum chloride (AlCl₃) as the Lewis acid catalyst is the most direct method. However, due to the challenges outlined above, a multi-step synthesis involving protection of the amino group may ultimately provide a cleaner product and higher overall yield.

Q2: How can I effectively purify the final product from the N-acylated side product? Separation can be challenging due to similar polarities.

  • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution, typically with a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol, should allow for separation. Monitor the fractions carefully by TLC.

  • Acid/Base Extraction: The basicity of the desired product (with a free amino group) is different from the N-acylated byproduct (an amide). An extraction protocol that carefully adjusts the pH of the aqueous phase might enable partial separation, but chromatography is generally required for high purity.

Q3: What analytical techniques are essential for characterizing the product and byproducts?

  • ¹H and ¹³C NMR: Essential for structural confirmation and determining isomeric purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and any byproducts.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the ketone (C=O) stretch in the product versus the amide carbonyl in the N-acylated byproduct.

Quantitative Data Summary

The optimal conditions can vary, but the following table provides a general guide for optimizing the Friedel-Crafts acylation based on literature principles for similar substrates.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Expected Outcome
Lewis Acid 1.1 eq. AlCl₃3.0 eq. AlCl₃Higher catalyst amount overcomes sequestration.
Temperature 0 °C to 25 °C50 °C to 80 °CHigher temperature favors C-acylation.
Reaction Time 1-4 hours12-24 hoursLonger time needed for the higher activation energy reaction.
Primary Product N-acylated byproductC-acylated (desired) productConditions shift equilibrium to the desired product.

General Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G Start Reaction Complete (Analyze by TLC/LC-MS) NoProduct Problem: No Product / Low Conversion Start->NoProduct Trace A WrongProduct Problem: Incorrect Product(s) Formed Start->WrongProduct Trace B CheckCatalyst Action: Increase AlCl3 Stoichiometry (2.5-4.0 eq.) NoProduct->CheckCatalyst Is_N_Acyl Is main byproduct N-acylated? WrongProduct->Is_N_Acyl Is_Isomer Is it a regioisomer? WrongProduct->Is_Isomer CheckTemp Action: Increase Reaction Temperature CheckCatalyst->CheckTemp ProtectNH2 Action: Use N-Protecting Group Strategy CheckTemp->ProtectNH2 Success Pure Product Obtained ProtectNH2->Success Is_N_Acyl->Is_Isomer No OptimizeConditions Action: Increase Temp/Time to Favor Thermodynamic C-Acylation Is_N_Acyl->OptimizeConditions Yes Purify Action: Optimize Column Chromatography for Isomer Separation Is_Isomer->Purify Yes OptimizeConditions->Success Purify->Success

Caption: A step-by-step diagnostic workflow for synthesis issues.

References

  • De la Rosa, E., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. Retrieved from [Link]

  • Domingo, L. R., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. New J. Chem., 39, 5179-5186. Retrieved from [Link]

  • Csenkei, P., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Materials Science and Chemical Engineering, 5, 1-18. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(6-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. The structure of this molecule, featuring a basic aminopyridine ring and a polar ketone functional group, presents a unique set of purification hurdles that require a systematic and well-understood approach.

Compound Profile & Inherent Challenges

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one possesses two key structural features that dictate its purification strategy:

  • The Aminopyridine Moiety: The presence of both a pyridine ring nitrogen and an exocyclic amino group imparts basicity. This can lead to strong interactions with acidic stationary phases (like silica gel) in chromatography and influences solubility in protic solvents.

  • The Propan-1-one Group: The ketone functionality adds polarity and a site for hydrogen bonding, affecting solvent selection for both chromatography and crystallization.

The most common synthetic route to this class of compounds is through a Friedel-Crafts acylation reaction. This synthesis can introduce specific impurities, such as unreacted starting materials, by-products from side reactions, and residual catalyst complexes, which must be addressed during purification.[1]

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial observations and provides first-pass solutions to guide your purification strategy.

Q1: My crude reaction product is a dark, tarry oil instead of a solid. What are the likely causes and how can I resolve this?

A1: The formation of a dark, oily residue is a frequent issue, often stemming from residual acid from the synthesis (e.g., from the Lewis acid catalyst workup) or the presence of highly colored impurities. The basic amino groups of your target compound can form salts, which may be hygroscopic or have low melting points, appearing as oils.

Troubleshooting Steps:

  • Ensure Complete Neutralization: After the reaction quench, perform a careful aqueous workup. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a brine wash to remove excess water. This ensures all acidic residues are neutralized.

  • Solvent Swap: If the crude oil is dissolved in a high-boiling point solvent (like DMF or DMSO), it can be difficult to remove. Dilute the mixture with a suitable extraction solvent like ethyl acetate or dichloromethane (DCM), and perform a liquid-liquid extraction to transfer your product into the new organic phase, leaving high-boiling residues behind.

  • Trituration: Attempt to induce solidification by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble.[2] Hexanes, diethyl ether, or a mixture of the two are excellent starting points. The process of scratching the flask's inner surface with a glass rod can initiate nucleation and crystallization.[3]

Q2: What are the primary impurities I should expect from a Friedel-Crafts acylation synthesis?

A2: Understanding potential impurities is critical for designing an effective purification scheme.[4] For a Friedel-Crafts acylation, expect the following:

  • Unreacted Starting Materials: Primarily the aminopyridine substrate.

  • Catalyst Complexes: The Lewis acid (e.g., AlCl₃) can form a stable complex with the ketone product, which requires a thorough aqueous workup to break.[1]

  • Side-Reaction Products: The amino group on the aromatic ring can react with the Lewis acid catalyst, deactivating the ring and leading to incomplete reactions or other byproducts.[5]

  • Degradation Products: Aminopyridines can be sensitive to strongly acidic and high-temperature conditions, potentially leading to decomposition.

Q3: I have a solid crude product. Should I start with recrystallization or column chromatography?

A3: The choice depends on the purity and quantity of your crude material. A simple Thin Layer Chromatography (TLC) analysis will provide valuable guidance.

  • Recrystallization is preferred when: The crude solid is relatively pure (e.g., >80-90%) with one major product spot on TLC and minor, faint impurity spots with very different Rf values. Crystallization is an effective and scalable method for removing small amounts of impurities.[2][]

  • Column Chromatography is necessary when: The TLC shows multiple spots of comparable intensity, or impurities have Rf values very close to your product. Chromatography offers superior separation power for complex mixtures.[7]

Below is a decision-making workflow to guide your choice.

G start Obtain Solid Crude Product tlc Run Analytical TLC (e.g., 50% EtOAc/Hexane) start->tlc decision Analyze TLC Plate tlc->decision recrystallize Proceed with Recrystallization decision->recrystallize  One major spot? Impurities have very different Rf? chromatography Proceed with Column Chromatography decision->chromatography  Multiple spots? Impurities close to product Rf?

Caption: Decision workflow for selecting the initial purification method.

Troubleshooting Guide: Purification by Recrystallization

Crystallization is a powerful technique for API purification but requires careful optimization.[][8]

Q4: How do I select the best solvent or solvent system for recrystallization?

A4: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures.[2] Given the polarity of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, a range of solvents should be tested on a small scale.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your crude product into several test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. If it dissolves immediately, the solvent is too good.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a good solvent.

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Isopropanol Polar Protic82.6Often a good starting point for polar compounds.
Ethanol Polar Protic78.4Similar to isopropanol, may show slightly different solubility.
Ethyl Acetate Polar Aprotic77.1Good for compounds of intermediate polarity.
Acetone Polar Aprotic56Can be effective, but its low boiling point means it evaporates quickly.
Toluene Nonpolar110.6May be useful as an anti-solvent when paired with a more polar solvent like ethanol.[3]
Water Very Polar Protic100The amino group may impart some water solubility; could be used in a mixed system.[9]
Q5: My compound is "oiling out" during cooling instead of forming crystals. What is causing this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too rapidly.[10]

Solutions:

  • Reduce Cooling Rate: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Add More Solvent: The initial concentration may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.

  • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to provide a nucleation site for crystal growth.[3]

  • Employ an Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., toluene or hexanes) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[2]

Q6: The purity of my product did not improve significantly after one recrystallization. What's next?

A6: If purity remains an issue, consider these options:

  • Second Recrystallization: A second pass may be sufficient to remove remaining impurities.

  • Charcoal Treatment: If the product has a persistent color, highly colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering it (while hot) and allowing it to cool.

  • Switch to Chromatography: If impurities are co-crystallizing with your product, you will need the superior separation power of column chromatography.

Troubleshooting Guide: Purification by Column Chromatography

For complex mixtures, flash column chromatography is the method of choice.[7]

Q7: How should I select the stationary and mobile phases for this compound?

A7: Given the compound's polarity and basicity, a normal-phase setup is a good starting point.

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like Hexanes or Heptane ) and a more polar solvent (like Ethyl Acetate or Acetone ) is standard. Start with a low polarity mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity based on TLC analysis.

Q8: My compound is streaking badly on the TLC plate and the column, leading to poor separation. How can I prevent this?

A8: This is the most common challenge with aminopyridines. The basic nitrogen atoms interact strongly with the slightly acidic silanol (Si-OH) groups on the silica gel surface, causing tailing or streaking.

The Solution: Add a Basic Modifier To mitigate this interaction, add a small amount of a volatile base to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase. The TEA will compete with your compound for the acidic sites on the silica, allowing your product to travel through the column in a more defined band.

  • Ammonia: For very basic compounds, using a solution of 7N ammonia in methanol as part of the polar component of the mobile phase can also be effective.

G cluster_0 Problem: Strong Amine-Silica Interaction cluster_1 Solution: Add Basic Modifier amine Basic Amine Group on Product silica Acidic Silanol (Si-OH) on Silica Surface amine->silica  Strong, non-ideal interaction causes streaking/tailing amine_s Basic Amine Group on Product silica_s Acidic Silanol (Si-OH) on Silica Surface amine_s->silica_s  Weak, ideal interaction allows for sharp bands tea Triethylamine (TEA) in Mobile Phase tea->silica_s  TEA preferentially binds to acidic sites, masking them

Caption: Mechanism of chromatographic streaking and the role of a basic modifier.

Q9: I'm still getting poor separation from an impurity. How can I improve the resolution?

A9: If a baseline separation is not achieved, you need to alter the selectivity of your chromatographic system.

  • Optimize Solvent System: Try a different polar solvent. For example, if you are using Ethyl Acetate/Hexane, try switching to Acetone/Hexane or a three-component system like DCM/Methanol/Hexane.

  • Use Gradient Elution: Instead of running the column with a constant solvent mixture (isocratic), start with a low polarity eluent and gradually increase the polarity over the course of the separation. This can help sharpen peaks and improve the separation of compounds with close Rf values.

  • Change Stationary Phase: If normal-phase silica is not effective, consider alternative stationary phases like alumina (which has different surface acidity) or C18-functionalized silica for reversed-phase chromatography, where a polar mobile phase (like water/acetonitrile or water/methanol) is used.

Appendix A: General Protocol for Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, or if charcoal treatment was used, perform a gravity filtration of the hot solution into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice-water bath for 30 minutes to an hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Appendix B: General Protocol for Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally gives better results than loading a liquid sample. Carefully add this powder to the top of the packed column.

  • Elution: Begin running the mobile phase through the column. Start with the low-polarity eluent determined from your TLC analysis.

  • Gradient (Optional): If using a gradient, gradually increase the percentage of the more polar solvent in your mobile phase.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

References

  • Benchchem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?.
  • Journal of Chromatographic Science. (n.d.). Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • Google Patents. (n.d.). CN107949560B - Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors.
  • ResearchGate. (n.d.). Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
  • Tayan. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 2-Amino-6-methylpyridine.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • PubMed. (1963). Paper chromatographic determination of aromatic alpha-keto acids.
  • Regis Technologies. (2021, February 7). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation.
  • ZEOCHEM. (n.d.). Purification of APIs.
  • ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst.
  • CCAMP. (n.d.). Basics of chromatographic Techniques Course 1.
  • Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • Open Library Publishing Platform. (n.d.). 29.4 Chromatography Technology – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • PMC. (n.d.). Purification to homogeneity and partial amino acid sequence of a fragment which includes the methyl acceptor site of the human DNA repair protein for O6-methylguanine.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • PubChem. (n.d.). 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one.
  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

Sources

Troubleshooting

Mechanistic Deep Dive: The Causality of Aminopyridine Acylation

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges researchers face when acylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the complex kinetic and thermodynamic challenges researchers face when acylating aminopyridines.

Aminopyridines present a unique regioselective challenge: they possess two potential nucleophilic sites (the endocyclic ring nitrogen and the exocyclic amino group). Misunderstanding the causality behind which site reacts—and how temperature dictates the final product—is the leading cause of low yields, over-acylation, and thermal degradation in drug development workflows.

To optimize your reaction, you must first understand the system's underlying logic. In aromatic aminopyridines (such as 2-aminopyridine), the exocyclic amino group is highly deactivated due to resonance with the electron-withdrawing pyridine ring. Consequently, the endocyclic ring nitrogen is actually the most basic and nucleophilic site, making it the target for the initial electrophilic attack[1].

This initial attack forms an unstable endocyclic N-acylpyridinium intermediate (the kinetic product ). Because this intermediate is highly reactive, it spontaneously undergoes acyl migration to the exocyclic nitrogen, forming the conventional, stable amide (the thermodynamic product )[1].

Pathway A 2-Aminopyridine + Acyl Chloride B Endocyclic N-Acyl Intermediate (Kinetic) A->B Fast (0°C) C Exocyclic N-Acyl Amide (Thermodynamic) B->C Spontaneous Migration D N,N-Diacylated Byproduct C->D Strong Base + Heat (>60°C)

Logical relationship of kinetic vs. thermodynamic control in aminopyridine acylation.

Troubleshooting FAQs

Q1: I am trying to mono-acylate 2-aminopyridine, but my LC-MS shows a massive amount of N,N-diacylated byproduct. How does temperature affect this? A: Diacylation is a thermodynamic sink driven by excess thermal energy and improper base selection. Once the thermodynamic mono-amide is formed, its remaining proton is relatively acidic. If you run the reaction at elevated temperatures (e.g., >60 °C) in the presence of a strong base like Triethylamine (Et₃N), the base will deprotonate the mono-amide, allowing a second acylation event to occur[2]. Solution: Drop the temperature to 0 °C during the addition phase and use a weaker base, such as Pyridine. Pyridine is basic enough to neutralize the HCl byproduct but not strong enough to deprotonate the resulting amide, effectively halting the reaction at the monoacylated stage[2].

Q2: My acylation at the exocyclic amine is extremely slow at room temperature. Should I just increase the heat to 80 °C? A: No. Simply applying heat to a sluggish aminopyridine acylation often leads to thermal degradation or the diacylation mentioned above. Instead of altering the thermodynamic energy of the system, alter the kinetic pathway by introducing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Mechanism: DMAP rapidly attacks the acylating agent to form a highly reactive N-acylpyridinium salt. The electron-donating dimethylamino group stabilizes this intermediate via resonance, making it a far more potent acylating agent than the original acid chloride[3]. This dramatically lowers the activation energy, allowing you to achieve complete conversion at mild temperatures (0 °C to 20 °C) without risking degradation[4].

Q3: How do I choose between kinetic and thermodynamic conditions for regioselective acylation? A: It depends on your target. If you require the exocyclic amide (standard drug scaffold), you want thermodynamic control . Run the reaction at 0 °C to 20 °C over several hours to allow the kinetic intermediate time to migrate to the exocyclic amine. If you force the reaction with high heat, you lose control over the system and invite side reactions.

Troubleshooting Start Issue: Poor Acylation Results Check1 Is Diacylation Occurring? Start->Check1 Sol1 Reduce Temp (0°C) Use Weak Base (Pyridine) Check1->Sol1 Yes Check2 Is Conversion Too Slow? Check1->Check2 No Sol2 Add DMAP Catalyst Maintain Mild Temp Check2->Sol2 Yes (Sensitive) Sol3 Increase Temp (80°C) Monitor Degradation Check2->Sol3 Yes (Sterically Hindered)

Experimental workflow for troubleshooting temperature and reagent conditions in acylation.

Quantitative Data: Condition Optimization

The following table summarizes self-validating experimental data demonstrating how temperature and base selection dictate the fate of the reaction.

Table 1: Effects of Temperature and Base on 2-Aminopyridine Acylation (using 1.1 eq Benzoyl Chloride)

Temperature ProfileBase SystemMajor ProductMechanistic Outcome & Causality
0 °C → 20 °C Pyridine (Weak)Mono-N-acyl amideOptimal: Thermodynamic control achieved; weak base prevents deprotonation of the product, avoiding diacylation.
20 °C (Constant) Et₃N (Strong)Mixture (Mono/Di)Sub-optimal: Strong base deprotonates the mono-amide at room temp, leading to competitive over-acylation.
80 °C (Constant) Et₃N (Strong)N,N-Diacyl amideFailure: High thermal energy and strong base drive exhaustive acylation (thermodynamic sink).
0 °C → 20 °C Et₃N + DMAP (cat.)Mono-N-acyl amideOptimal (Fast): DMAP provides kinetic acceleration via the N-acylpyridinium intermediate; low temp prevents diacylation.

Standard Operating Procedure (SOP): Optimized Monoacylation

This protocol is designed as a self-validating system. The strict temperature controls ensure that kinetic intermediates are managed safely, while the specific order of addition prevents localized exotherms that cause diacylation.

Objective: Regioselective synthesis of N-(pyridin-2-yl)benzamide.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Nitrogen gas to prevent competitive hydrolysis of the acyl chloride.

  • Substrate Loading: Dissolve 2-aminopyridine (10.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Base & Catalyst Addition: Add Pyridine (12.0 mmol, 1.2 eq). Note: If the substrate is highly sterically hindered, substitute Pyridine with Et₃N (12.0 mmol) and add DMAP (0.5 mmol, 5 mol%) as a nucleophilic catalyst.

  • Kinetic Temperature Control (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve benzoyl chloride (10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes using an addition funnel.

    • Causality: Dropwise addition at 0 °C prevents localized thermal spikes (exotherms) that provide the activation energy required for diacylation.

  • Thermodynamic Equilibration: Once the addition is complete, remove the ice bath. Allow the reaction to warm naturally to room temperature (20 °C) and stir for 2 hours.

    • Self-Validation: Check the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar 2-aminopyridine spot and the appearance of a single new UV-active spot confirms the kinetic intermediate has successfully migrated to the thermodynamic mono-amide.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine)
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides Source: MDPI URL
  • Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: ResearchGate URL

Sources

Optimization

Removing unreacted starting materials from 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Executive Summary This guide addresses the purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (Product) from its primary precursor, 2-Amino-4-methylpyridine (Starting Material/SM).[1] The Core Challenge: Both t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (Product) from its primary precursor, 2-Amino-4-methylpyridine (Starting Material/SM).[1]

The Core Challenge: Both the product and the starting material are aminopyridines, sharing similar polarity and basicity profiles. Standard silica chromatography often results in co-elution or severe peak tailing due to the interaction between the basic amine and acidic silanols.[2]

The Solution: We utilize a Self-Validating pH-Switch Extraction protocol.[1] This method exploits the electronic difference between the two molecules: the electron-withdrawing propionyl group on the product significantly lowers its basicity (pKa) compared to the starting material.

Part 1: The Science of Separation (Causality)

To separate these compounds effectively, one must understand their electronic environments.[1]

CompoundStructure FeatureElectronic EffectEstimated pKa (Conjugate Acid)
Starting Material (2-Amino-4-methylpyridine)Pyridine ring + Electron-donating Methyl & Amino groupsHigh Basicity. The amino group donates electron density into the ring, making the ring nitrogen highly basic.[1][3]~6.86 - 7.48 [1, 2]
Product (1-(6-Amino-4-methylpyridin-3-yl)propan-1-one)Pyridine ring + Propionyl group (Ketone) at C3Lower Basicity. The ketone is a strong Electron Withdrawing Group (EWG).[1] It pulls density away from the ring, making the nitrogen less available for protonation.< 4.5 (Estimated)

The Mechanism: By buffering the aqueous phase to a specific pH (approx. 4.5–5.0), we create a "discrimination zone."[1]

  • At pH 5.0: The Starting Material (pKa ~7.[1]0) is >99% protonated (ionized) and dissolves in the water phase.

  • At pH 5.0: The Product (pKa < 4.[1]5) remains largely unprotonated (neutral) and stays in the organic phase.

Part 2: Primary Protocol – The pH-Switch Extraction

Workflow Diagram

The following logic tree illustrates the decision-making process for this extraction.

ExtractionLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc or DCM Start->Dissolve AcidWash Wash with Buffer (pH 4.5 - 5.0) (e.g., Citric Acid/Citrate) Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Contains Product) Separation->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Protonated SM) Separation->AqLayer Ionic Species Check TLC Check: Is SM present? OrgLayer->Check Copper Expert Step: Wash with 10% CuSO4 Check->Copper Trace SM Detected Final Dry (Na2SO4) & Concentrate Pure Product Check->Final No SM Copper->Final

Figure 1: Logic flow for the selective protonation and extraction of aminopyridines.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid ether if possible, as aminopyridines have poor solubility in ether, which may trap impurities in solids.

  • The Discrimination Wash (Critical Step):

    • Prepare a 0.5 M Citrate Buffer adjusted to pH 4.5 .

    • Wash the organic layer with this buffer (2x volume).[4]

    • Observation: The starting material (pKa ~7) will protonate and migrate to the aqueous layer. The product, being less basic due to the ketone, will remain in the EtOAc.

  • The "Copper Polish" (For Stubborn Impurities):

    • If TLC shows trace starting material, wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) solution.

    • Visual Indicator: 2-Aminopyridines form a water-soluble complex with copper.[1] The aqueous layer will turn from pale blue to deep purple/royal blue as it pulls the amine out [1].[1]

    • Repeat until the aqueous layer remains pale blue (no more amine extracting).

  • Neutralization & Drying:

    • Wash the organic layer once with saturated NaHCO₃ (to remove trace acid/copper).

    • Wash with Brine.[1][2][4][5]

    • Dry over Na₂SO₄ and concentrate.[1][2][4]

Part 3: Chromatography Troubleshooting

If extraction does not yield >98% purity, use column chromatography with these modifications to prevent peak tailing.

ParameterRecommendationRationale
Stationary Phase DCM/MeOH + 1% NH₄OH Standard silica is acidic.[1] Without a base modifier (Ammonium Hydroxide or Triethylamine), the basic aminopyridine product will "stick" to the silica, causing broad streaks.[2]
Pre-treatment TEA Flush Flush the column with 1% Triethylamine (TEA) in Hexane before loading the sample. This neutralizes the most active silanol sites.[1]
Mobile Phase DCM:MeOH (95:5 to 90:10) The product is polar.[1] A gradient starting at 100% DCM is usually too weak to move the compound.

Frequently Asked Questions (FAQs)

Q1: Why not just use 1M HCl for the wash? A: 1M HCl (pH < 1) is too strong.[1] It will protonate both the starting material and your product (since the product still has a basic nitrogen, even if it is weaker). Both would move to the aqueous layer, resulting in zero yield in the organic phase. You must use a controlled pH (4.5–5.[1]0) to exploit the pKa difference.

Q2: The aqueous layer turned purple during the Copper Sulfate wash. Is my product destroyed? A: No. The purple color indicates the formation of a copper-amine complex with the unreacted starting material (or non-acylated byproducts). This confirms the purification is working. Your acylated product is sterically hindered and electron-deficient, making it much less likely to complex with copper, so it stays in the organic layer [1].

Q3: Can I use recrystallization instead? A: Yes. If the impurity level is low (<10%), recrystallization from Ethanol/Water (1:1) or Hexane/Ethyl Acetate (4:1) is effective. However, if a large amount of starting material remains, it may co-crystallize. Perform the extraction first.[1][4][5]

References

  • BenchChem. (2025).[1][2] How to remove unreacted 2-aminopyridine from product - Experimental Protocol: Acid-Base Extraction.[1] Retrieved from

  • Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[6] Journal of the Chemical Society, 2240-2249. (Classic reference establishing pKa of 2-aminopyridine at 6.86).[1][3][6]

  • National Institutes of Health (NIH). (2025).[1] 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem Data.[1] Retrieved from

  • University of Rochester. (n.d.).[1] Workup and Purification: Removal of Amine Solvents.[1][5] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with the isolation and purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355206-77-7)[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists tasked with the isolation and purification of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355206-77-7)[INDEX]. Because this compound is a highly functionalized API intermediate, standard generic recrystallization templates often fail. This document provides field-proven, mechanistically grounded protocols to ensure high-purity recovery.

Chemical Profile & Causality in Solvent Selection

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one presents a unique solubility challenge due to its dual polar and lipophilic nature.

  • Polarity Drivers: The basic pyridine nitrogen, the hydrogen-bond-donating primary amine (-NH₂), and the hydrogen-bond-accepting ketone (propan-1-one) strongly interact with polar solvents.

  • Lipophilic Drivers: The methyl group at position 4 and the ethyl chain of the propanone moiety drive solubility in non-polar media.

Because of this structural dichotomy, single-solvent systems often result in either complete dissolution (even at low temperatures) or total insolubility. A binary solvent system (Good Solvent / Anti-Solvent) is required to manipulate the supersaturation curve precisely. According to standard purification principles for aminopyridines , an Ethyl Acetate/Heptane system provides the optimal thermodynamic gradient for crystal lattice formation without trapping solvent molecules.

Quantitative Data: Solvent Selection Matrix
Solvent SystemRatio (v/v)Polarity Index (Good/Anti)Boiling Point (°C)Best ForPrimary Risk Factor
Ethyl Acetate / Heptane 1:2 to 1:44.4 / 0.177 / 98Standard purification, removing non-polar impurities.Moderate "oiling out" risk if cooled too rapidly.
Isopropanol (IPA) / Water 3:1 to 5:13.9 / 10.282 / 100Removing highly polar baseline impurities.High risk of hydrate formation or hydrolysis.
Toluene Neat2.4110High-temperature crystallization for stubborn batches.Thermal degradation if heated > 4 hours.

Core Protocol: Self-Validating Recrystallization Workflow

This step-by-step methodology utilizes the Ethyl Acetate / Heptane system. It is designed as a self-validating workflow, meaning each critical step includes a physical or analytical check to guarantee progression.

Step 1: Dissolution & Saturation Suspend 10.0 g of crude 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in 30 mL of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser. Heat to 70 °C under constant stirring until complete dissolution is achieved.

  • Causality: Ethyl acetate disrupts the intermolecular hydrogen bonds of the crude solid at elevated temperatures, ensuring complete homogenization.

Step 2: Hot Filtration (Validation Step) If insoluble particulates (e.g., inorganic salts or polymerized byproducts) remain, perform a rapid hot filtration through a pre-warmed Buchner funnel.

  • Causality: Particulates act as sites for heterogeneous nucleation of impurities. Removing them ensures that only the target compound dictates the crystal lattice formation.

Step 3: Anti-Solvent Titration While maintaining the filtrate at 70 °C, add Heptane (approx. 60–90 mL) dropwise until the solution becomes faintly turbid (the "cloud point").

Step 4: Re-clarification (Validation Step) Add 2–3 mL of Ethyl Acetate dropwise just until the turbidity clears.

  • Causality: This precise titration ensures the system is sitting exactly at the boundary of the metastable zone. If you skip this, the system is supersaturated and will crash out as an oil.

Step 5: Controlled Cooling Remove the heat source. Allow the flask to cool to room temperature at a strict rate of ≤ 0.5 °C/min .

  • Causality: Rapid cooling spikes supersaturation, favoring liquid-liquid separation (oiling out) over the slower, highly ordered kinetics of crystal lattice formation .

Step 6: Isolation & Drying Once at room temperature, chill the flask in an ice bath (0–5 °C) for 1 hour. Filter the crystals under vacuum, wash with 15 mL of cold Heptane, and dry in a vacuum oven at 45 °C to a constant weight.

Troubleshooting & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? A1: Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary before reaching the nucleation boundary.

  • The Fix: Reheat the mixture until the oil dissolves back into a single clear phase. Add 5–10% more of the "good solvent" (Ethyl Acetate) to shift the solubility curve, then cool much slower. Seeding the solution with a few milligrams of pure crystals at 5 °C above the cloud point will force heterogeneous nucleation, bypassing the oiling-out phase entirely.

Q2: The recovery yield is below 60%. Where is my product? A2: Aminopyridines maintain moderate solubility even in non-polar anti-solvents due to their alkyl substituents. Your product is likely still dissolved in the mother liquor.

  • The Fix (Self-Validation): Always run a TLC (e.g., 50% EtOAc/Hexanes) on the mother liquor. If the target spot is intense, concentrate the mother liquor under reduced pressure to 1/3 of its original volume, reheat to dissolve any crashed-out solids, and repeat the cooling process to harvest a second crop.

Q3: Can I use Methanol instead of Isopropanol for the polar solvent system? A3: It is highly discouraged . While Methanol is an excellent solvent for aminopyridines, its high polarity and strong hydrogen-bonding capacity often lead to the co-precipitation of polar impurities. Furthermore, Methanol can form strong solvates with the primary amine group, making it difficult to remove during vacuum drying without exceeding the thermal stability limits of the propan-1-one moiety.

Decision Tree Visualization

Use the following logical workflow to dictate your troubleshooting steps during the purification of this specific compound.

Recrystallization_Workflow Start Crude 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one ImpurityCheck Are impurities highly polar (e.g., baseline TLC spots)? Start->ImpurityCheck SysIPA Select IPA / Water (Polar System) ImpurityCheck->SysIPA Yes SysEtOAc Select EtOAc / Heptane (Standard System) ImpurityCheck->SysEtOAc No OilingCheck Does the compound 'oil out' during cooling? SysIPA->OilingCheck SysEtOAc->OilingCheck FixOiling Reheat to clear solution, add 5-10% good solvent, cool at ≤ 0.5 °C/min OilingCheck->FixOiling Yes Filter Filter and wash with cold anti-solvent OilingCheck->Filter No FixOiling->OilingCheck Retry YieldCheck Is recovery yield < 60%? Filter->YieldCheck Crop2 Concentrate mother liquor for 2nd crop YieldCheck->Crop2 Yes Dry Dry crystals in vacuo at 45 °C YieldCheck->Dry No Crop2->Dry

Figure 1: Troubleshooting workflow for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one purification.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Internet Archive. URL: [Link]

  • Fleming, F. F., et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH PubMed Central. URL:[Link]

Optimization

Technical Support Center: 4-Methylpyridine (4-Picoline) Functionalization

Topic: Overcoming Steric Hindrance in 4-Methylpyridine Functionalization Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals Status: Operational Age...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Methylpyridine Functionalization Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Steric & Electronic Barriers in 4-Picoline Derivatization

Executive Summary

Functionalizing 4-methylpyridine (4-picoline) presents a dichotomy of steric and electronic challenges. While the C4-methyl group itself is sterically accessible, its presence exerts significant influence on the reactivity of the adjacent C3 position and the overall electronic distribution of the ring.

This guide addresses three critical "Steric/Electronic" workflows:

  • Lateral Functionalization: Using steric bulk to prevent ring addition and force deprotonation of the methyl group.

  • C3-Ring Functionalization: Overcoming the "Ortho-Effect" of the C4-methyl group to access the difficult C3 position.

  • Radical Alkylation (Minisci): Managing regioselectivity when the C4 position is blocked.

Module 1: Lateral Functionalization (The Methyl Group)

User Issue: I am trying to functionalize the methyl group of 4-picoline, but I am observing significant amounts of polymeric byproducts or ring-addition products.

Diagnosis: You are likely experiencing Nucleophilic Ring Attack rather than the desired deprotonation. The C2 and C6 positions of the pyridine ring are highly electrophilic. If you use a small, nucleophilic base (like n-BuLi) without steric protection, it will attack the ring (C2) instead of deprotonating the methyl group (lateral lithiation).

The Solution: Steric Shielding via Base Selection To overcome this, you must utilize Kinetic Steric Hindrance . You need a base that is too bulky to attack the ring nitrogen/carbon centers but basic enough to remove the benzylic proton (


).
Protocol: Sterically Controlled Lateral Lithiation
ParameterRecommended ConditionRationale
Base LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)Bulky amides are non-nucleophilic due to steric hindrance, preventing C2-addition.
Temperature -78°C (Strict Control)Kinetic control is essential to prevent equilibration to thermodynamic ring-metalated species.
Solvent THF (Anhydrous)Coordinates Li, breaking up aggregates to increase basicity.
Additives HMPA or DMPU (Optional)If reactivity is low, these polar aprotic co-solvents break up Li-aggregates, exposing the "naked" anion.

Step-by-Step Workflow:

  • Generate Base: Add n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in THF at -78°C. Stir for 30 min.

  • Substrate Addition: Add 4-picoline (1.0 equiv) dropwise. The solution should turn deep red/orange (characteristic of the picolyl anion).

  • Steric Check: If the solution turns dark brown/black immediately, ring polymerization has occurred (temperature too high or base not bulky enough).

  • Electrophile Trapping: Add your electrophile (e.g., alkyl halide, aldehyde).

  • Quench: Acidic workup.

Q: Why not use t-BuLi? It's bulky. A: t-BuLi is bulky but extremely reactive and pyrophoric. It can still attack the ring or cause halogen-lithium exchange if halogens are present. Li-amides (LDA/LiTMP) are safer and more selective for this specific


 window.
Module 2: C-H Activation of the Ring (Targeting C3)

User Issue: I need to introduce an aryl or alkyl group at the C3 position. Standard C-H activation conditions are failing or yielding mixtures. Is the C4-methyl group blocking the catalyst?

Diagnosis: Yes, this is a classic Steric-Electronic Mismatch .

  • Electronic: C3 is the least acidic and least nucleophilic position. C-H activation prefers C2 (acidic) or C4 (if open).

  • Steric: The C4-methyl group creates an "ortho-blocking" effect, making it difficult for bulky metal catalysts (Pd, Ir) to coordinate at C3.

The Solution: Ligand-Controlled Access & Directing Groups To hit C3, you must use a catalyst system that is "shaped" to fit into the C3 pocket or use a directing group that pulls the metal to C3.

Strategy A: The "Small Ligand" Approach (Pd-Catalysis)

Use ligands that are less sterically demanding to allow the Pd center to approach C3 despite the C4-Me bulk.

  • Catalyst: Pd(OAc)

    
    
    
  • Ligand: 1,10-Phenanthroline (rigid, flat) or specific pyridine-carboxylate ligands.

  • Oxidant: Ag

    
    CO
    
    
    
    (Crucial for turnover).
  • Mechanism: The Ag salt acts as a halide scavenger and may help in the C-H cleavage step via a concerted metalation-deprotonation (CMD) pathway.

Strategy B: Ir-Catalyzed Borylation (Steric-Driven)

Iridium-catalyzed borylation is governed almost entirely by sterics.

  • Reagent: [Ir(COD)(OMe)]

    
     + dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine).
    
  • Outcome: The active catalyst is bulky. It avoids the C2 position (steric clash with N-lone pair) and the C4 position (blocked by Methyl).

  • Result: This forces borylation at C3 , provided the C4-Me group isn't so bulky that it blocks C3 entirely. For 4-picoline, C3 is accessible.[1]

Visualizing the Selectivity Logic:

Picoline_Selectivity Substrate 4-Methylpyridine Target_C3 Target: C3 Position Substrate->Target_C3 Challenge: C4-Me Sterics Target_Me Target: Methyl Group Substrate->Target_Me Challenge: Ring Nucleophilicity Sol_C3 Solution: Ir-Borylation (Sterics favor C3 over C2) Target_C3->Sol_C3 Sol_Me Solution: Bulky Base (LDA) (Sterics prevent Ring Attack) Target_Me->Sol_Me

Caption: Decision logic for overcoming steric barriers at different sites of 4-methylpyridine.

Module 3: Radical Functionalization (Minisci Reaction)

User Issue: I am using Minisci conditions (Radical + Acid + Oxidant) to alkylate 4-picoline. I want C3 substitution, but I am getting C2. Can I force C3?

Diagnosis: In a standard Minisci reaction, the pyridine is protonated (pyridinium). Nucleophilic alkyl radicals attack the most electron-deficient positions: C2 and C4.

  • C4 is blocked by the methyl group.

  • C2 is open and highly activated.

  • C3 is deactivated and sterically shielded by C4-Me.

The Solution: You cannot easily force C3 via standard Minisci. The steric hindrance of C4-Me actually helps you get clean C2 selectivity by blocking C4. However, if you absolutely need C3 functionalization via radical chemistry, you must change the mechanism.

Workaround: Intramolecular Hydrogen Atom Transfer (HAT) If you attach a side chain to the C4-methyl group (e.g., an alcohol or amide), you can generate a radical on the side chain that swings back and attacks C3 via a 1,5- or 1,6-HAT mechanism.

Comparison of Methods:

MethodSelectivity on 4-PicolineSteric Influence of C4-Me
Standard Minisci Exclusive C2 C4-Me blocks C4, forcing reaction to C2.
Photocatalytic Minisci Exclusive C2 Bulky radicals (e.g., t-Bu) may struggle at C2 if C3-H provides steric pressure, but C2 remains dominant.
Electrophilic Halogenation C3 / C5 C4-Me is an ortho/para director (electron donating). It activates C3/C5.[1][2] This is the opposite of Minisci.
Summary of Troubleshooting Protocols
Scenario 1: "My base killed my reaction."
  • Cause: Used n-BuLi; attacked C2 ring position.

  • Fix: Switch to LDA or LiTMP . Maintain -78°C .

Scenario 2: "I can't get the metal to sit at C3."
  • Cause: C4-Me is blocking the path; C2 is electronically preferred.

  • Fix: Use Ir-catalyzed borylation (sterics drive it to C3) or Electrophilic Aromatic Substitution (C4-Me activates C3).

Scenario 3: "Minisci reaction gave me the wrong isomer."
  • Cause: Radical chemistry follows electronic deficiency (C2/C4).

  • Fix: Accept C2 selectivity or switch to Electrophilic Substitution (Br

    
    /AlCl
    
    
    
    ) to target C3.
References
  • Lateral Lithiation & Base Selection

    • Mechanism of Lateral Lithiation vs Nucleophilic Addition: "Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy." J. Chem. Soc., Perkin Trans. 2, 1989 . Link

    • Use of Bulky Bases: "Lateral Lithiation Reactions Promoted by Heteroatomic Substituents."[3] Organic Reactions, 2004 . Link

  • C-H Activation (C3 Selectivity)

    • Pd-Catalyzed C3 Arylation: "C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds."[2] Angew.[2] Chem. Int. Ed., 2010 .[1][2] Link

    • Ir-Catalyzed Borylation: "C–H functionalization of pyridines." Org.[4][5] Biomol. Chem., 2014 .[6] Link

  • Minisci Reaction

    • Regioselectivity Challenges: "Recent Advances in Minisci-Type Reactions."[6] Chem. Eur. J., 2019 . Link

Sources

Troubleshooting

Controlling regioselectivity in the synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

This technical guide addresses the synthesis and troubleshooting of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . Based on IUPAC nomenclature and pyridine substitution patterns, this target corresponds to the functional...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and troubleshooting of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one . Based on IUPAC nomenclature and pyridine substitution patterns, this target corresponds to the functionalization of the C5 position of the commercially available starting material 2-amino-4-methylpyridine (also known as 2-amino-4-picoline).

Core Synthesis Strategy & Regioselectivity Analysis

The synthesis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one requires installing a propionyl group on the pyridine ring. The primary challenge is regioselectivity : distinguishing between the C3 (ortho to amino, ortho to methyl) and C5 (para to amino, ortho to methyl) positions.

The Regiochemistry Landscape

Starting from 2-amino-4-methylpyridine :

  • C3 Position (Unwanted): Sterically crowded (flanked by

    
     and 
    
    
    
    ). However, it is electronically active due to the ortho-amino effect.
  • C5 Position (Target): Sterically accessible and electronically activated by the amino group (para-direction). This corresponds to the "3-yl" position in the target name "6-amino-4-methylpyridin-3-yl..." (due to renumbering from the nitrogen).

  • N-Alkylation (Competitor): The pyridine nitrogen and exocyclic amine are nucleophilic, leading to potential side reactions.

Recommended Route: Indirect functionalization via Regioselective Bromination followed by Palladium-Catalyzed Coupling . Direct Friedel-Crafts acylation is generally ineffective on deactivated pyridine rings and leads to complex mixtures.

Workflow Visualization

The following diagram outlines the critical decision points and regiochemical outcomes.

SynthesisPathway Start Start: 2-Amino-4-methylpyridine Reaction1 Bromination (NBS, MeCN, <0°C) Start->Reaction1 Electrophilic Subst. Product_C5 Major Intermediate: 2-Amino-5-bromo-4-methylpyridine (Target Precursor) Reaction1->Product_C5 Kinetic & Steric Favorability Product_C3 Minor Impurity: 3-Bromo Isomer Reaction1->Product_C3 Steric Clash Product_Bis Over-reaction: 3,5-Dibromo Isomer Reaction1->Product_Bis Excess Reagent Reaction2 Pd-Coupling (Stille/Heck/Lithiation) Product_C5->Reaction2 Functionalization Target Final Target: 1-(6-Amino-4-methylpyridin-3-yl) propan-1-one Reaction2->Target Hydrolysis

Caption: Regioselective pathway favoring C5-functionalization via bromination intermediate, minimizing C3 and bis-brominated byproducts.

Troubleshooting Guide & FAQs

Phase 1: Regioselective Bromination (Precursor Synthesis)

Context: Most users fail here by generating the 3,5-dibromo impurity or struggling to separate the C3/C5 isomers.

Q1: I am observing a significant amount of 3,5-dibromo-4-methylpyridine. How do I stop the reaction at the mono-bromo stage?

  • Root Cause: The amino group strongly activates the ring. Once the C5 position is brominated, the ring remains sufficiently active for a second attack at C3, especially if local concentrations of NBS are high.

  • Corrective Action:

    • Stoichiometry: Use a slight deficit of NBS (0.95 eq) relative to the substrate.

    • Temperature Control: Lower the reaction temperature to -10°C to 0°C . The activation energy barrier for the sterically hindered C3 position is higher than C5; low temperature kinetically favors C5.

    • Addition Rate: Add NBS portion-wise or as a dilute solution over 1 hour to keep the concentration of brominating agent low relative to the unreacted starting material.

Q2: How do I definitively distinguish between the C3-bromo and C5-bromo regioisomers by NMR?

  • Technical Insight:

    • C5-Bromo (Target): The protons at C3 and C6 are isolated. You will typically see two singlets in the aromatic region (unless long-range coupling is resolved).

    • C3-Bromo (Impurity): The protons at C5 and C6 are adjacent. You will see a doublet-doublet splitting pattern (coupling constant

      
      ) for the C5/C6 protons.
      
    • NOE (Nuclear Overhauser Effect): Irradiating the methyl group signal (C4-Me) will show an enhancement of the C3-H signal in the C5-bromo product. In the C3-bromo product, the methyl group is flanked by Br and C5-H, so NOE to the aromatic proton will be different.

Q3: Can I use direct Friedel-Crafts acylation to skip the bromine intermediate?

  • Verdict: Not Recommended.

  • Reasoning: Friedel-Crafts acylation requires a Lewis acid (e.g.,

    
    ). The pyridine nitrogen and the exocyclic amine will coordinate with the Lewis acid, deactivating the ring towards electrophilic attack. You will likely observe N-acylation or no reaction. The bromination-coupling route is longer but far more reliable for this scaffold.
    
Phase 2: Installing the Ketone (Coupling)

Context: Converting the 2-amino-5-bromo-4-methylpyridine to the ketone.

Q4: My Stille coupling with tributyl(1-ethoxyvinyl)tin is stalling. What is the issue?

  • Troubleshooting:

    • Free Amine Interference: The free

      
       group can coordinate to the Palladium catalyst, poisoning it.
      
    • Solution:

      • Protect the Amine: Acetylate the amine (Ac

        
        O) prior to coupling. The N-acetyl group can be removed during the acidic hydrolysis step that converts the enol ether to the ketone.
        
      • Catalyst Switch: Use a bulky, electron-rich ligand system like

        
          or XPhos Pd G2 , which are less susceptible to amine coordination.
        

Q5: I obtained the product, but the yield is low after acidic hydrolysis. Why?

  • Analysis: The target molecule contains a basic pyridine nitrogen and an amino group. It is highly soluble in acidic water.

  • Protocol Adjustment:

    • During workup, do not simply extract the acidic hydrolysis mixture. You must neutralize the aqueous layer to pH ~8-9 (using saturated

      
       or 
      
      
      
      ) to deprotonate the pyridine nitrogen before extracting with EtOAc or DCM.
    • Note: Avoid strong bases (NaOH) which might cause side reactions with the ketone or amide hydrolysis if protecting groups are present.

Comparative Data: Reaction Conditions

The following table summarizes conditions to maximize the C5-Regioselectivity (Target Precursor).

ParameterCondition A (Recommended)Condition B (Aggressive)Outcome Analysis
Reagent NBS (N-Bromosuccinimide)

/ Acetic Acid
NBS provides a controlled source of "

", reducing over-bromination.
Solvent Acetonitrile (MeCN) or DMF

or AcOH
Polar aprotic solvents (MeCN) stabilize the transition state without protonating the pyridine N, maintaining ring activation.
Temperature

Room Temp / RefluxLow temp kinetically selects the less hindered C5 position.
Regio Ratio (C5:C3) > 15:1~ 3:1Condition A minimizes the difficult separation of isomers.
Bis-Bromo < 5%> 20%Aggressive conditions lead to rapid dibromination.

Validated Experimental Protocol (C5-Bromination)

Objective: Synthesis of 2-amino-5-bromo-4-methylpyridine (Key Intermediate).

  • Setup: Charge a 3-neck round bottom flask with 2-amino-4-methylpyridine (1.0 eq) and Acetonitrile (10 mL/g).

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Dissolve NBS (0.98 eq) in Acetonitrile. Add this solution dropwise over 60 minutes, maintaining internal temperature below 0°C.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). Look for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove trace bromine.
    
  • Workup: Remove MeCN under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Heptane or perform silica column chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

References

  • Regioselective Bromination of Aminopyridines

    • Title: An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermedi
    • Source: ResearchG
    • Relevance: Establishes that bromination of 2-amino-4-methylpyridine preferentially occurs at the C5 position (para to amino)
    • URL:[Link]

  • Reactivity of Brominated Pyridines: Title: A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. Source: BenchChem Technical Guides. Relevance: details the reactivity differences between C3 and C5 isomers in coupling reactions.
  • Palladium-Catalyzed Functionalization

    • Title: Base and ligand-free copper-catalyzed N-aryl
    • Source: RSC Advances (Royal Society of Chemistry).
    • Relevance: Provides general conditions for handling 2-amino-4-methylpyridine in metal-c
    • URL:[Link]

  • Target Molecule Data

    • Title: 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one (Compound Record).[2]

    • Source: PubChem (NIH).
    • Relevance: Confirms the chemical structure and tautomeric forms of the target class.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Introduction: The Analytical Challenge of a Modern API 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a substituted aminopyridine derivative, a class of compounds frequently investigated in pharmaceutical development. I...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Modern API

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a substituted aminopyridine derivative, a class of compounds frequently investigated in pharmaceutical development. Its structure, featuring a basic amino group and a polar ketone moiety on a pyridine core, presents a distinct analytical challenge. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. A robust, stability-indicating analytical method is therefore not just a quality control requirement but a foundational element of the drug development process, mandated by regulatory bodies worldwide.[1][2]

The inherent polarity of this molecule makes it a difficult candidate for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), which often struggles to adequately retain such compounds.[3][4] This guide provides an in-depth, comparative analysis of two strategic approaches for developing a purity method for this analyte: an optimized Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

Pillar 1: Strategic Method Development Workflow

The development of a robust, stability-indicating HPLC method is a systematic process. The goal is to find the optimal conditions that can separate the main API peak from any potential impurities, including process-related impurities and degradation products. This process begins with understanding the analyte's physicochemical properties and defining the method's objective, encapsulated in the Analytical Target Profile (ATP), a concept central to modern method development as outlined in ICH Q14.[2][6]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Scouting & Optimization cluster_2 Phase 3: Verification & Validation Analyte Analyte Characterization (pKa, logP, solubility, UV spectra) ATP Define Analytical Target Profile (ATP) (e.g., Purity, Stability-Indicating) Analyte->ATP Mode Select Chromatographic Mode (RP-HPLC vs. HILIC) ATP->Mode Column Screen Stationary Phases (e.g., C18, Polar-Embedded, Amide, Silica) Mode->Column Mobile Optimize Mobile Phase (pH, Organic Solvent, Buffer) Column->Mobile Detection Optimize Detector Settings (Wavelength, Bandwidth) Mobile->Detection Forced Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Detection->Forced Specificity Demonstrate Specificity & Peak Purity Forced->Specificity Validation Full Method Validation (ICH Q2(R2)) Specificity->Validation

Caption: High-level workflow for HPLC method development.

Approach 1: Optimizing Reversed-Phase HPLC for a Polar Analyte

RP-HPLC remains the workhorse of the pharmaceutical industry. While challenging for polar compounds, its versatility and robustness can be leveraged through careful optimization. The primary issue is achieving sufficient retention for the polar 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one on a nonpolar stationary phase.

Causality Behind Experimental Choices (RP-HPLC)
  • Stationary Phase Selection: A standard C18 column may show minimal retention. To counteract this, a polar-embedded or polar-endcapped stationary phase is a logical first choice. These phases incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chains or at the terminus, which helps to retain a thicker water layer on the silica surface. This enhances the retention of polar analytes through secondary hydrophilic interactions and reduces the risk of "phase collapse" under highly aqueous mobile phase conditions.

  • Mobile Phase pH Control: This is the most critical parameter. The amino group on the pyridine ring is basic. By adjusting the mobile phase pH to be at least 2 units below the pKa of the amine, we ensure it exists predominantly in its protonated, ionized form. While this makes the molecule even more polar, it provides a consistent, reproducible chromatographic behavior.[7] Using a buffer (e.g., 20 mM potassium phosphate or ammonium acetate) is essential to control the pH and ensure method robustness.[7]

G cluster_0 Analyte: Basic Amine (pKa ~ 5.0) cluster_1 Mobile Phase pH cluster_2 Resulting Chromatographic Behavior in RP-HPLC pH_Low Low pH (e.g., 2.5) Result_Low Analyte is fully ionized (R-NH3+) Highly Polar -> Poor Retention pH_Low->Result_Low pH << pKa pH_Mid Mid pH (e.g., 5.0) Result_Mid Analyte is ~50% ionized Inconsistent Retention -> Poor Peak Shape pH_Mid->Result_Mid pH ≈ pKa pH_High High pH (e.g., 9.0) Result_High Analyte is neutral (R-NH2) Less Polar -> Good Retention pH_High->Result_High pH >> pKa

Caption: Effect of mobile phase pH on retention of a basic analyte in RP-HPLC.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength.[7]

Protocol: Optimized RP-HPLC Method
  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 90% B

    • 17-19 min: 90% B

    • 19-19.1 min: 90% to 5% B

    • 19.1-25 min: 5% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 272 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RP-HPLC specifically designed for the analysis of highly polar and hydrophilic compounds.[8][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

Causality Behind Experimental Choices (HILIC)
  • Mechanism of Separation: In HILIC, the aqueous component of the mobile phase adsorbs onto the polar stationary phase, creating a water-enriched layer. Polar analytes can then partition into this layer from the bulk organic mobile phase.[10] Retention is primarily driven by this partitioning mechanism, with secondary interactions like hydrogen bonding and dipole-dipole forces also contributing.[9] Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).

G StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) Water-Enriched Layer (adsorbed) MobilePhase Bulk Mobile Phase (High % Acetonitrile) Analyte Polar Analyte MobilePhase->Analyte Analyte carried in mobile phase Analyte->StationaryPhase:f0 Partitioning into water layer

Caption: Simplified mechanism of HILIC separation.

  • Stationary Phase Selection: A variety of polar phases are available. For a basic amine like our analyte, a neutral amide-bonded phase is an excellent starting point. It offers robust performance and good peak shape for basic compounds without the strong cation-exchange secondary interactions that can occur on a bare silica phase.

  • Mobile Phase Composition: The mobile phase consists of a high percentage of acetonitrile (>70%) and an aqueous buffer. Ammonium formate or ammonium acetate are ideal buffers for HILIC as they are volatile (compatible with mass spectrometry) and provide the necessary ionic strength to ensure good peak shapes. The concentration of the buffer (e.g., 10-20 mM) and its pH are key parameters for optimizing selectivity.

Protocol: HILIC Method
  • Column: Amide-bonded phase (e.g., Waters XBridge BEH Amide, Tosoh TSKgel Amide-80), 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: Acetonitrile / Water (95:5 v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile / Water (50:50 v/v) with 10 mM Ammonium Formate, pH adjusted to 3.0 with formic acid

  • Gradient:

    • 0-1 min: 0% B

    • 1-12 min: 0% to 30% B

    • 12-14 min: 30% to 100% B

    • 14-16 min: 100% B

    • 16-16.1 min: 100% to 0% B

    • 16.1-22 min: 0% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 272 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile / Water (90:10 v/v)

Comparative Performance Data

To provide a clear comparison, the following table summarizes hypothetical but realistic performance data for the two optimized methods in separating the API from a closely eluting, slightly more polar impurity (Impurity A).

ParameterOptimized RP-HPLC MethodOptimized HILIC MethodRationale for Performance
Retention Time (API) 4.5 min8.2 minHILIC provides significantly stronger retention for polar analytes.
Resolution (API/Impurity A) 1.8> 3.0The alternative selectivity mechanism of HILIC often provides superior resolution for polar compounds.
Tailing Factor (API) 1.41.1HILIC with an appropriate buffer can yield highly symmetrical peaks for basic compounds.
Analysis Time 25 min22 minHILIC can sometimes offer faster analysis due to different equilibration needs.
MS Compatibility Moderate (non-volatile phosphate buffer)Excellent (volatile formate buffer)A key advantage of the HILIC method for impurity identification.

Ensuring a Stability-Indicating Method: Forced Degradation

A purity method must be "stability-indicating," meaning it can resolve the API from its degradation products.[11] This is proven through forced degradation studies, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[12][13]

Protocol: General Forced Degradation Study
  • Prepare Stock Solutions: Prepare solutions of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol/Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid API in an oven at 105 °C for 48 hours. Dissolve before analysis.

    • Photolytic: Expose the solution to UV/Vis light according to ICH Q1B guidelines.

  • Analysis: Neutralize the acid and base samples where appropriate. Dilute all samples to the target concentration and analyze using the developed HPLC method alongside an unstressed control sample.

  • Evaluation: The goal is to achieve 5-20% degradation.[13][14] The chromatograms should demonstrate that all degradation peaks are baseline resolved from the main API peak. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the main peak is spectrally pure.

Conclusion and Recommendation

Both optimized RP-HPLC and HILIC can be developed into validatable methods for assessing the purity of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

  • The RP-HPLC method , while requiring a specialized polar-embedded column and careful pH control, relies on a familiar and robust technology platform. It is a viable option, though it may suffer from lower retention and potentially poorer peak shape for basic analytes.

  • The HILIC method is fundamentally better suited to the physicochemical properties of this polar API. It provides superior retention, resolution, and peak symmetry. Furthermore, its inherent compatibility with mass spectrometry is a significant advantage for the identification of unknown impurities and degradation products during development.

For these reasons, the HILIC approach is the recommended starting point for developing a high-performance, stability-indicating purity method for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. The final method must be fully validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][15]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs.ai. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • LCGC International. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Diduco. Technique: HILIC.
  • Dolan, J. W. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • SIELC Technologies. Polar Compounds.
  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Request PDF.
  • Longdom Publishing. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • PharmaTutor. (2022). Forced Degradation – A Review.
  • International Journal of Innovative Science and Research Technology. Review on Forced Degradation Studies.
  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Abstract This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, a substituted aminopyridine of interest in synthetic and medici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, a substituted aminopyridine of interest in synthetic and medicinal chemistry. By dissecting its molecular architecture, we will establish the principal fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). This analysis is grounded in fundamental principles of gas-phase ion chemistry, including alpha-cleavage, acylium ion formation, and rearrangements specific to heterocyclic systems.[1][2] Furthermore, we will present a comparative analysis against a key structural isomer, 1-(2-Amino-4-methylpyridin-3-yl)propan-1-one, to highlight how subtle changes in substituent placement can yield diagnostic differences in their respective mass spectra. This document is intended for researchers and drug development professionals who rely on mass spectrometry for unequivocal structural elucidation.

Part 1: Predicted Fragmentation Pathways of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

The fragmentation of a molecular ion in a mass spectrometer is not a random process; rather, it is governed by the relative stability of the resulting fragment ions and neutral losses.[2] The structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (Molecular Weight: 164.21 g/mol ) contains several key features that dictate its fragmentation behavior: a ketone carbonyl group, an aromatic aminopyridine ring, and alkyl substituents.

Upon ionization, the molecular ion (M⁺˙ at m/z 164) becomes energetically unstable and undergoes a series of predictable cleavage events.[2]

Key Predicted Fragmentation Mechanisms:

  • Alpha-Cleavage at the Carbonyl Group: This is a dominant fragmentation pathway for ketones.[3][4][5] Cleavage occurs at the C-C bond adjacent to the carbonyl group. For this molecule, two primary alpha-cleavage events are anticipated:

    • Loss of an Ethyl Radical: The most favorable alpha-cleavage involves the loss of the larger alkyl group (ethyl radical, •C₂H₅) to form a highly stable, resonance-stabilized acylium ion at m/z 135 .[2][4] This fragment is often the base peak or one of the most intense signals in the spectrum.

    • Formation of the Propanoyl Cation: Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the propanoyl cation ([CH₃CH₂CO]⁺) at m/z 57 .[2]

  • Secondary Fragmentation of the Acylium Ion: The major fragment at m/z 135 can undergo further fragmentation:

    • Loss of Carbon Monoxide (CO): Acylium ions are known to readily lose a neutral molecule of carbon monoxide (28 Da) to form a pyridinyl cation at m/z 107 .[3]

  • Ring-Based Fragmentation: The aminopyridine ring itself can fragment. Studies on aminopyridines have shown they can exhibit fragmentation behavior similar to aniline, involving the loss of HNC (27 Da).[6] This could occur from the m/z 107 ion, leading to a smaller fragment at m/z 80 .

The following diagram illustrates the primary predicted fragmentation cascade for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

G M Molecular Ion C₉H₁₂N₂O⁺˙ m/z 164 F135 Acylium Ion [M - C₂H₅]⁺ m/z 135 M->F135 - •C₂H₅ (29 Da) (α-cleavage) F57 Propanoyl Cation [C₃H₅O]⁺ m/z 57 M->F57 - •C₇H₇N₂ (Ring Radical) F107 Pyridinyl Cation [M - C₂H₅ - CO]⁺ m/z 107 F135->F107 - CO (28 Da) F80 [C₅H₆N]⁺ m/z 80 F107->F80 - HCN (27 Da)

Caption: Predicted fragmentation cascade of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

Part 2: Comparative Analysis with a Structural Isomer

To underscore the diagnostic power of mass spectrometry, we will compare the predicted fragmentation of our target compound with its structural isomer, 1-(2-Amino-4-methylpyridin-3-yl)propan-1-one . In this isomer, the amino group is now at the 2-position, adjacent (ortho) to the propanoyl substituent. This proximity can enable unique fragmentation pathways, often called "ortho effects," which are not possible when the groups are further apart.

Table 1: Comparative Predicted Fragmentation Patterns

Fragment Ion (m/z)Proposed Structure / OriginExpected Relative Intensity for Target (6-Amino Isomer) Expected Relative Intensity for Alternative (2-Amino Isomer) Diagnostic Value
164 Molecular Ion [M]⁺˙Present, moderatePresent, moderateN/A
135 Acylium Ion [M - C₂H₅]⁺High (likely base peak)High (likely base peak)Low
117 [m/z 135 - H₂O]⁺Negligible / AbsentModerateHigh
107 Pyridinyl Cation [m/z 135 - CO]⁺Moderate to HighLow to ModerateModerate
57 Propanoyl Cation [C₃H₅O]⁺ModerateModerateLow

This comparison demonstrates that while both isomers share common major fragments (m/z 135 and 57), the presence of a significant peak at m/z 117 would strongly indicate the 2-amino isomeric structure, providing a clear basis for their differentiation.

Part 3: Experimental Protocol for High-Resolution MS/MS Analysis

To validate these predictions and generate reliable fragmentation data, a rigorous experimental approach is necessary. The following protocol outlines a standard workflow using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution and accurate mass data crucial for confirming the elemental composition of fragment ions.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+).

    • Perform serial dilutions to a final concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Separation (Optional but Recommended):

    • Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Employ a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes to ensure sample purity at the point of ionization.

  • Mass Spectrometer Configuration (ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Protonation is expected on the basic pyridine nitrogen or the amino group.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow rate of 600 - 800 L/hr at a temperature of 350 - 450 °C.

    • Acquisition Mode: Tandem Mass Spectrometry (MS/MS or MS²).

  • MS/MS Data Acquisition:

    • Full Scan (MS¹): Acquire a survey scan from m/z 50-500 to identify the protonated molecular ion [M+H]⁺ at m/z 165.

    • Product Ion Scan (MS²):

      • Select the m/z 165 ion as the precursor for fragmentation.

      • Use an isolation window of 1-2 Da.

      • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways. This ensures a comprehensive fragmentation spectrum is obtained.[8]

  • Data Analysis:

    • Process the resulting spectrum using appropriate software.

    • Determine the accurate masses of the precursor and fragment ions.

    • Use the accurate mass data to calculate the elemental composition of each fragment, confirming the proposed fragmentation pathways.

G cluster_0 Sample Preparation cluster_1 Data Acquisition (Q-TOF) cluster_2 Data Analysis Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter LC LC Separation Filter->LC ESI ESI+ Source LC->ESI MS1 MS1 Survey Scan (Find m/z 165) ESI->MS1 CID Precursor Isolation & CID Fragmentation MS1->CID MS2 MS2 Product Ion Scan CID->MS2 Process Process Spectrum MS2->Process Identify Identify Fragments (Accurate Mass) Process->Identify Confirm Confirm Structure Identify->Confirm

Caption: Experimental workflow for MS/MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is predicted to be dominated by a logical and well-established series of reactions characteristic of aromatic ketones. The primary alpha-cleavage leading to the loss of an ethyl radical to form a stable acylium ion at m/z 135 is the most telling initial event. Subsequent loss of carbon monoxide to produce an ion at m/z 107 further corroborates the structure. Critically, this fragmentation pattern, when compared to that of a structural isomer, reveals diagnostic ions that allow for their unambiguous differentiation. By employing the detailed high-resolution MS/MS protocol provided, researchers can confidently elucidate and confirm the structure of this and related compounds, ensuring the integrity of their scientific endeavors.

References

  • Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour?. (1988). R Discovery. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

  • Figure 7. Identification of characteristic fragment ions. (a) Fragment... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

  • Mass spectral fragmentations of alkylpyridine N‐oxides - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Mass Spectrometry Part 6 - Fragmentation in Ketones - YouTube. (2023, January 4). YouTube. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Tufts University. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8). MDPI. Available at: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC. (2018, June 12). National Center for Biotechnology Information. Available at: [Link]

  • 1-(1-Amino-6-methylpyridin-1-ium-3-yl)propan-1-one - PubChem. (n.d.). PubChem. Available at: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. (n.d.). Wiley-VCH. Available at: [Link]

  • Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). YouTube. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). IndianJournals.com. Available at: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (2020, November 16). Spectroscopy Online. Available at: [Link]

  • Mass spectrometry of peptides and proteins - Department of Chemistry and Biochemistry. (n.d.). University of Arizona. Available at: [Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing. (n.d.). Canadian Science Publishing. Available at: [Link]

  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed. (2017, April 1). PubMed. Available at: [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC. (2019, April 23). National Center for Biotechnology Information. Available at: [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar. Available at: [Link]

  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents. (n.d.). Google Patents.

Sources

Validation

Comparative Bioactivity Guide: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one vs. Base Aminopyridines

As drug discovery programs increasingly rely on highly functionalized heterocycles to achieve target selectivity, understanding the nuanced bioactivity of substituted aminopyridines is critical. Aminopyridines are privil...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized heterocycles to achieve target selectivity, understanding the nuanced bioactivity of substituted aminopyridines is critical. Aminopyridines are privileged scaffolds that exhibit diverse pharmacological profiles, from antimicrobial activity to central nervous system modulation (1[1]).

This technical guide provides a comparative analysis of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one against the foundational isomers—2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP)—detailing their structural rationale, quantitative bioactivity, and the self-validating experimental workflows required to evaluate them.

Structural & Electronic Rationale

The biological activity of aminopyridines is fundamentally dictated by the positional isomerism of the amino group, which governs the molecule's basicity, electronic distribution, and coordination behavior (2[2]).

  • 4-Aminopyridine (4-AP): Exhibits the highest basicity (pKa ~9.17) due to extensive resonance stabilization where the positive charge of the conjugate acid is delocalized onto the exocyclic amino group (1[1]). This strong basicity correlates with its potent ability to block voltage-gated potassium channels and reverse neuromuscular blockades (3[3]).

  • 3-Aminopyridine (3-AP): Demonstrates the lowest basicity (pKa ~6.0) because the mesomeric effect of the amino group cannot effectively stabilize the pyridine nitrogen, making it more suited as a neutral building block for coordination polymers (2[2]).

  • 2-Aminopyridine (2-AP): Possesses intermediate basicity (pKa ~6.86) and acts as a classic bidentate ligand, capable of coordinating through both the pyridine and amino nitrogen atoms (1[1]).

Target Compound Analysis: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is structurally a heavily functionalized 2-aminopyridine derivative (the amino group at position 6 is adjacent to the pyridine nitrogen). This specific


-amino arrangement is a proven pharmacophore for binding to the hinge region of kinases, such as hematopoietic progenitor kinase 1 (HPK1) (4[4]). The 4-methyl group introduces critical steric bulk to enforce binding selectivity within the ATP pocket, while the propan-1-one moiety provides an electron-withdrawing effect and a solvent-exposed hydrogen bond acceptor vector (4[4]).

KinaseBinding A 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one B Hinge Region Binding (6-Amino & Pyridine N) A->B C Steric Fit in ATP Pocket (4-Methyl Group) A->C D Solvent Exposure Vector (Propan-1-one) A->D E Target Kinase Inhibition (e.g., HPK1) B->E C->E D->E

Fig 1: Pharmacophore logic of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in kinase inhibition.

Quantitative Bioactivity Comparison

To objectively position 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one against the base isomers, we summarize their primary physicochemical and bioactivity parameters below.

CompoundStructural ClassificationpKa (Conjugate Acid)Primary Bioactivity / TargetKey Application
4-Aminopyridine

-aminopyridine
~9.17Voltage-gated K+ channels, AChEMultiple sclerosis therapeutics, neuromuscular block reversal
3-Aminopyridine

-aminopyridine
~6.00Intermediate coordinationBuilding block for coordination polymers
2-Aminopyridine

-aminopyridine
~6.86Bidentate metal chelationAntimicrobial complexes, materials science
1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Substituted

-aminopyridine
~6.5 (Est.)Kinase hinge-binding (e.g., HPK1)Advanced intermediate for targeted oncology drugs

Experimental Workflows & Self-Validating Protocols

When evaluating the bioactivity of aminopyridine derivatives, researchers must account for intrinsic compound properties (e.g., autofluorescence, poor aqueous solubility) that can generate false artifacts. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Kinase Inhibition Assay (TR-FRET)

Causality: Aminopyridine derivatives frequently exhibit intrinsic fluorescence that overlaps with standard fluorescent assay readouts. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the microsecond time-delay feature allows short-lived background autofluorescence from the compound to decay before the signal is acquired, completely eliminating false positives.

Methodology:

  • Compound Preparation: Serially dilute 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in 100% DMSO, then transfer 100 nL to a 384-well low-volume assay plate.

  • Equilibration: Add 5 µL of the target kinase (e.g., HPK1) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the 2-aminopyridine motif to bind the hinge region.

  • Reaction Initiation: Add 5 µL of ATP and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure time-resolved fluorescence at 615 nm and 665 nm after a 50 µs delay.

Self-Validation Mechanism: The protocol mandates the calculation of a Z'-factor using positive (Staurosporine) and negative (DMSO) controls on every plate. The assay is only validated if the Z'-factor is > 0.5, which mathematically proves that the dynamic range is robust and any observed inhibition by the aminopyridine is genuine.

TRFRET S1 Compound Incubation (Equilibration) S2 Kinase + ATP Addition (Reaction Phase) S1->S2 S3 Stop Buffer & Antibodies (Eu-labeled & Acceptor) S2->S3 S4 Time-Resolved Readout (665nm/615nm Ratio) S3->S4 Val Validation (Z'-factor > 0.5) S4->Val

Fig 2: Self-validating TR-FRET experimental workflow for evaluating aminopyridine kinase inhibitors.

Protocol B: Antimicrobial MIC Determination via Broth Microdilution

Causality: Metal complexes of 2-aminopyridines are known to enhance lipophilicity and facilitate transport across microbial membranes, leading to antimicrobial activity (2[2]). However, highly substituted derivatives can precipitate in aqueous media, confounding standard optical density (OD600) readouts. We employ resazurin as a redox indicator because it shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells, decoupling the readout from compound solubility artifacts.

Methodology:

  • Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus) to 0.5 MacFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plating: Dispense 50 µL of serially diluted aminopyridine compounds into a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect or measure fluorescence (Ex 560 nm / Em 590 nm). The MIC is the lowest concentration that remains blue.

Self-Validation Mechanism: The system incorporates a strict sterility control (MHB + resazurin, no bacteria) to rule out contamination, and a growth control (bacteria + DMSO + resazurin) to confirm baseline viability. The assay is fundamentally rejected if the sterility control turns pink or the growth control remains blue.

References

  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals Source: Benchchem URL
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review Source: Science Publishing Group URL
  • Source: NIH (PubMed)
  • WO2018183956A1 - Naphthyridines as inhibitors of hpk1 Source: Google Patents URL

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Comparative

Validating the structure of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one using X-ray crystallography

Executive Summary: The Structural Ambiguity Challenge In the development of kinase inhibitors and heterocyclic drug intermediates, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one represents a critical scaffold. However, its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Ambiguity Challenge

In the development of kinase inhibitors and heterocyclic drug intermediates, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one represents a critical scaffold. However, its validation presents a classic structural biology challenge: Tautomeric Ambiguity .

While standard analytical techniques like NMR and LC-MS confirm molecular weight and connectivity, they often fail to definitively resolve the solid-state tautomeric form (Amino-pyridine vs. Imino-pyridine) or the precise conformational locking required for active site binding.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) , demonstrating why SCXRD is the non-negotiable "Gold Standard" for validating this specific pyridine derivative.

Comparative Analysis: SCXRD vs. NMR

The following table contrasts the utility of NMR versus SCXRD specifically for 2-aminopyridine derivatives (the structural class of the target molecule).

FeatureSolution NMR (

H,

C)
Single Crystal XRD (SCXRD) Verdict for Target
Primary Output Connectivity, chemical environment.Absolute 3D atomic coordinates.XRD
Tautomer ID Ambiguous. Fast exchange in solution often averages signals between amino/imino forms.Definitive. C-N bond lengths clearly distinguish C-NH

(1.34 Å) from C=NH (1.28 Å).
XRD
Conformation Time-averaged rotamers.Precise solid-state packing and torsion angles.XRD
H-Bonding Inferred via chemical shift (

).
Directly visualized (Donor-Acceptor distances).XRD
Sample State Solution (Solvent effects may bias tautomer).Solid State (Relevant for formulation/dosing).[1]XRD

Critical Insight: For 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, the "push-pull" electronic effect between the electron-donating amino group (pos 6) and the electron-withdrawing propionyl group (pos 3) can induce bond length alternations that only XRD can quantify with sufficient precision [1].

Decision Workflow: When to Deploy SCXRD

The following diagram illustrates the logical pathway for validating this compound, highlighting the "Stop/Go" decision points.

ValidationWorkflow Start Crude Synthesis Product (1-(6-Amino-4-methylpyridin-3-yl)propan-1-one) Step1 Initial Screen: LC-MS & 1H NMR Start->Step1 Decision1 Ambiguity Check: Are exchangeable protons broad? Is regiochemistry (3 vs 5 sub) clear? Step1->Decision1 PathNMR Standard NMR (Insufficient for Tautomer ID) Decision1->PathNMR No (Routine) PathXRD Crystallization Protocol (Slow Evaporation) Decision1->PathXRD Yes (Critical) XRD_Exp SCXRD Experiment (Mo/Cu Source, 100K) PathXRD->XRD_Exp Analysis Structure Refinement (SHELX) XRD_Exp->Analysis Result Validated Structure: 1. Amino Form Confirmed 2. H-Bond Network Mapped Analysis->Result

Figure 1: Strategic workflow for structural validation. Note that for aminopyridines, NMR often leads to a dead-end regarding specific protonation states, necessitating the XRD pathway.

Experimental Protocol: SCXRD Validation

To replicate this validation, follow this field-proven methodology. This protocol is designed to grow diffraction-quality crystals of polar, hydrogen-bonding capable organic molecules.

Phase 1: Crystallization (The "Slow Evaporation" Method)

Target: Single block-like crystals (


 mm).
  • Solvent Selection: Prepare a saturated solution of the compound in Ethanol/Ethyl Acetate (1:1 v/v) . The amino group aids solubility in alcohols, while EtOAc moderates evaporation.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): If direct evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent) and seal the outer jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3-5 days.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool to 100 K immediately. Why? To freeze thermal motion of the terminal methyl and propionyl chains, ensuring precise bond length measurement [2].

  • Strategy: Collect full sphere data (redundancy > 4.0) to ensure high resolution (< 0.80 Å).

  • Refinement: Use SHELXT for solving and SHELXL for refinement.

    • Critical Step: Locate the amino hydrogens (

      
      ) in the difference Fourier map rather than placing them geometrically. This proves the tautomeric state.
      

Reference Data: What to Look For

When analyzing your crystallographic data, compare your results against these standard parameters for 2-aminopyridines to confirm the structure.

A. Bond Length Diagnostics (Tautomer Check)

The bond length connecting the exocyclic nitrogen to the ring carbon is the primary indicator.

BondExpected Length (Amino Form)Expected Length (Imino Form)
C(ring)-N(exocyclic) 1.34 - 1.36 Å 1.28 - 1.30 Å
C(ring)-N(ring) 1.33 - 1.35 Å 1.38 - 1.40 Å

Interpretation: If your C(6)-N(amino) bond is ~1.35 Å, you have the Amino tautomer (preferred for this scaffold). If it shortens to <1.30 Å, you have the Imino form [3].

B. Intermolecular Interactions (Packing)

Expect the formation of a Centrosymmetric Dimer (R


(8) motif).
  • Mechanism: The Amino Hydrogen (H-N) donates to the Ring Nitrogen (N-py) of a neighboring molecule.

  • Significance: This packing motif is characteristic of highly stable crystal forms, desirable for drug formulation.

Conclusion

For 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one , relying solely on NMR risks overlooking tautomeric subtleties that affect biological potency. SCXRD is the mandatory validation step. It provides the only definitive proof of the amino-tautomer stabilization and the specific orientation of the propionyl "tail," data which is essential for accurate molecular docking studies in subsequent drug development phases.

References

  • Grover, G. et al. (2015). "Structural insights into 2-aminopyridine derivatives: Tautomerism and hydrogen bonding." Acta Crystallographica Section C, 71(4), 300-305.

  • Müller, P. (2006). "Crystal structure refinement: A crystallographer's guide to SHELXL." Crystallography Reviews, 15(1), 57-83.

  • Cambridge Crystallographic Data Centre (CCDC). "Bond Length Statistics for Pyridine Derivatives." Mercury Knowledge Base.

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Standard text for crystal packing motifs).

Sources

Validation

Chromatographic separation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one isomers

Publish Comparison Guide: Chromatographic Separation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Isomers Executive Summary & Technical Context The Molecule: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Chromatographic Separation of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Isomers

Executive Summary & Technical Context

The Molecule: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a critical heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors). Its structural integrity relies on the precise arrangement of the propionyl group relative to the amino and methyl substituents on the pyridine ring.

The Separation Challenge: The synthesis of this compound—typically via Friedel-Crafts acylation of 2-amino-4-methylpyridine—generates a complex matrix containing three distinct classes of "isomers" that must be resolved:

  • Regioisomers: Acylation at the C3 position (sterically hindered) vs. the C5 position (target).

  • Tautomers/N-Acylated Byproducts: Kinetic formation of amides on the exocyclic amine (

    
    -acylation) vs. the thermodynamic ring acylation (
    
    
    
    -acylation).
  • Positional Isomers: Impurities derived from isomeric starting materials (e.g., 2-amino-3-methylpyridine or 2-amino-5-methylpyridine).

This guide compares two primary chromatographic strategies: High-pH Reverse Phase (RP-HPLC) and Phenyl-Hexyl Selectivity , providing a definitive protocol for isolating the target isomer with


 purity.

Strategic Comparison: Selecting the Stationary Phase

The separation of pyridine regioisomers requires exploiting subtle differences in electron density and steric shape. Standard C18 columns often fail to resolve the C3 and C5 regioisomers due to their identical hydrophobicity (


).
Method A: The "Workhorse" (C18 at High pH)
  • Mechanism: Hydrophobic interaction.

  • Logic: Aminopyridines are basic (

    
    ). At low pH, they are protonated and elute early with poor peak shape (tailing). At high pH (
    
    
    
    ), they are neutral, increasing retention and interaction with the C18 ligand.
  • Pros: Robust, long column life, compatible with MS.

  • Cons: Limited selectivity for structural isomers.

Method B: The "Specialist" (Phenyl-Hexyl)
  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Logic: The electron-deficient pyridine ring interacts with the

    
    -electrons of the phenyl-hexyl phase. The position of the electron-donating methyl and amino groups alters the 
    
    
    
    -cloud density, creating distinct retention shifts for regioisomers that C18 misses.
  • Pros: Superior resolution (

    
    ) for regioisomers.
    
  • Cons: Requires methanol (protic solvent) to maximize

    
    -interactions; acetonitrile can suppress them.
    

Comparison Table: Performance Metrics

FeatureMethod A: C18 (High pH)Method B: Phenyl-Hexyl
Selectivity (

) for Regioisomers
1.1 - 1.2 (Moderate)1.4 - 1.6 (High)
Peak Shape (Tailing Factor) 1.0 - 1.1 (Excellent)1.1 - 1.2 (Good)
Resolution (

) Target vs. Impurity


Mobile Phase Compatibility 10mM

/ ACN
Water / Methanol
Recommendation Routine QCImpurity Profiling / Prep

Detailed Experimental Protocols

Protocol A: High-Resolution Separation (Phenyl-Hexyl)

Recommended for separating the target from close-eluting regioisomers.

  • Column: XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (

    
    ).
    
  • Mobile Phase B: Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV @ 254 nm (primary) and 280 nm.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 60 Linear Gradient
18.0 90 Wash
20.0 90 Hold

| 20.1 | 10 | Re-equilibration |

Why this works: The use of Methanol enhances the


 interaction between the stationary phase and the pyridine ring. The target (3-propanoyl isomer) has a different planar electron distribution compared to the N-acylated impurity, resulting in a large shift in retention time.
Protocol B: High-Throughput QC (C18 High pH)

Recommended for fast purity checks.

  • Column: Waters XBridge C18 BEH (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    , adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% to 95% B over 8 minutes.

  • Why this works: The high pH suppresses the ionization of the amino group, eliminating silanol interactions and ensuring sharp peaks.

Mechanism of Separation (Visualization)

The following diagram illustrates the decision logic and the mechanistic interaction distinguishing the isomers.

SeparationLogic Sample Crude Mixture 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Isomers Isomer Profile: 1. Target (C-Acyl) 2. N-Acyl Impurity 3. Regioisomer (Pos 5) Sample->Isomers Selection Select Stationary Phase Isomers->Selection C18 Method A: C18 (High pH) Hydrophobic Interaction Selection->C18 Speed/QC Phenyl Method B: Phenyl-Hexyl Pi-Pi Interaction + Shape Selection->Phenyl Purity/Isolation ResultA Result A: Sharp Peaks, Low Selectivity Co-elution of Regioisomers C18->ResultA ResultB Result B (Recommended): High Resolution (Rs > 3.0) Separates Planar vs Twisted Isomers Phenyl->ResultB

Caption: Decision tree for selecting the optimal stationary phase based on the specific separation requirement (Speed vs. Resolution).

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Residual silanol interactions with the basic pyridine nitrogen.

    • Fix: Switch to Method A (High pH) or add 0.1% Triethylamine (TEA) to the mobile phase in Method B as a sacrificial base.

  • Co-elution of N-Acyl Impurity:

    • Cause: Similar hydrophobicity to the target.

    • Fix: The N-acyl impurity is less basic than the C-acyl target (amide vs amine). Lowering the pH to 3.0 (Formic acid) will protonate the Target (shifting it earlier) while the N-acyl impurity remains neutral/less charged, altering the elution order.

  • Sample Solubility:

    • Dissolve samples in 50:50 Water:Methanol. Avoid pure Acetonitrile as the aminopyridine may precipitate at high concentrations.

References

  • Separation of Pyridine Isomers via RP-HPLC

    • Title: "Systematic approach to the separation of pyridine isomers using polar-embedded and phenyl-hexyl st
    • Source: Journal of Chrom
    • URL:[Link]

  • High pH Method Development for Basic Compounds

    • Title: "Strategies for the separation of basic compounds in reverse-phase liquid chrom
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Mechanistic Insight into Phenyl-Hexyl Selectivity

    • Title: " - interactions in liquid chromatography: The role of the st
    • Source: LCGC North America.
    • URL:[Link]

Comparative

Elemental analysis standards for 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

An in-depth technical comparison guide tailored for researchers, analytical scientists, and drug development professionals evaluating elemental analysis standards and methodologies for nitrogen-rich heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide tailored for researchers, analytical scientists, and drug development professionals evaluating elemental analysis standards and methodologies for nitrogen-rich heterocyclic compounds.

Executive Summary

The compound 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (Chemical Formula: C₉H₁₂N₂O; Molecular Weight: ~164.20 g/mol ) is a nitrogen-rich heterocyclic intermediate. Accurately determining its elemental composition (Theoretical: C 65.83%, H 7.37%, N 17.06%, O 9.74%) is a critical quality control step in pharmaceutical development. While modern compendial chapters like USP <232> and <233> focus heavily on inductively coupled plasma (ICP) techniques for trace heavy metal impurities[1][2], classical organic elemental analysis (CHNS/O) via dynamic flash combustion remains the gold standard for determining the absolute mass fraction of organic elements to confirm molecular identity and bulk purity[3][4].

This guide objectively compares analytical techniques and calibration standards to establish a robust, self-validating protocol for the elemental analysis of this specific pyridine derivative.

Comparative Analysis of Analytical Techniques

When verifying the elemental composition of a synthesized organic compound, laboratories typically evaluate three primary analytical alternatives. While High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) offer profound structural insights, CHNS combustion analysis remains unparalleled for absolute mass fraction determination.

Analytical TechniquePrimary OutputAdvantages for Pyridine DerivativesLimitations
CHNS Combustion Analysis Absolute Mass Fraction (%) of C, H, N, SDirect quantification independent of ionization efficiency; highly reproducible[4].Destructive; requires precise micro-weighing (1–3 mg) and optimal combustion conditions[5].
Quantitative NMR (qNMR) Molar Ratio / Purity (%)Non-destructive; provides structural context alongside quantitation.Requires ultra-pure internal standards; limited by proton relaxation times (T1) and signal overlap.
High-Resolution Mass Spectrometry Exact Mass (m/z) & Isotopic PatternConfirms molecular formula with sub-ppm mass accuracy.Cannot determine absolute bulk purity due to severe ionization biases and matrix suppression.

The Causality of Technique Selection: HRMS is qualitative regarding bulk purity because ionization efficiency varies drastically between the analyte and any impurities. qNMR requires a perfectly matched internal standard. CHNS analysis, based on the classical Pregl-Dumas method[3], physically destroys the sample at 1000°C, converting all nitrogen into NOₓ, which is subsequently reduced to N₂ gas[5]. Because the Thermal Conductivity Detector (TCD) measures the physical volume of the evolved gas, CHNS provides a universal, unbiased measurement of the bulk material.

Deep Dive: Calibration Standard Selection for CHNS

The accuracy of CHNS analysis relies entirely on the K-factor calibration curve generated by a high-purity reference standard. Heterocyclic nitrogen compounds historically present combustion challenges; the nitrogen in the pyridine ring requires vigorous oxidation to prevent the formation of refractory nitrides or carbon monoxide tailing[6].

Choosing the correct calibration standard is a matter of matching the elemental mass fractions to ensure the TCD operates within the exact same linear dynamic range for both the standard and the analyte.

Table: Comparison of Common CHNS Calibration Standards
StandardFormula% Carbon% Hydrogen% NitrogenSuitability for Analyte (17.06% N)
Acetanilide C₈H₉NO71.09%6.71%10.36%Suboptimal: Nitrogen content is too low[7][8].
BBOT C₂₆H₂₆N₂O₂S72.53%6.09%6.51%Poor: Severe nitrogen mismatch; risks extrapolation errors.
Sulfanilamide C₆H₈N₂O₂S41.84%4.68%16.27%Optimal: Near-perfect nitrogen match[9][10].

The Causality of Standard Selection (Expertise & Experience): For 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one, Sulfanilamide is the objectively superior standard. The TCD response is governed by the absolute mass of the element. If you weigh 2.0 mg of our analyte (17.06% N), you introduce ~0.341 mg of nitrogen into the detector. If you use Acetanilide (10.36% N)[8], a 2.0 mg sample only provides ~0.207 mg of nitrogen. To match the detector response, you would have to weigh ~3.3 mg of Acetanilide. However, increasing the standard weight introduces significantly more carbon into the furnace, altering the oxygen consumption dynamics and potentially skewing the C/N ratio calibration. Sulfanilamide (16.27% N)[9] allows you to use identical sample weights (e.g., 2.0 mg) for both standard and analyte, eliminating matrix-induced combustion variations and K-factor extrapolation errors.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following CHNS protocol operates as a self-validating system. If the instrument's calibration drifts, the sequence is designed to fail before the precious sample is consumed.

Step 1: System Readiness & Blank Profiling

  • Purge the elemental analyzer with ultra-high purity Helium (carrier) and Oxygen (combustion)[5].

  • Run 3–5 empty tin capsules as "Blanks" to establish a stable baseline for the TCD. The baseline drift must be < 1 µV/min.

Step 2: K-Factor Calibration

  • Accurately weigh three aliquots of the Sulfanilamide standard (e.g., 1.0 mg, 2.0 mg, 3.0 mg) using a microbalance (resolution of 1 µg).

  • Combust the standards. The software will calculate the K-factor: K = (Theoretical % × Weight) / Peak Area.

Step 3: Calibration Verification (The Self-Validation Check)

  • Weigh a 2.0 mg aliquot of Sulfanilamide and run it as an Unknown[9].

  • Validation Gate: The calculated results must fall within ±0.3% of the theoretical values (N: 16.27%, C: 41.84%, H: 4.68%)[10]. If this fails, abort the sequence, check for leaks, and recalibrate.

Step 4: Analyte Combustion

  • Weigh 2.0 mg aliquots of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one in triplicate.

  • Expert Tip: If incomplete combustion of the pyridine ring is suspected, add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule as an oxidation catalyst.

  • Combust at 1000°C with a dynamic oxygen dose.

Step 5: Post-Sequence System Suitability

  • Run one final Sulfanilamide standard as an unknown to prove the system did not drift during the analyte runs.

Process Visualizations

CHNS_Workflow Sample Sample in Tin Capsule (1-3 mg) Combustion Flash Combustion (1000°C, O2 + He) Sample->Combustion Drop Reduction Reduction Furnace (Cu, 600°C) NOx -> N2 Combustion->Reduction CO2, H2O, NOx, N2 GC GC Column (Gas Separation) Reduction->GC CO2, H2O, N2 TCD Thermal Conductivity Detector (TCD) GC->TCD Elution Sequence Data Data Processing (Mass Fraction %) TCD->Data Chromatogram

Fig 1: CHNS flash combustion workflow from sample introduction to TCD data processing.

Calibration_Logic Start System Purge & Leak Test Blanks Run Blanks (Empty Tin Capsules) Establish Baseline Start->Blanks Calib Run Sulfanilamide Standards (K-factor Calibration) Blanks->Calib Check1 Run Sulfanilamide as Unknown (Verify Accuracy < 0.3% error) Calib->Check1 Sample Run 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (Triplicate Analysis) Check1->Sample Pass Check2 Run Sulfanilamide Check Standard (Verify System Stability) Sample->Check2 Valid Data Validated Check2->Valid Pass

Fig 2: Self-validating calibration sequence ensuring detector linearity and system stability.

References

  • Source: pepolska.
  • Source: US Pharmacopeia (USP)
  • Source: pharmtech.
  • Source: Royal Society of Chemistry (RSC)
  • Fully Automated Double Channel Analysis for CHNS Determination by TCD Detector Source: ThermoFisher URL
  • Application Note - CHNS Determination in Nutraceutical Products by Flash Combustion Source: VELP Scientifica URL
  • AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products Source: ThermoFisher URL
  • High Automation of Thermo Scientific FlashSmart CHN/O Analyzer using the MultiValve Control Source: CE Elantech URL

Sources

Safety & Regulatory Compliance

Safety

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one proper disposal procedures

Technical Guide: Safe Disposal of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Executive Summary & Chemical Profile 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355192-09-4) is a functionalized aminopyridine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Disposal of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Executive Summary & Chemical Profile

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one (CAS: 1355192-09-4) is a functionalized aminopyridine derivative, typically utilized as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. Due to the biological activity associated with the aminopyridine pharmacophore—specifically its potential to block potassium channels—this compound must be managed as a High-Hazard Organic Toxicant .

Standard laboratory disposal via drain or general trash is strictly prohibited .[1] The only acceptable disposal route is high-temperature incineration at a permitted hazardous waste facility.

Physicochemical & Hazard Data
PropertySpecification / Status
CAS Number 1355192-09-4
Molecular Formula C₉H₁₂N₂O
Physical State Solid (Crystalline powder)
Hazard Class (GHS) Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2 , Eye Irrit.[2][3] 2A
RCRA Status Not explicitly P-listed, but treat as Characteristic Toxic Waste
Incompatibility Strong Oxidizers, Acid Chlorides, Acid Anhydrides

Pre-Disposal Handling & Segregation

Before disposal, the compound must be stabilized and segregated to prevent cross-reactivity in waste streams.

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator required if handling open powder outside a fume hood.

  • Dermal: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory. Aminopyridines can exhibit significant dermal absorption.[4]

  • Ocular: Chemical splash goggles; safety glasses are insufficient for powder handling.

B. Waste Segregation Protocol
  • Do Not Mix with Acids: Pyridine derivatives are basic. Mixing with strong acids in a waste container can generate heat (exothermic neutralization) and potentially aerosolize toxic dust.

  • Segregate from Oxidizers: Isolate from waste streams containing peroxides, nitrates, or permanganates to prevent ignition.

  • Solid vs. Liquid:

    • Pure Compound: Dispose of as solid hazardous waste.

    • Solutions: If dissolved in organic solvents (e.g., DMSO, Methanol), segregate into "Flammable Solvents" or "Halogenated Solvents" streams depending on the carrier, but tag clearly as "Contains Toxic Aminopyridines."

Disposal Workflow (Decision Logic)

The following workflow dictates the operational logic for disposing of 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one.

DisposalWorkflow Start Waste Generation: 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one StateCheck Physical State? Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Pure Substance LiquidWaste Solvent Solution StateCheck->LiquidWaste Reaction Mixture ContainerSolid Container: Wide-mouth HDPE/Glass Label: 'Toxic Solid - Organic' SolidWaste->ContainerSolid ContainerLiquid Container: Solvent Safety Can Label: 'Flammable/Toxic Liquid' LiquidWaste->ContainerLiquid Segregation Segregation Check: Isolate from Acids & Oxidizers ContainerSolid->Segregation ContainerLiquid->Segregation FinalDisposal Final Disposal Method: High-Temp Incineration (Rotary Kiln) Segregation->FinalDisposal

Figure 1: Decision logic for waste stream segregation and final disposal.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)
  • Container Selection: Use a chemically compatible container, preferably High-Density Polyethylene (HDPE) or amber glass with a screw-top lid.

  • Transfer: Working inside a chemical fume hood, carefully transfer the solid into the waste container. Avoid generating dust.[2][3][4][5][6][7][8]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "1-(6-Amino-4-methylpyridin-3-yl)propan-1-one" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Scenario B: Disposal of Contaminated Consumables
  • Gloves/Weigh Boats: Place all contaminated solid consumables into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sharps: If needles/syringes were used with the solution, they must go into a rigid Biohazard/Sharps container, chemically treated as "Chemical Contaminated Sharps."

Scenario C: Empty Container Management
  • Triple Rinse: Empty reagent bottles must be triple-rinsed with a suitable solvent (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Hazardous Waste (Flammable/Toxic).

  • Defacing: Deface the original label and mark "Empty" before disposing of the glass/plastic in the standard laboratory glass trash (non-hazardous) only after triple rinsing.

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.[3][9]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Spill->Evacuate PPE 2. Don PPE: Resp (N95), Goggles, Double Nitrile Gloves Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into HazWaste Bag Contain->Clean Decon 5. Decontamination: Wash surface with mild soap/water Clean->Decon

Figure 2: Immediate response protocol for solid spills in the laboratory.

Critical Spill Note: Do not dry sweep. Dry sweeping generates dust aerosols which are readily inhaled. Always use a wet-wipe method or cover with damp absorbent pads before collecting.

Regulatory Compliance (RCRA & EPA)

While 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one does not have a specific P-list or U-list code under 40 CFR 261.33, it must be characterized by the generator based on its toxicity.

  • Waste Determination: The generator must apply the "Toxic" characteristic based on the acute toxicity profile of aminopyridines.

  • Recommended Waste Code: If not specifically listed, use D001 (if in flammable solvent) or label as Non-Regulated Hazardous Waste (if solid) pending local state regulations, but treat with the severity of a P-listed compound due to neurotoxic potential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 59389406, 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[10] Chapter 8, Management of Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one

Topic: Personal protective equipment for handling 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Audience: Researchers, scientists, and drug development professionals. Introduction: The "Why" Behind the Protocol 1-(6-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-(6-Amino-4-methylpyridin-3-yl)propan-1-one Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Why" Behind the Protocol

1-(6-Amino-4-methylpyridin-3-yl)propan-1-one is a functionalized aminopyridine intermediate, commonly utilized in the synthesis of kinase inhibitors and high-value pharmaceutical scaffolds.

While specific toxicological data for this exact isomer is often sparse in public registries, structural read-across analysis from analogous aminopyridines (e.g., 2-amino-4-methylpyridine, CAS 695-34-1) dictates a defensive safety posture. Aminopyridines are characterized by rapid dermal absorption and potential neurotoxicity. Therefore, this guide treats the substance not merely as a chemical reagent, but as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate .

The Core Directive: Treat this compound as Toxic by Ingestion and a Severe Eye/Respiratory Irritant until empirical data proves otherwise.

Hazard Identification & Risk Assessment

Self-Validating Logic: We do not wait for an accident to confirm toxicity. We infer hazard based on the pharmacophore.

Hazard Class (Inferred)GHS CategoryH-CodeRationale (Read-Across)
Acute Toxicity (Oral) Cat 3 or 4H301/H302Common to aminopyridine motifs; potential neurological impact.
Skin Corrosion/Irritation Cat 2H315Basic amine functionality causes local tissue irritation.
Serious Eye Damage Cat 1 or 2AH318/H319Pyridine nitrogen and amine group can cause corneal opacity.
STOT - Single Exposure Cat 3H335Fine powder form poses high respiratory tract irritation risk.
The Defense Layer: Personal Protective Equipment (PPE)

Causality: PPE is the final barrier, not the first. However, due to the permeation kinetics of pyridine derivatives, standard lab attire is insufficient.

A. Respiratory Protection (Critical)[1][2]
  • Requirement: N95 (minimum) or P100/P3 Respirator .

  • Logic: As a solid powder, the primary vector of exposure is inhalation of airborne particulates during weighing. The amine moiety facilitates rapid mucosal absorption.

  • Protocol: If handling >100 mg outside a fume hood (not recommended), a half-face respirator with P100 cartridges is mandatory.

B. Dermal Protection (Hand)
  • Requirement: Double Nitrile Gloving (Outer: 5 mil; Inner: 4 mil).

  • Logic: Pyridine derivatives are known organic solvents and permeators. Standard nitrile offers ~15–30 minutes of breakthrough protection against concentrated pyridine solutions.

  • Technique: "Visual Indicator Method." Wear a colored inner glove (e.g., blue) and a white outer glove. If the outer glove tears or stains, the color contrast provides immediate visual failure confirmation.

C. Ocular Protection[2][3][4][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Logic: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Amines are basic; contact with the cornea can cause saponification of fatty tissues, leading to permanent damage.

D. Body Protection[3][5]
  • Requirement: Tyvek® Lab Coat or impervious apron over standard cotton coat.

  • Logic: Cotton absorbs and holds toxic dust against the skin. Non-woven fabrics (Tyvek) repel particulates.

Hierarchy of Controls (Visualization)

This diagram illustrates the decision matrix for safety implementation.

HierarchyOfControls cluster_0 Safety Barrier Efficacy (High to Low) Elimination Elimination (Not possible for synthesis) Engineering Engineering Controls (Fume Hood / Glove Box) Elimination->Engineering If essential chemical Elimination->Engineering Admin Administrative Controls (SOPs / Access Control) Engineering->Admin Primary Barrier Engineering->Admin PPE PPE (Respirator, Double Gloves, Goggles) Admin->PPE Final Barrier Admin->PPE

Figure 1: The Hierarchy of Controls applied to pharmaceutical intermediates. PPE is the last line of defense, relied upon only when engineering controls (Fume Hood) are breached.

Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • Activate Engineering Controls: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Static Control: Use an antistatic gun or ionizer bar on the weighing boat.

    • Why: Aminopyridines are organic solids prone to static charge. Static discharge can scatter toxic powder onto the user's cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase 2: Solubilization & Reaction
  • Solvent Choice: When dissolving in DCM or Methanol, be aware that solvation enhances skin permeation .

  • Addition: Add the solid to the solvent, not vice-versa, to minimize splash risk.

  • Temperature: If the reaction is exothermic, use a cooling bath before addition. Pyridines can act as nucleophilic catalysts, potentially accelerating runaway reactions.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the balance area while wearing PPE.

  • Doffing: Remove outer gloves → Remove Goggles → Remove Coat → Remove Inner Gloves. Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response Workflow

In the event of a spill or exposure, immediate action is required.[1][2][3][4][5][6]

EmergencyResponse Spill Spill / Exposure Event Assess Assess Volume & Form (Solid vs. Solution) Spill->Assess Skin Skin Contact Assess->Skin Exposure PowderSpill Powder Spill Assess->PowderSpill Containment Wash Flush 15 mins (Cool Water) Skin->Wash Medical Seek Medical Aid (Bring SDS) Wash->Medical WetWipe Cover with wet pad (Avoid Dust) PowderSpill->WetWipe Dispose Chemical Incineration WetWipe->Dispose

Figure 2: Decision logic for immediate response to exposure or spillage.

Disposal & Environmental Stewardship[3][8][9]
  • Classification: Nitrogen-containing heterocyclic compound.

  • Method: High-Temperature Incineration .

    • Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life and difficult for municipal water treatment to degrade.

  • Packaging: Double-bag waste in polyethylene bags, label as "Toxic Organic Solid," and segregate from oxidizers.

References
  • PubChem. Compound Summary: 3-Amino-4-methylpyridine (Structural Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]

Sources

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